Ethyl pyrazine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYQPTAROQANMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219302 | |
| Record name | Ethyl pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6924-68-1 | |
| Record name | 2-Pyrazinecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6924-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl pyrazinecarboxylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006924681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl pyrazinecarboxylate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl pyrazinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethyl pyrazinecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7Y9QBJ83Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-Pyrazinecarboxylate
Introduction
Ethyl 2-pyrazinecarboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry, materials science, and flavor chemistry.[1][2] As a derivative of pyrazine, a core structure found in numerous biologically active molecules, this ester serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications.[3][4][5][6] Its unique electronic and steric properties make it a valuable synthon for creating complex molecular architectures. This guide provides a comprehensive overview of the chemical properties of ethyl 2-pyrazinecarboxylate, with a focus on its synthesis, reactivity, and spectroscopic characterization, tailored for professionals in drug development and scientific research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, stability, and interactions with biological systems.
General Characteristics
Ethyl 2-pyrazinecarboxylate is typically a solid at room temperature, often appearing as a brown or red powder.[1][2][7][8] It possesses a distinct odor and a bitter, spicy taste.[1] Key identifiers for this compound are provided in the table below.
| Property | Value | Source |
| CAS Number | 6924-68-1 | [1][7][8][9] |
| Molecular Formula | C₇H₈N₂O₂ | [1][7][9] |
| Molecular Weight | 152.15 g/mol | [1][7][9] |
| Appearance | Solid, Brown/Red Powder | [1][2][7][8] |
| Purity | ≥ 98% | [7] |
Solubility and Partition Coefficient
The solubility of ethyl 2-pyrazinecarboxylate is a critical parameter for its use in various reaction conditions and biological assays. It exhibits low solubility in water but is soluble in many organic solvents.[1]
| Property | Value | Source |
| Melting Point | 49 °C | [1][8] |
| Boiling Point | 120-122 °C at 6 Torr | [1][8] |
| Flash Point | 97 °C | [1][8] |
| Density | ~1.167 g/cm³ (Predicted) | [1][8] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][8] |
| logP | 0.280 - 0.3 | [8][9] |
| pKa | -0.79 (Predicted) | [1][8] |
The predicted pKa indicates that the pyrazine nitrogen atoms are weakly basic, a characteristic feature of diazines that influences their behavior in acidic media and their ability to participate in hydrogen bonding.
Synthesis of Ethyl 2-Pyrazinecarboxylate
The synthesis of ethyl 2-pyrazinecarboxylate can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. One common laboratory-scale preparation involves the esterification of pyrazine-2-carboxylic acid.
Fischer Esterification of Pyrazine-2-carboxylic Acid
This classical method involves the reaction of pyrazine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation or the use of a dehydrating agent.
Workflow for Fischer Esterification:
Caption: Fischer Esterification Workflow
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend pyrazine-2-carboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure ethyl 2-pyrazinecarboxylate.
Spectroscopic Characterization
The structural elucidation of ethyl 2-pyrazinecarboxylate and its derivatives relies heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure of the molecule.
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For ethyl 2-pyrazinecarboxylate, one would expect to see signals corresponding to the pyrazine ring protons and the ethyl group protons. The aromatic protons will appear in the downfield region, typically between δ 8.5 and 9.5 ppm, with characteristic coupling patterns. The ethyl group will show a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.[9] The spectrum will show signals for the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the two carbons of the ethyl group. The carbonyl carbon is typically found in the δ 160-170 ppm region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for ethyl 2-pyrazinecarboxylate include:
-
A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C=N and C=C stretching vibrations characteristic of the pyrazine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be observed at m/z 152, corresponding to the molecular weight of ethyl 2-pyrazinecarboxylate.[1][7][9]
Chemical Reactivity and Synthetic Applications
The reactivity of ethyl 2-pyrazinecarboxylate is dominated by the ester functional group and the electron-deficient nature of the pyrazine ring. This makes it a valuable intermediate in the synthesis of a wide range of derivatives.
Reactions of the Ester Group
The ester group can undergo various nucleophilic acyl substitution reactions.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding pyrazine-2-carboxylic acid under acidic or basic conditions.[10] This is a key step in the synthesis of many pyrazinamide derivatives, which are known for their antitubercular activity.[3][11]
-
Amidation: Direct reaction with amines (aminolysis) can convert the ester into the corresponding amide.[12] This reaction is often facilitated by heat or catalysis and is a common method for preparing pyrazinamides.[4][5][11]
-
Reduction: The ester can be reduced to the corresponding alcohol, (pyrazin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reaction Pathways of Ethyl 2-Pyrazinecarboxylate:
Caption: Key Reactions of Ethyl 2-Pyrazinecarboxylate
Role in Drug Development
Ethyl 2-pyrazinecarboxylate is a key starting material for the synthesis of pyrazinamide, a first-line medication for the treatment of tuberculosis.[3][11] The general synthetic strategy involves the amidation of the ester. Furthermore, its derivatives have been explored for a range of other biological activities, including as antimitotic agents and for their antifungal properties.[4][5][13]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling ethyl 2-pyrazinecarboxylate.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[9][14] It may also cause respiratory irritation.[9][14]
-
Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Avoid breathing dust, fumes, or vapors.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]
Conclusion
Ethyl 2-pyrazinecarboxylate is a compound of considerable utility in synthetic chemistry, particularly in the realm of drug discovery and development. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable tool for researchers and scientists. A comprehensive understanding of its chemical behavior, as outlined in this guide, is essential for its effective and safe application in the laboratory.
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Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis . PubMed Central, National Institutes of Health. [Link]
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Substituted pyrazinecarboxamides: synthesis and biological evaluation . ResearchGate. [Link]
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Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† . PubMed Central, National Institutes of Health. [Link]
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Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation . MDPI. [Link]
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Antimitotic agents. Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates . PubMed, National Institutes of Health. [Link]
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Synthesis of pyrazines 2a–c and ethyl biphenyl-3-carboxylates 3a–c . ResearchGate. [Link]
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The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate . ResearchGate. [Link]
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Ethyl 2-pyridinecarboxylate | C8H9NO2 . PubChem, National Institutes of Health. [Link]
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An In-depth Technical Guide on Ethyl 2-Pyrazinoate (CAS Number 6924-68-1)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Physicochemical Properties
Ethyl 2-pyrazinoate, identified by the CAS number 6924-68-1, is an organic compound featuring a pyrazine ring.[1] This six-membered aromatic heterocycle contains two nitrogen atoms at positions 1 and 4. The presence of an ethyl carboxylate group at the 2-position is central to its utility as a synthetic intermediate.
A precise understanding of its physical and chemical properties is foundational to its effective application in experimental design.
Table 1: Physicochemical Properties of Ethyl 2-Pyrazinoate
| Property | Value | Reference(s) |
| CAS Number | 6924-68-1 | [2][3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [2][5] |
| Molecular Weight | 152.15 g/mol | [2][5] |
| Appearance | Colorless to pale yellow clear liquid | [6][7] |
| Melting Point | 44-46 °C | [4] |
| Boiling Point | 120-122 °C at 6 Torr | [4] |
| Solubility | Soluble in water, organic solvents, and oils | [8] |
Synthesis Pathway: Esterification of Pyrazine-2-carboxylic Acid
The synthesis of Ethyl 2-pyrazinoate is most commonly and efficiently achieved through the Fischer esterification of pyrazine-2-carboxylic acid. This acid-catalyzed reaction with ethanol provides a direct and scalable route to the desired ester. The choice of an acid catalyst, typically a strong mineral acid like sulfuric acid, is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
Experimental Protocol: Fischer Esterification
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazine-2-carboxylic acid in an excess of anhydrous ethanol. The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.
-
Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.
-
Work-up and Neutralization: Upon completion, cool the reaction mixture to room temperature. The excess acid is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction and Isolation: The product is extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate. The organic extracts are combined and washed with brine to remove residual water and inorganic salts.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Ethyl 2-pyrazinoate can be purified by column chromatography on silica gel to achieve high purity.
Caption: Fischer esterification of Pyrazine-2-carboxylic acid.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation of synthesized Ethyl 2-pyrazinoate is imperative. A multi-technique spectroscopic approach ensures the unambiguous identification and purity assessment of the compound.
Table 2: Spectroscopic Data for Ethyl 2-pyrazinoate
| Technique | Key Data Interpretation |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyrazine ring and the ethyl group protons. The chemical shifts and coupling patterns are diagnostic for the structure. |
| ¹³C NMR | The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the aromatic carbons of the pyrazine ring, and the carbons of the ethyl group. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester functional group, typically in the range of 1700-1750 cm⁻¹. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 152.15. |
Applications in Drug Discovery and Development
Ethyl 2-pyrazinoate is a valuable scaffold and intermediate in medicinal chemistry, primarily due to the presence of the pyrazine moiety. Pyrazine derivatives are of significant interest in the pharmaceutical industry for the development of novel therapeutic agents.
The pyrazine ring is a known bioisostere for other aromatic systems and its incorporation into a drug candidate can modulate its pharmacological profile. Ethyl 2-pyrazinoate serves as a versatile starting material for the synthesis of a wide range of derivatives.[9] For instance, it is a key intermediate in the synthesis of pyrazinamide analogues, which are investigated for their antimycobacterial properties.[10][11] The ester functionality can be readily converted into amides, hydrazides, and other functional groups, allowing for the generation of compound libraries for high-throughput screening.[10]
Research has demonstrated the potential of pyrazinoic acid esters, derived from Ethyl 2-pyrazinoate, as prodrugs in the treatment of tuberculosis.[12][13] These esters can exhibit activity against resistant strains of Mycobacterium tuberculosis.[12]
Caption: Role of Ethyl 2-pyrazinoate in a drug discovery pipeline.
Safety, Handling, and Storage
As a chemical intermediate, proper handling and storage of Ethyl 2-pyrazinoate are crucial to ensure laboratory safety and maintain compound integrity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[14][15][16]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15]
-
Handling Precautions: Avoid contact with skin and eyes.[16][17] In case of contact, rinse immediately and thoroughly with water.[16] Do not ingest.[16] Keep away from heat, sparks, and open flames as it is a flammable liquid.[14][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]
Conclusion
Ethyl 2-pyrazinoate is a compound of significant utility for professionals in the fields of chemical research and drug development. Its well-defined synthesis, versatile reactivity, and the inherent biological relevance of the pyrazine core make it a valuable building block for the creation of novel molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in advancing scientific discovery.
References
A comprehensive list of references is provided for further in-depth exploration of the topics discussed in this guide.
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- Fisher Scientific.
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An In-depth Technical Guide to Ethyl 2-Pyrazinoate (C₇H₈N₂O₂)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Heterocycle
Ethyl 2-pyrazinoate, also known as ethyl pyrazine-2-carboxylate, is an aromatic heterocyclic organic compound with the molecular formula C₇H₈N₂O₂.[1][2] This pyrazine derivative is a compound of significant interest across multiple scientific disciplines. Characterized by its unique pyrazine ring structure, it serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules.[3] In the pharmaceutical sector, it is a key precursor for various bioactive molecules, including anti-inflammatory and antimicrobial agents.[3][4] Furthermore, its distinct organoleptic properties make it a valuable component in the food and fragrance industries, where it imparts nutty, roasted, and cocoa-like notes to a variety of products.[1][5] This guide provides a comprehensive technical overview of its synthesis, characterization, properties, and applications, grounded in established scientific principles and methodologies.
Physicochemical and Spectroscopic Profile
The identity and purity of Ethyl 2-pyrazinoate are established through its distinct physical properties and spectroscopic data. These characteristics are fundamental for its application in synthesis and quality control.
Physical Properties
Ethyl 2-pyrazinoate typically presents as a solid at room temperature.[1][2] Its key physical constants are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][6] |
| Molecular Weight | 152.15 g/mol | [6] |
| Appearance | Solid / Red powder | [1][2][3] |
| Melting Point | 49 °C | [1][7] |
| Boiling Point | 120-122 °C (at 6 Torr) | [1][7] |
| Density | ~1.167 g/cm³ (Predicted) | [1][7] |
| Flash Point | 97 °C | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| CAS Number | 6924-68-1 | [3][4][8] |
Spectroscopic Data
Spectroscopic analysis provides an unambiguous fingerprint for the molecular structure of Ethyl 2-pyrazinoate.
| Spectroscopy | Characteristic Data |
| ¹H NMR | Signals corresponding to the three protons on the pyrazine ring and the five protons of the ethyl group (a triplet and a quartet). |
| ¹³C NMR | Resonances for the seven distinct carbon atoms, including the carbonyl carbon of the ester and the carbons of the pyrazine ring.[6] |
| IR Spectroscopy | Key absorption bands include a strong C=O stretch for the ester group, C-N stretching vibrations within the pyrazine ring, and C-H stretching from the aromatic ring and the ethyl group.[9][10] |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 152, corresponding to the molecular weight. Fragmentation patterns would show loss of the ethoxy group (-OC₂H₅) or the entire ester group. |
Synthesis and Purification
The most common and industrially viable route for the synthesis of Ethyl 2-pyrazinoate is the esterification of its corresponding carboxylic acid, pyrazine-2-carboxylic acid. This two-step process is reliable and scalable.
Step 1: Synthesis of Pyrazine-2-carboxylic Acid Chloride
The precursor, pyrazine-2-carboxylic acid, is first converted to its more reactive acid chloride derivative.[11] This activation step is crucial for efficient esterification.
Protocol:
-
To a solution of pyrazine-2-carboxylic acid (1 equivalent) in a dry chlorinated solvent (e.g., methylene chloride), add a catalytic amount of N,N-dimethylformamide (DMF).[11]
-
Slowly add thionyl chloride (SOCl₂) (1.0-1.2 equivalents) to the mixture at room temperature.[11]
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.[11]
-
After completion (typically 4-5 hours), the solvent and excess thionyl chloride can be removed under reduced pressure, or the resulting solution of 2-pyrazinecarboxylic acid chloride can be used directly in the next step without further isolation.[11]
Causality: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides because the byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion according to Le Châtelier's principle. DMF acts as a catalyst by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.
Step 2: Fischer Esterification
The activated acid chloride is then reacted with ethanol to form the desired ethyl ester. A more direct, classic approach is the Fischer esterification of pyrazine-2-carboxylic acid itself.[12]
Protocol (Fischer Esterification):
-
Suspend pyrazine-2-carboxylic acid (1 equivalent) in a large excess of absolute ethanol, which acts as both reactant and solvent.[12]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[12]
-
Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using excess ethanol helps to shift the equilibrium towards the product side.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude Ethyl 2-pyrazinoate via column chromatography or distillation under reduced pressure.[13]
Self-Validation: The success of the synthesis is validated at each stage. The formation of the acid chloride is confirmed by the cessation of gas evolution. The final product's identity and purity are confirmed by comparing its spectroscopic data (NMR, IR, MS) with reference spectra and measuring its physical properties (e.g., melting point), which should align with the values presented in Section 1.
Synthesis Workflow and Mechanism
The overall synthesis and the detailed mechanism of the acid-catalyzed esterification are depicted below.
Applications in Research and Industry
Ethyl 2-pyrazinoate's unique structure makes it a valuable molecule in several high-value applications.
Pharmaceutical Intermediate
The pyrazine ring is a common scaffold in medicinal chemistry. Ethyl 2-pyrazinoate serves as a versatile intermediate for synthesizing derivatives with potential therapeutic activities.[3][14] It is a building block for novel anti-inflammatory, antimicrobial, and antitubercular agents.[3][4][15][16] For instance, derivatives of pyrazinamide, a first-line antituberculosis drug, can be synthesized from this ester, highlighting its importance in drug discovery and development.[13][14] The ester group can be easily converted to amides or hydrazides to generate libraries of new chemical entities for biological screening.[15][17]
Flavor and Fragrance Agent
In the food and beverage industry, Ethyl 2-pyrazinoate is used as a flavor additive.[1][4] Its sensory profile is described as nutty, roasted, and reminiscent of coffee or cocoa.[5][18] This makes it an effective component for enhancing the flavor of baked goods, confectionery, beverages, and savory products.[1][19] Similarly, in perfumery, it can add warmth, depth, and complexity to fragrance compositions.[19][20]
Agrochemicals and Materials Science
The compound is also utilized in the formulation of agrochemicals, where it can be a precursor to more complex pesticides and herbicides, potentially enhancing their efficacy.[3][4] In materials science, it can be used in the production of specialized polymers and resins, contributing to improved material properties.[3]
Safety and Handling
As with any laboratory chemical, proper handling of Ethyl 2-pyrazinoate is essential.
-
Hazard Classification: According to the Globally Harmonized System (GHS), it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[6][21]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[21][22] Avoid breathing dust, fumes, or vapors.[21] Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area.[21][22]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[21][22]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22] Store locked up.[21]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[21][22]
-
Conclusion
Ethyl 2-pyrazinoate (C₇H₈N₂O₂) is a multifaceted compound whose importance is firmly established in both academic research and industrial application. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for chemists. From creating life-saving pharmaceuticals to crafting the appealing flavors and scents in everyday products, Ethyl 2-pyrazinoate continues to be a molecule of significant scientific and commercial value. This guide has provided a foundational, technically-grounded overview to support its effective and safe use by researchers and developers.
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Ethyl pyrazine-2-carboxylate molecular weight
An In-depth Technical Guide to Ethyl Pyrazine-2-Carboxylate for Scientific Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in drug development and flavor science. The document elucidates the molecule's fundamental physicochemical properties, with a detailed focus on the precise determination of its molecular weight. It further presents a validated synthesis protocol, a thorough guide to its analytical characterization, key applications, and essential safety protocols. This guide is designed to serve as a vital resource for scientists, offering both foundational knowledge and practical, field-proven insights into the chemistry and utility of this compound.
Chemical Identity and Core Physicochemical Properties
This compound is a key heterocyclic building block. Its identity is established by a unique combination of its structural formula, mass, and internationally recognized identifiers.
Molecular Weight and Formula: A Precise Determination
A core parameter for any chemical compound is its molecular weight, which is crucial for stoichiometric calculations in synthesis and quantitative analysis. For this compound, it is essential to distinguish between two key mass values:
-
Average Molecular Weight: This is the weighted average of the masses of the molecule's isotopes based on their natural abundance. It is the value typically used in routine laboratory calculations, such as determining molarity.
-
Monoisotopic Mass (Exact Mass): This is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is paramount in high-resolution mass spectrometry (HRMS), where it is used for definitive molecular formula confirmation.[1]
The precise mass characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₂ | [2][3][4] |
| Average Molecular Weight | 152.15 g/mol | [1][3][5] |
| Monoisotopic Mass | 152.058577502 Da | [1] |
Compound Identification and Physical Properties
Consistent identification is critical for regulatory compliance and scientific communication. The compound is cataloged under several international identifiers. Its physical state is also a key consideration for handling and formulation.
| Identifier / Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 6924-68-1 | [2][4] |
| Synonyms | Ethyl pyrazinoate, Pyrazinecarboxylic acid ethyl ester | [1][2] |
| Appearance | Solid | [2] |
| Typical Purity | ≥98% | [2][4] |
Synthesis and Purification Protocol
The most common and efficient method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid.[6][7][8] This acid-catalyzed reaction involves refluxing pyrazine-2-carboxylic acid with an excess of ethanol, which serves as both a reagent and the solvent.
Mechanism Rationale
The Fischer esterification is an equilibrium-controlled nucleophilic acyl substitution.[6][7] The acid catalyst (e.g., H₂SO₄) serves two primary roles:
-
Activation: It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.
-
Facilitating Leaving Group Departure: It allows for the protonation of a hydroxyl group in the tetrahedral intermediate, which can then leave as a neutral water molecule—a much better leaving group than the hydroxide anion (OH⁻).
To drive the equilibrium toward the product ester, the reaction is conducted in a large excess of the alcohol and/or with the removal of the water byproduct.[9]
Experimental Workflow: Fischer Esterification
This protocol describes a standard lab-scale synthesis.
Caption: Fischer Esterification Workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with pyrazine-2-carboxylic acid and an excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: Concentrated sulfuric acid (approx. 0.1 eq) is added dropwise to the stirred mixture, typically in an ice bath to manage the initial exotherm.
-
Reflux: The reaction mixture is heated to reflux (approx. 78°C) and maintained for 4 to 8 hours. The progress of the reaction should be monitored by a suitable method, such as Thin Layer Chromatography (TLC), until the starting carboxylic acid is consumed.
-
Solvent Removal: After cooling to room temperature, the bulk of the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: The residue is redissolved in an organic solvent like ethyl acetate. This solution is then transferred to a separatory funnel and washed carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted carboxylic acid. This is followed by a wash with saturated sodium chloride solution (brine) to aid in the separation of the aqueous and organic layers.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified further by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step of the protocol. A combination of spectroscopic methods is employed for this purpose. While experimental spectra for this specific molecule are not widely published, this section outlines the expected data based on its known structure and analysis of closely related compounds.[10][11]
Mass Spectrometry (MS)
Role: Mass spectrometry is the definitive technique for confirming the molecular weight of the compound. High-resolution MS would be used to match the experimental exact mass to the theoretical value (152.05858 Da), thereby confirming the molecular formula C₇H₈N₂O₂.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 152, corresponding to the intact molecule.
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment at m/z = 107, resulting from the cleavage of the ester's C-O single bond.
-
Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 123.
-
Pyrazine Core Fragments: Other smaller fragments corresponding to the pyrazine ring structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Role: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by probing the chemical environment of every hydrogen and carbon atom.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~9.2 | Singlet (s) |
| ~8.8 | Singlet (s) |
| ~8.7 | Singlet (s) |
| ~4.5 | Quartet (q) |
| ~1.4 | Triplet (t) |
| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | Ester C =O |
| ~148 | Pyrazine C2 |
| ~147 | Pyrazine C6 |
| ~145 | Pyrazine C5 |
| ~144 | Pyrazine C3 |
| ~62 | -OCH₂ CH₃ |
| ~14 | -OCH₂CH₃ |
Rationale for Predictions: The chemical shifts for the pyrazine protons are expected to be far downfield due to the strong deshielding effect of the two electronegative nitrogen atoms in the aromatic ring. The ethyl group protons and carbons will show the characteristic quartet-triplet pattern and chemical shifts typical of an ethyl ester.
Infrared (IR) Spectroscopy
Role: IR spectroscopy identifies the functional groups present in the molecule. It is particularly useful for confirming the presence of the ester group and the aromatic ring.
Expected Characteristic Absorption Bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching from the pyrazine ring.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl group.
-
~1725-1715 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an aromatic ester. This is a key diagnostic peak.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyrazine ring.
-
~1250-1100 cm⁻¹: C-O stretching of the ester group.
Applications in Research and Development
This compound is a versatile intermediate with significant applications in both the pharmaceutical and flavor industries.
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An In--Depth Technical Guide to the Structure and Application of Ethyl 2-Pyrazinecarboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract: Ethyl 2-pyrazinecarboxylate is a pivotal heterocyclic compound whose unique electronic and structural properties make it an invaluable building block in medicinal chemistry, materials science, and flavor chemistry. This guide provides a comprehensive technical overview of its molecular structure, elucidated through modern spectroscopic techniques. We will delve into the causality behind its spectral signatures, offer a validated protocol for its synthesis, and explore its functional role as a versatile scaffold in the development of complex, high-value molecules. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Molecular Structure and Physicochemical Properties
Ethyl 2-pyrazinecarboxylate is an aromatic ester built upon a pyrazine core. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, imparts distinct chemical characteristics to the molecule.[1]
Chemical Identity
-
IUPAC Name: ethyl pyrazine-2-carboxylate[2]
-
Synonyms: Ethyl Pyrazinoate, 2-Pyrazinecarboxylic acid ethyl ester[3]
-
CAS Number: 6924-68-1[3]
-
Molecular Formula: C₇H₈N₂O₂[2]
-
Molecular Weight: 152.15 g/mol [2]
Structural Representation
The molecule consists of a planar pyrazine ring attached to an ethyl ester group at the C2 position. The presence of two electronegative nitrogen atoms makes the pyrazine ring electron-deficient, which significantly influences the molecule's reactivity and spectroscopic properties.
Figure 1: Chemical Structure of Ethyl 2-Pyrazinecarboxylate.
Physicochemical Properties
The physical state of ethyl 2-pyrazinecarboxylate can be a low-melting solid or an oily liquid, depending on purity and ambient temperature. Its properties are summarized below.
| Property | Value | Reference(s) |
| Appearance | Solid / Red powder | [3] |
| Melting Point | 49 °C | [4] |
| Boiling Point | 120-122 °C (at 6 Torr) | [4] |
| Solubility | Slightly soluble in Chloroform, Methanol | [4] |
| Purity | ≥ 98% (Commercially available) | [3] |
Electronic Structure and Reactivity
The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing. This has two major consequences:
-
Aromaticity and Nucleophilicity: The ring is π-deficient, which significantly deactivates it towards electrophilic aromatic substitution. Conversely, it makes the ring susceptible to nucleophilic attack, particularly under harsh conditions.
-
Ester Group Activation: The electron-withdrawing nature of the ring enhances the electrophilicity of the carbonyl carbon in the ester group. This makes the ester more reactive towards nucleophilic acyl substitution (e.g., amidation, hydrolysis) compared to esters attached to electron-rich aromatic systems.
Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. The following sections detail the expected spectral data for ethyl 2-pyrazinecarboxylate and the structural rationale behind them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the ethyl group protons. The pyrazine protons are significantly deshielded (shifted downfield) due to the anisotropic effect of the aromatic ring current and the strong deshielding effect of the adjacent nitrogen atoms.
-
The proton at C3, being between a nitrogen and the ester group, is expected to be the most downfield.
-
The protons at C5 and C6 will also be in the aromatic region, with their exact shifts and coupling patterns determined by their positions relative to the nitrogens.
-
The ethyl group will present as a classic quartet (for the -CH₂-) and a triplet (for the -CH₃-), a result of spin-spin coupling.
-
-
¹³C NMR Analysis: The carbon spectrum will show seven distinct resonances.
-
The carbonyl carbon of the ester will be the most downfield signal, typically >160 ppm.
-
The four unique carbons of the pyrazine ring will appear in the aromatic region (approx. 140-150 ppm).
-
The two carbons of the ethyl group will be the most upfield signals.
-
Table 2: Predicted NMR Data (in CDCl₃)
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H3 | ~9.2 | ~147 | Doublet |
| Pyrazine-H5 | ~8.8 | ~145 | Doublet |
| Pyrazine-H6 | ~8.7 | ~143 | Doublet of Doublets |
| -O-CH₂-CH₃ | ~4.5 | ~62 | Quartet |
| -O-CH₂-CH₃ | ~1.5 | ~14 | Triplet |
| C=O | - | ~164 | - |
| Pyrazine-C2 | - | ~148 | - |
Note: These are predicted values. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[5]
-
C=O Stretch: A strong, sharp absorption band is expected around 1720-1740 cm⁻¹ , characteristic of an α,β-unsaturated or aromatic ester carbonyl group.[5]
-
C-O Stretch: A strong band in the 1250-1300 cm⁻¹ region corresponds to the C-O single bond stretching of the ester.
-
Aromatic C=N/C=C Stretches: Multiple sharp bands in the 1500-1600 cm⁻¹ region are indicative of the pyrazine ring vibrations.
-
Aromatic C-H Stretch: A signal appearing just above 3000 cm⁻¹ is typical for C-H bonds on an aromatic ring.
-
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule.[6]
-
Molecular Ion (M⁺): The spectrum will show a clear molecular ion peak at m/z = 152 , corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: Common fragmentation patterns for esters involve the loss of the alkoxy group or the entire ester functionality.[7]
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A prominent peak at m/z = 107 (M - 45) corresponds to the pyrazinoyl cation.
-
Loss of Ethylene (McLafferty Rearrangement is not possible): However, loss of an ethyl radical (-•CH₂CH₃) can lead to a peak at m/z = 123 (M - 29).
-
Loss of CO₂Et: Fragmentation can also lead to the pyrazine radical cation at m/z = 80 (M - 72).
-
Synthesis and Handling
The most direct and industrially relevant synthesis of ethyl 2-pyrazinecarboxylate is the Fischer-Speier esterification of its corresponding carboxylic acid.[8]
Synthetic Strategy: Fischer Esterification
This classic method involves reacting pyrazine-2-carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by removing the water byproduct, often by azeotropic distillation.[9]
Figure 2: General Workflow for Fischer Esterification Synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system for the synthesis and purification of the target compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add pyrazine-2-carboxylic acid (1.0 eq), absolute ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).[10][11]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield the pure ester.
Safety and Handling Precautions
Ethyl 2-pyrazinecarboxylate must be handled with appropriate care in a laboratory setting.
-
GHS Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Keep away from strong oxidizing agents and strong bases.
Applications in Research and Drug Development
The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][12] Its ability to act as a bioisostere for other aromatic rings and its role as a hydrogen bond acceptor make it a desirable feature in drug design.[13][14]
The Pyrazine Scaffold in Medicinal Chemistry
The World Health Organization's list of essential medicines includes several pyrazine-containing drugs, such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib .[1] This underscores the therapeutic relevance of the pyrazine core.
Ethyl 2-Pyrazinecarboxylate as a Versatile Building Block
The true value of ethyl 2-pyrazinecarboxylate for researchers lies in its utility as a synthetic intermediate.[15][16] The ester functional group is a gateway to a wide array of other functionalities, allowing for the rapid diversification of the pyrazine core.
Figure 3: Synthetic transformations of Ethyl 2-Pyrazinecarboxylate.
This versatility allows for its incorporation into complex synthetic pathways, including:
-
Amide Coupling: Reaction with primary or secondary amines to form pyrazine carboxamides, a common structural motif in bioactive compounds.
-
Hydrazide Formation: Treatment with hydrazine yields the corresponding hydrazide, a precursor for synthesizing other heterocyclic systems like pyrazoles and oxadiazoles.
-
Reduction: Reduction of the ester to the primary alcohol provides another point for chemical modification.
Conclusion
Ethyl 2-pyrazinecarboxylate is more than a simple chemical compound; it is a structurally rich and synthetically versatile platform. A thorough understanding of its structure, as revealed by spectroscopic methods, is fundamental to appreciating its reactivity and potential. Its electron-deficient pyrazine core and reactive ester handle make it an indispensable tool for chemists in academia and industry, empowering the synthesis of novel pharmaceuticals, agrochemicals, and materials that address modern scientific challenges.
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Ethyl pyrazine-2-carboxylate IUPAC name
An In-Depth Technical Guide to Ethyl Pyrazine-2-Carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
This compound is a heterocyclic aromatic compound that holds a significant position at the intersection of flavor chemistry and pharmaceutical sciences. To the flavorist, its organoleptic profile contributes to the desirable roasted and nutty notes in various food products. To the medicinal chemist, its pyrazine core represents a privileged scaffold—a structural motif frequently found in biologically active compounds. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, analytical characterization, and its expanding role as a versatile building block in the synthesis of novel therapeutics. The narrative emphasizes the causal reasoning behind methodological choices, grounding theoretical knowledge in practical application.
Physicochemical and Structural Properties
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound, with the IUPAC name This compound , is structurally defined by a pyrazine ring substituted at the 2-position with an ethyl ester group.[1] The two nitrogen atoms in the pyrazine ring are key to its chemical personality; they are weakly basic and act as hydrogen bond acceptors, a feature critical for molecular recognition in biological systems.[2] This electronic arrangement also influences the reactivity of the ring and its substituents.
A summary of its core physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6924-68-1 | PubChem[1], SCBT[3] |
| Molecular Formula | C₇H₈N₂O₂ | PubChem[1], SCBT[3] |
| Molecular Weight | 152.15 g/mol | PubChem[1], SCBT[3] |
| Appearance | Solid | CymitQuimica[4] |
| SMILES | CCOC(=O)C1=NC=CN=C1 | PubChem[1] |
| InChIKey | SZYQPTAROQANMV-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Purification
The synthesis of substituted pyrazines is a cornerstone of heterocyclic chemistry. While numerous methods exist, a prevalent and adaptable strategy involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation step to form the stable aromatic pyrazine ring.[5] This approach is favored for its versatility and the ready availability of starting materials.
Generalized Synthetic Workflow
The following workflow outlines a conceptual pathway for synthesizing the pyrazine core, which can be adapted for specific derivatives like this compound. The choice of specific diamine and dicarbonyl precursors would be tailored to achieve the final target molecule.
Experimental Protocol: A Conceptual Approach
This protocol provides a generalized, step-by-step methodology for the synthesis, emphasizing the rationale behind each step.
-
Reaction Setup : Dissolve the selected 1,2-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Rationale: The solvent is chosen to ensure solubility of reactants and to facilitate heat transfer during reflux.
-
-
Addition of Diamine : Slowly add an equimolar amount of the 1,2-diamine to the stirred solution.
-
Rationale: A slow addition rate is crucial to control the initial, often exothermic, condensation reaction and prevent the formation of unwanted side products.
-
-
Condensation & Cyclization : Heat the reaction mixture to reflux for a period determined by reaction monitoring (typically several hours).
-
Rationale: Thermal energy is supplied to overcome the activation energy for the cyclization step, leading to the formation of the non-aromatic dihydropyrazine intermediate.[5] Reaction progress is monitored by a technique like Thin-Layer Chromatography (TLC) to determine the point of maximum conversion.
-
-
Oxidation : After cooling the mixture to room temperature, introduce an oxidizing agent (e.g., manganese dioxide, or by bubbling air through the solution).
-
Rationale: The dihydropyrazine intermediate is unstable and readily oxidized. This step removes two hydrogen atoms to form the thermodynamically stable, aromatic pyrazine ring system.[5]
-
-
Work-up and Purification :
-
Filter the reaction mixture to remove solid byproducts (e.g., the reduced form of the oxidizing agent).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product using column chromatography or distillation to isolate the pure this compound.
-
Rationale: This multi-step process is designed to first remove insoluble materials, then the volatile solvent, and finally to separate the target compound from any soluble impurities based on differences in polarity or boiling point.
-
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR confirms the presence and connectivity of the ethyl group protons and the distinct protons on the pyrazine ring, while ¹³C NMR identifies the carbon skeleton.[5]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. The spectrum of this compound will show characteristic absorption bands for the C=O of the ester, C-O stretches, and vibrations associated with the aromatic C=N and C=C bonds of the pyrazine ring.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique is the gold standard for both identifying and quantifying volatile compounds like this compound, especially in complex mixtures.[6] The gas chromatograph separates the compound from impurities, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, confirming its identity and molecular weight.
Applications in Drug Development and Research
The pyrazine ring is a bioisostere of benzene and pyridine, but its two nitrogen atoms at the 1 and 4 positions provide unique electronic properties and hydrogen bonding capabilities. This makes the pyrazine scaffold a valuable component in designing molecules that can effectively interact with biological targets like enzymes and receptors.[2]
This compound serves as a key starting material or intermediate in the synthesis of more complex, biologically active molecules.[7][8]
Role as a Pharmaceutical Intermediate
The ester functionality of this compound is a versatile chemical handle that can be readily converted into other functional groups (e.g., amides, acids, alcohols), allowing for the construction of diverse molecular libraries for drug screening.
-
Synthesis of Pyrazinamide Analogues : Pyrazinamide is a first-line medication for the treatment of tuberculosis. This compound is a direct precursor to this class of drugs via ammonolysis (reaction with ammonia).[7][8] Researchers actively synthesize novel pyrazinamide derivatives starting from this ester to overcome drug resistance and improve efficacy.
-
Building Block for Anti-Tumor Compounds : The pyrazine nucleus is found in numerous compounds investigated for their anticancer properties.[2][7] this compound provides a reliable entry point for building more complex molecules that may target signaling pathways involved in cancer progression.
-
Fragment-Based Drug Discovery (FBDD) : In FBDD, small molecular fragments like the pyrazine core are screened for weak binding to a biological target. Hits are then elaborated or combined to create more potent leads. This compound and its derivatives are ideal candidates for such screening libraries due to their drug-like properties.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount. It is classified under the Globally Harmonized System (GHS) with several hazards.
| Hazard Class & Category | Pictogram | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | ❗ | H302: Harmful if swallowed | PubChem[1] |
| Skin Irritation (Category 2) | ❗ | H315: Causes skin irritation | PubChem[1], Vigon[9] |
| Serious Eye Damage/Irritation (Category 2A) | ❗ | H319: Causes serious eye irritation | PubChem[1], Vigon[9] |
| STOT Single Exposure (Category 3) | ❗ | H335: May cause respiratory irritation | PubChem[1], Vigon[9] |
Recommended Precautions :
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9]
-
Handling : Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
-
Storage : Store in a cool, well-ventilated place with the container tightly closed.[9]
Conclusion
This compound is more than a simple flavoring agent; it is a strategically important molecule for the pharmaceutical and life sciences industries. Its straightforward synthesis, versatile chemical reactivity, and the inherent biological relevance of the pyrazine core make it an invaluable tool for researchers. From developing next-generation antibiotics to creating novel anticancer agents, the journey of many advanced therapeutic candidates can begin with this fundamental heterocyclic building block. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory and beyond.
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A Comprehensive Technical Guide to the Natural Occurrence of Pyrazine Carboxylates
Abstract: Pyrazine carboxylates and their derivatives represent a structurally diverse class of nitrogen-containing heterocyclic compounds with profound implications across the pharmaceutical, food, and fragrance industries. While synthetic routes to these molecules are well-established, nature offers a rich and often underexplored reservoir of these valuable compounds. This technical guide provides an in-depth exploration of the natural occurrence of pyrazine carboxylates, targeting researchers, scientists, and drug development professionals. We will delve into their diverse natural sources, from microbial fermentation to plant metabolism, and elucidate the biosynthetic pathways responsible for their formation. Furthermore, this guide will present a detailed overview of the state-of-the-art analytical methodologies for the extraction, isolation, and characterization of these compounds from complex natural matrices. Finally, we will examine the spectrum of biological activities exhibited by naturally occurring pyrazine carboxylates and discuss their potential for future therapeutic and commercial applications.
Introduction to Pyrazine Carboxylates
Pyrazine carboxylates are a subclass of pyrazines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4 of the ring. The addition of a carboxyl group (-COOH) or its ester derivatives to the pyrazine ring significantly influences the molecule's chemical properties and biological activity.
1.1 Chemical Structure and Properties
The fundamental structure of a pyrazine carboxylate consists of the pyrazine ring with a carboxyl group substituent. The position of this and other functional groups on the ring gives rise to a vast array of derivatives with distinct physicochemical properties. The presence of the nitrogen atoms and the carboxyl group makes these molecules polar and capable of engaging in hydrogen bonding, which influences their solubility and interactions with biological targets.
1.2 Significance in Nature and Industry
Pyrazine derivatives, in general, are renowned for their potent aroma and flavor profiles, often associated with roasted, nutty, and baked goods.[1] In the pharmaceutical realm, the pyrazine ring is a key structural motif in numerous bioactive compounds, including the anti-tuberculosis drug pyrazinamide.[2][3][4] The natural occurrence of pyrazine carboxylates suggests their involvement in various biological processes, from chemical signaling to defense mechanisms.
Natural Sources of Pyrazine Carboxylates
Pyrazine carboxylates are biosynthesized by a wide range of organisms, contributing to the chemical diversity of the natural world.
2.1 Microbial Origins
Microorganisms, particularly bacteria and fungi, are prolific producers of pyrazines.[5][6] Several bacterial species, including those from the genera Bacillus, Corynebacterium, and Pseudomonas, are known to synthesize pyrazines.[7][8] Fungi are also a source of these compounds. The production of pyrazines by these microorganisms is often linked to their primary or secondary metabolism.[7][8]
2.2 Plant Kingdom
Pyrazines have been identified in various plant species, where they can contribute to the plant's aroma and potentially play a role in defense against herbivores and pathogens.[9] While the presence of alkylpyrazines is well-documented, the occurrence of their carboxylated counterparts is an area of ongoing research.
2.3 Fermented Foods and Beverages
Fermented foods and beverages are particularly rich sources of pyrazines, which are formed through both microbial activity and the Maillard reaction during processing.[1][10][11] Products like coffee, cocoa, bread, and some traditional fermented soybean products owe their characteristic aromas in part to the complex mixture of pyrazines they contain.[9][12][13]
2.4 Insect Pheromones
In the insect world, pyrazines can act as crucial semiochemicals, including alarm and trail pheromones.[11][13] This highlights their role in chemical communication and social behavior within insect colonies.
Biosynthesis of Pyrazine Carboxylates in Nature
The biosynthesis of the pyrazine ring in nature is a complex process that can occur through several pathways. The most common route involves the condensation of two α-amino acid molecules.
3.1 Key Precursors and Enzymatic Reactions
Amino acids are the primary building blocks for pyrazine biosynthesis. For instance, L-threonine can serve as a precursor for the formation of 2,5-dimethylpyrazine.[12] The enzymatic machinery of the organism, including dehydrogenases and ligases, plays a crucial role in catalyzing the necessary condensation and subsequent oxidation reactions to form the aromatic pyrazine ring.[13] In some microorganisms, lysine is also involved in pyrazine biosynthesis.[7]
3.2 A Generalized Biosynthetic Pathway
The following diagram illustrates a generalized pathway for the biosynthesis of a disubstituted pyrazine from amino acid precursors. This process typically involves the enzymatic conversion of amino acids to α-aminoketones, which then dimerize and oxidize to form the stable pyrazine ring.
Caption: Generalized Biosynthetic Pathway of Disubstituted Pyrazines.
Analytical Methodologies for Isolation and Characterization
The identification and quantification of pyrazine carboxylates in natural samples require sophisticated analytical techniques due to their often low concentrations and the complexity of the matrices in which they are found.[14]
4.1 Sample Preparation and Extraction Techniques
The choice of extraction method is critical for the successful analysis of pyrazine carboxylates.
-
4.1.1 Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from various sample matrices, including food and microbial cultures.[15][16] The choice of fiber coating is crucial for selectively adsorbing the target analytes.
-
4.1.2 Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that partitions analytes between two immiscible liquid phases. It is a versatile technique but can be time-consuming and require significant volumes of organic solvents.[14]
-
4.1.3 Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. It offers the advantages of high selectivity and reduced environmental impact due to the use of a non-toxic solvent.[14]
4.2 Chromatographic Separation
Chromatography is essential for separating the complex mixtures of compounds extracted from natural sources.
-
4.2.1 Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is the technique of choice for the analysis of volatile and thermally stable compounds like many pyrazine derivatives.[15] Coupling GC with MS allows for both the separation and identification of individual components based on their mass spectra.
-
4.2.2 High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and thermally labile pyrazine carboxylates. Different stationary phases and mobile phase compositions can be employed to achieve optimal separation.
4.3 Spectroscopic Identification
Spectroscopic methods provide detailed structural information for the unambiguous identification of isolated compounds.
-
4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H, ¹³C, and 2D techniques) is a powerful tool for elucidating the complete chemical structure of a molecule.
-
4.3.2 Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule, such as the carboxyl and aromatic ring vibrations.
4.4 A Step-by-Step Experimental Workflow for Analysis
The following diagram outlines a typical workflow for the analysis of pyrazine carboxylates from a natural source.
Caption: Analytical Workflow for Pyrazine Carboxylates.
Biological Activities and Potential Applications
Naturally occurring pyrazine carboxylates and their synthetic analogs exhibit a wide range of biological activities, making them attractive candidates for drug development and other applications.[2][3][4]
5.1 Antimicrobial and Antifungal Properties
Several pyrazine derivatives have demonstrated significant antimicrobial and antifungal activity.[17][18] This suggests their potential use as natural food preservatives or as leads for the development of new antimicrobial agents.
5.2 Antitubercular Activity
The most prominent example of the medicinal importance of this class of compounds is pyrazinamide, a first-line drug for the treatment of tuberculosis.[19] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by an enzyme in Mycobacterium tuberculosis.[19][20][21] Pyrazinoic acid disrupts the bacterial cell membrane and inhibits key enzymes, such as aspartate decarboxylase (PanD), which is involved in coenzyme A biosynthesis.[22]
5.3 Flavor and Aroma Profiles
As mentioned earlier, pyrazines are key contributors to the flavor and aroma of many foods.[23] The specific type and concentration of pyrazine carboxylates can significantly influence the sensory properties of a product.
5.4 Summary of Biological Activities
| Pyrazine Derivative | Natural Source (Example) | Biological Activity | Reference(s) |
| Pyrazinoic Acid | Metabolite of Pyrazinamide | Antitubercular | [19][20][21] |
| Methyl Pyrazine-2-carboxylate | Found in some natural products | Flavoring agent, chemical intermediate | [24][25] |
| This compound | Pharmaceutical intermediate | Used in synthesis of bioactive compounds | [26] |
| Various Amides of Pyrazine-2-carboxylic acids | Synthetic derivatives | Antimycobacterial, antifungal, photosynthesis-inhibiting | [17][18][27] |
Challenges and Future Directions
Despite the significant progress in understanding the natural occurrence and biological activities of pyrazine carboxylates, several challenges and opportunities for future research remain.
6.1 Overcoming Analytical Hurdles
The development of more sensitive and selective analytical methods is needed for the detection and quantification of trace amounts of pyrazine carboxylates in complex matrices. This includes the development of novel SPME fibers and advanced mass spectrometry techniques.
6.2 Exploring Novel Biological Functions
The full spectrum of biological activities of naturally occurring pyrazine carboxylates is yet to be fully elucidated. High-throughput screening of natural product libraries could uncover novel therapeutic applications for these compounds.
6.3 Metabolic Engineering for Enhanced Production
With a deeper understanding of the biosynthetic pathways, metabolic engineering of microorganisms could be employed to enhance the production of specific, high-value pyrazine carboxylates for commercial applications.
Conclusion
Pyrazine carboxylates are a fascinating and important class of naturally occurring compounds with diverse biological activities and applications. From their role as key flavor components in our food to their life-saving application in the treatment of tuberculosis, the significance of these molecules is undeniable. Continued research into their natural sources, biosynthesis, and biological functions will undoubtedly lead to new discoveries and innovations in the fields of medicine, food science, and beyond. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers and professionals seeking to explore the rich world of natural pyrazine carboxylates.
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The Strategic Role of the Pyrazine Scaffold in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have rendered it a privileged scaffold in the design and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted role of pyrazine derivatives in drug discovery, intended for researchers, scientists, and drug development professionals. We will traverse the landscape of synthetic methodologies, delve into the diverse pharmacological activities, elucidate mechanisms of action, and analyze structure-activity relationships. Furthermore, this guide will present a snapshot of the current clinical landscape and future perspectives, supported by detailed experimental protocols and comprehensive referencing to underscore the scientific integrity of the presented information.
Introduction: The Enduring Appeal of the Pyrazine Moiety
Heterocyclic compounds form the backbone of a vast majority of clinically approved drugs, and among them, nitrogen-containing heterocycles are of paramount importance.[1] The pyrazine ring, with its symmetrical arrangement of two nitrogen atoms, imparts a unique set of physicochemical properties to its derivatives.[2] The nitrogen atoms act as hydrogen bond acceptors and can participate in crucial interactions with biological targets, enhancing binding affinity and specificity.[1][3] The aromatic nature of the pyrazine ring contributes to the overall stability of the molecule and provides a scaffold for diverse functionalization.
The versatility of the pyrazine core is evidenced by its presence in a wide array of natural products and synthetic drugs.[4] Notable examples of pyrazine-containing drugs on the World Health Organization's Model List of Essential Medicines include the anti-tuberculosis agent Pyrazinamide , the proteasome inhibitor Bortezomib for multiple myeloma, and the antiviral Favipiravir .[5] This underscores the significant impact of pyrazine derivatives on human health and their continued relevance in addressing unmet medical needs.[5]
Synthetic Strategies for Accessing Pyrazine Derivatives
The synthesis of functionalized pyrazine derivatives is a mature field of organic chemistry, with a variety of established and emerging methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the nature of the functional groups to be incorporated.
Classical Condensation Reactions
A cornerstone of pyrazine synthesis involves the condensation of α-dicarbonyl compounds with 1,2-diamines. This versatile approach allows for the introduction of a wide range of substituents on the pyrazine core.
Modern Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, have revolutionized the synthesis of complex pyrazine derivatives.[6][7] These methods enable the efficient formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space for drug discovery programs.[7]
Representative Experimental Protocol: Synthesis of a Chalcone-Pyrazine Derivative
This protocol outlines a general procedure for the Claisen-Schmidt condensation to synthesize a chalcone-pyrazine derivative, a class of compounds that has shown promising antimicrobial and anticancer activities.[8]
Step 1: Synthesis of the Pyrazine Aldehyde.
-
To a solution of 2-acetylpyrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted benzaldehyde.
Step 2: Base-Catalyzed Condensation.
-
Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the reaction mixture.
Step 3: Reaction Monitoring and Work-up.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).
Step 4: Isolation and Purification.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired chalcone-pyrazine derivative.
A Spectrum of Pharmacological Activities
Pyrazine derivatives exhibit a remarkable breadth of biological activities, making them a fertile ground for the discovery of new therapeutic agents.[6][7] Their pharmacological effects span a wide range of disease areas, from infectious diseases to oncology.
Anticancer Agents
The development of pyrazine derivatives as anticancer agents is a particularly active area of research.[9][10] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication.[11][12]
For instance, a series of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives demonstrated potent anticancer effects against various human cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[13] Chalcone-pyrazine derivatives have also shown significant inhibitory effects on multiple cancer cell lines, including lung, colon, and breast cancer.[2][14]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Chalcone-Pyrazine Derivative 49 | A549 (Lung) | 0.13[14] |
| Colo-205 (Colon) | 0.19[14] | |
| Chalcone-Pyrazine Derivative 50 | MCF-7 (Breast) | 0.18[14] |
| Chalcone-Pyrazine Derivative 51 | MCF-7 (Breast) | 0.012[14] |
| A549 (Lung) | 0.045[14] | |
| DU-145 (Prostate) | 0.33[14] | |
| Pyrazolo[3,4-b]pyrazine (25j) | MCF-7 (Breast) | 2.22[15] |
Antimicrobial Agents
The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazine derivatives have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.[16] Halogenated pyrazine-based chalcones have demonstrated significant inhibitory effects against various bacterial and mycobacterial strains, with some compounds showing minimum inhibitory concentrations (MICs) comparable to the first-line drug isoniazid.[8] The synthesis of pyrazine-2-carbohydrazide derivatives has also yielded compounds with potent activity against Gram-positive bacteria.[17]
Anti-inflammatory and Other Activities
Beyond their anticancer and antimicrobial properties, pyrazine derivatives have been investigated for a host of other pharmacological activities, including anti-inflammatory, analgesic, and antioxidant effects.[1][6] For example, certain paeonol derivatives containing a pyrazine structure have shown significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophages.[1][2]
Unraveling the Mechanisms of Action
Understanding the mechanism of action at a molecular level is crucial for the rational design and optimization of drug candidates. Pyrazine derivatives exert their therapeutic effects by interacting with a variety of biological targets.
Kinase Inhibition
Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12][18] Pyrazine-based small molecules have been successfully developed as potent and selective kinase inhibitors.[12] Many of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[12][18]
Caption: Pyrazine-based kinase inhibitors competitively block the ATP-binding site.
Apoptosis Induction
Many pyrazine-based anticancer agents induce programmed cell death, or apoptosis, in cancer cells. This can occur through various mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, ligustrazine–cinnamic acid derivatives have been shown to inhibit apoptosis by blocking the mitochondrial apoptosis pathway.[1]
Structure-Activity Relationship (SAR) Studies: Guiding Drug Design
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure influence its biological activity.[19][20] For pyrazine derivatives, SAR studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.
Key SAR insights for various classes of pyrazine derivatives include:
-
Substitution Pattern: The position and nature of substituents on the pyrazine ring can dramatically affect biological activity.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the pyrazine ring and its interactions with biological targets.
-
Steric Factors: The size and shape of substituents can influence binding affinity and selectivity.
-
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve physicochemical properties and biological activity.[21][22]
Caption: The iterative cycle of SAR-driven lead optimization.
The Clinical Landscape and Future Horizons
The clinical success of several pyrazine-containing drugs has paved the way for the continued development of new derivatives. A number of pyrazine-based kinase inhibitors have progressed into clinical trials for the treatment of various cancers and immunological disorders.[12][18]
Future research in this area is likely to focus on:
-
Novel Target Identification: Exploring new biological targets for pyrazine derivatives.
-
Combination Therapies: Investigating the synergistic effects of pyrazine derivatives with other therapeutic agents.
-
Targeted Drug Delivery: Developing strategies to deliver pyrazine-based drugs specifically to diseased tissues, thereby minimizing off-target effects.
Conclusion
The pyrazine scaffold continues to be a remarkably versatile and fruitful platform for the discovery of novel therapeutic agents. Its inherent physicochemical properties, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensure its enduring relevance in medicinal chemistry. As our understanding of disease biology deepens, the rational design of new pyrazine derivatives targeting specific molecular pathways holds immense promise for addressing a wide range of human diseases. The journey from the pyrazine core to a life-saving medicine is a testament to the power of chemical innovation in the service of human health.
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A Senior Application Scientist's Guide to Pyrazine Ring Functionalization: Strategies, Mechanisms, and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazine Core
The pyrazine ring, a 1,4-diazine, is a privileged heterocyclic scaffold that forms the structural core of numerous vital compounds across medicine and materials science.[1][2] Its presence in FDA-approved drugs like the proteasome inhibitor Bortezomib and the anti-tuberculosis agent Pyrazinamide underscores its significance in drug discovery.[1][3] Furthermore, functionalized pyrazines are integral to the development of advanced materials, including π-conjugated polymers for photovoltaic devices and organic light-emitting diodes.[1][4]
However, the intrinsic electronic nature of the pyrazine ring presents unique challenges and opportunities for the synthetic chemist. As a π-deficient heterocycle, it is inherently deactivated towards classical electrophilic aromatic substitution but primed for nucleophilic attack and metal-catalyzed reactions.[5][6] This guide provides an in-depth exploration of the core strategies for pyrazine functionalization. It moves beyond a simple recitation of reactions to explain the causality behind experimental choices, offering field-proven insights into how to harness and manipulate the reactivity of this versatile scaffold.
Pillar 1: Nucleophilic Aromatic Substitution (SNAr) - Harnessing Electron Deficiency
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrazine chemistry, leveraging the ring's electron-deficient character to displace leaving groups, typically halogens.[5][7] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the critical determinant of the reaction's feasibility and regioselectivity.[8][9]
The Decisive Role of Substituents in Regiocontrol
Nowhere is the nuanced control of pyrazine reactivity more evident than in the SNAr reactions of unsymmetrically substituted dihalopyrazines. A landmark study on 2-substituted 3,5-dichloropyrazines demonstrated that the electronic nature of the substituent at the C2 position provides a powerful handle for directing incoming nucleophiles.[10]
-
Electron-Donating Groups (EDGs): When an EDG (e.g., -CH₃, -OCH₃) is at the C2 position, nucleophilic attack occurs preferentially at the adjacent C3 position. The EDG stabilizes the Meisenheimer intermediate by localizing the negative charge at C3 through inductive and resonance effects.[6][10]
-
Electron-Withdrawing Groups (EWGs): Conversely, an EWG (e.g., -CN, -CO₂Me) at the C2 position directs nucleophilic attack to the distal C5 position. The EWG stabilizes the intermediate by delocalizing the negative charge towards the C5 position.[6][10]
This predictable regioselectivity is invaluable for the rational design of synthetic routes, enabling the selective synthesis of desired isomers for structure-activity relationship (SAR) studies.[10]
Caption: Logical flow of regioselectivity in SNAr reactions.
Data Presentation: Regioselective Amination of 2-Substituted 3,5-Dichloropyrazines
The following table summarizes the quantitative outcomes of the SNAr reaction between various 2-substituted 3,5-dichloropyrazines and benzylamine, clearly illustrating the directing effect of the C2-substituent.[10]
| C2-Substituent (R) | Electronic Nature | Major Isomer (Yield) | Minor Isomer (Yield) |
| -CH₃ | EDG | 3-amino (79%) | 5-amino (12%) |
| -OCH₃ | EDG | 3-amino (85%) | 5-amino (8%) |
| -CN | EWG | 5-amino (75%) | 3-amino (8%) |
| -CO₂Me | EWG | 5-amino (72%) | 3-amino (7%) |
| -I | Weak EWG (Resonance EDG) | 3-amino (55%) | 5-amino (30%) |
Data sourced from a study on the regioselective nucleophilic aromatic substitution of dichloropyrazines.[10]
Experimental Protocol: Regioselective Amination of 3,5-Dichloro-2-methylpyrazine
This protocol describes a self-validating system for the synthesis of 5-chloro-3-(benzylamino)-2-methylpyrazine, a key intermediate for further functionalization.
-
Reagent Preparation: To a solution of 3,5-dichloro-2-methylpyrazine (1.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M), add cesium fluoride (CsF, 2.0 eq).
-
Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm consumption of the starting material.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by silica gel column chromatography. The regiochemistry of the major product should be confirmed by Nuclear Overhauser Effect (NOE) NMR experiments, where irradiation of the benzylic protons should show an enhancement of the pyrazine methyl protons, confirming their spatial proximity.[10]
Pillar 2: Transition-Metal-Catalyzed Cross-Coupling - Forging C-C and C-X Bonds
While SNAr is powerful, its scope is largely limited to introducing heteroatom nucleophiles. For the construction of carbon-carbon and certain carbon-heteroatom bonds, transition-metal-catalyzed cross-coupling reactions are the undisputed tools of choice.[7][11] These methods have revolutionized access to complex, highly functionalized pyrazines. Halogenated pyrazines are excellent electrophilic partners in these reactions due to the electron-deficient nature of the ring.[12][13]
Key cross-coupling reactions for pyrazine functionalization include:
-
Suzuki-Miyaura Coupling: Reaction of a halopyrazine with a boronic acid or ester.[12]
-
Stille Coupling: Reaction with an organostannane reagent.[7]
-
Sonogashira Coupling: Reaction with a terminal alkyne.[12]
-
Heck Coupling: Reaction with an alkene.[7]
-
Buchwald-Hartwig Amination: C-N bond formation with an amine.[14]
The choice of catalyst, typically palladium-based, and ligand is critical for achieving high yields and preventing side reactions.[7][15]
Caption: A typical experimental workflow for Suzuki coupling.
Data Presentation: Survey of Cross-Coupling Reactions on Halopyrazines
| Reaction Type | Pyrazine Substrate | Coupling Partner | Catalyst / Conditions | Yield | Reference |
| Suzuki | 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 76% | [7] |
| Stille | 2-(Tributylstannyl)pyrazine | 4-Methoxybenzoyl chloride | Pd(PPh₃)₄, Toluene | 64% | [7] |
| Sonogashira | 2,3-Dicyano-5,6-dichloropyrazine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N, THF | ~90% | [12] |
| Heck | 2-Iodopyrazine | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 70% | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
This protocol details the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, demonstrating a reliable cross-coupling procedure.[16]
-
Inert Atmosphere: To an oven-dried flask, add 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Degassing: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and degassed 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12-18 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, filter through a pad of Celite, and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification & Validation: Purify the residue via column chromatography. Validate the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the successful coupling and the presence of the new aryl group.[16]
Pillar 3: The Frontier of Direct C-H Functionalization
Direct C-H functionalization represents a paradigm shift in synthetic efficiency, aiming to form new bonds directly onto the pyrazine core without the need for pre-installed handles like halogens.[17][18] This approach is highly atom-economical and can significantly shorten synthetic routes. While still an evolving field for pyrazines compared to other heterocycles, several promising strategies have emerged.[19][20]
-
Metal-Catalyzed C-H Activation: Transition metals like palladium, rhodium, and iron can activate C-H bonds, often directed by a nearby functional group, allowing for coupling with various partners.[3][17]
-
Radical Additions (Minisci-type reactions): Protonated, electron-deficient pyrazine rings are excellent substrates for radical nucleophiles, which can be generated from a variety of precursors. These reactions typically favor functionalization at the C2/C6 or C3/C5 positions, depending on the conditions.[18]
The primary challenge in C-H functionalization is controlling regioselectivity, as multiple C-H bonds are available for reaction.[18]
Caption: C-H functionalization offers a more direct synthetic route.
An innovative example includes an iron-catalyzed C-H functionalization of pyrazine with organoboron agents, which was successfully applied to a concise total synthesis of the natural product botryllazine A.[3]
Emerging and Specialized Methodologies
The toolkit for pyrazine functionalization continues to expand with the advent of novel activation methods.
-
Photocatalysis: Visible-light photocatalysis offers mild conditions for generating radical intermediates for addition to the pyrazine ring, expanding the scope of possible transformations.[21][22]
-
Biocatalysis: The use of enzymes, such as pyruvate decarboxylase, enables the regioselective synthesis of substituted pyrazines under environmentally benign aqueous conditions, offering a green chemistry alternative to traditional methods.[23]
Conclusion and Future Outlook
The functionalization of the pyrazine ring has evolved from classical SNAr reactions to a sophisticated array of transition-metal-catalyzed and direct C-H activation strategies. For the modern researcher, a deep understanding of the electronic interplay between the pyrazine core and its substituents is paramount. This knowledge allows for the predictable control of regioselectivity in SNAr reactions and informs the rational design of substrates for advanced cross-coupling and C-H functionalization. As the demand for novel pyrazine-containing molecules in drug discovery and materials science grows, the development of even more selective, efficient, and sustainable synthetic methodologies will remain a key focus of research. The continued exploration of photocatalysis, biocatalysis, and novel C-H activation techniques promises to further unlock the vast chemical space accessible from this invaluable heterocyclic core.
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Foreword: The Imperative of Thermal Stability in Advanced Drug Development
An In-Depth Technical Guide to the Thermal Stability of Ethyl Pyrazine-2-Carboxylate
In the landscape of pharmaceutical research and development, the physical and chemical stability of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This compound, a key heterocyclic building block, is integral to the synthesis of a variety of bioactive molecules. Its stability under thermal stress dictates not only its shelf-life and storage conditions but also its behavior during manufacturing processes such as drying, milling, and formulation. An in-depth understanding of its thermal decomposition profile is, therefore, not merely an academic exercise but a critical component of robust process development and quality control.
This technical guide provides a comprehensive framework for assessing the thermal stability of this compound. In the absence of extensive direct studies on this specific molecule, this guide synthesizes established analytical methodologies and data from structurally analogous pyrazine esters to present a predictive yet scientifically rigorous approach. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Theoretical Framework: Understanding Thermal Decomposition
Thermal stability refers to the ability of a substance to resist chemical change upon heating. For organic molecules like this compound, elevated temperatures can provide the activation energy necessary to break chemical bonds, leading to decomposition. The process is often complex, potentially involving evaporation, melting, and multi-stage degradation events. The nature of the decomposition products is highly dependent on the molecular structure and the atmosphere (inert or oxidative) in which the heating occurs.
For this compound, the primary points of potential thermal-induced cleavage are the ester linkage and the pyrazine ring itself. The analysis of its thermal behavior, therefore, necessitates a multi-faceted analytical approach to accurately determine decomposition temperatures, quantify mass loss, and identify the resulting degradants.
Core Analytical Techniques for Thermal Stability Assessment
A comprehensive evaluation of thermal stability is achieved through the synergistic use of several analytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
TGA provides quantitative information on the mass of a substance as a function of temperature or time in a controlled atmosphere. It is the cornerstone of thermal stability analysis, revealing the temperatures at which significant mass loss events, indicative of decomposition or evaporation, occur.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic heat flows. When used in conjunction with TGA, DSC can help differentiate between physical transitions (like melting) and chemical decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the products of thermal decomposition.[1][2] The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile and semi-volatile fragments are separated by gas chromatography and identified by mass spectrometry.[1][2] This provides invaluable insight into the degradation pathways of the molecule.
Predictive Thermal Profile of this compound
While specific experimental data for this compound is not extensively available, a predictive thermal profile can be constructed based on studies of analogous pyrazine esters.[3] Research on similar compounds suggests that smaller pyrazine esters may initially undergo evaporation at lower temperatures, followed by decomposition at higher temperatures.[3]
A study on various pyrazine esters revealed that decomposition often occurs in a temperature range of approximately 150°C to 300°C, with significant mass loss.[3] It is plausible that this compound exhibits similar behavior.
Table 1: Predicted Thermal Decomposition Profile of this compound
| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Technique |
| Evaporation/Initial Decomposition | 150 - 200 | Variable | TGA |
| Main Decomposition | 200 - 300 | > 80% | TGA |
| Melting Point | To be determined | N/A | DSC |
Note: This data is predictive and based on the thermal analysis of structurally similar pyrazine esters as reported in scientific literature.[3]
Experimental Protocols
The following protocols are detailed, self-validating systems for the comprehensive thermal analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the decomposition temperature and mass loss of this compound.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard alumina or platinum TGA pan.
-
Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the mass change as a function of temperature.
-
Determine the onset temperature of decomposition from the resulting TGA curve.
-
Calculate the percentage of mass loss for each distinct decomposition step.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol aims to identify thermal transitions such as melting and decomposition.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
This protocol is for the identification of thermal degradation products.
-
Instrumentation: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 500°C (or a temperature just above the main decomposition temperature determined by TGA).
-
Inert Atmosphere: Helium.
-
-
GC-MS Conditions:
-
GC Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectra of the degradation products with a spectral library (e.g., NIST) for identification.
-
Postulated Thermal Degradation Pathway
Based on the structure of this compound and known degradation patterns of similar esters, a plausible thermal degradation pathway can be proposed. The initial cleavage is likely to occur at the ester bond, leading to the formation of pyrazine-2-carboxylic acid and ethylene. Further decomposition of the pyrazine ring can lead to the formation of smaller nitrogen-containing heterocycles and other volatile organic compounds.
Conclusion and Future Perspectives
This guide provides a robust framework for the systematic evaluation of the thermal stability of this compound. While a predictive profile has been established based on analogous compounds, it is imperative for researchers to perform the detailed experimental protocols outlined herein to ascertain the specific thermal properties of their sample. The data generated from these studies will be invaluable for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important chemical intermediate. Future work should focus on kinetic studies of the decomposition process to further elucidate the degradation mechanism and predict long-term stability under various storage conditions.
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An In-depth Technical Guide to the Solubility of Ethyl 2-Pyrazinecarboxylate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of ethyl 2-pyrazinecarboxylate, a key building block in pharmaceutical and agrochemical research.[1] Recognizing the critical role of solubility in drug development and formulation, this document offers a blend of theoretical principles, qualitative solubility data, and a detailed experimental protocol for the quantitative determination of solubility. This resource is designed for researchers, scientists, and drug development professionals seeking to understand and apply the solubility characteristics of this versatile compound.
Introduction to Ethyl 2-Pyrazinecarboxylate
Ethyl 2-pyrazinecarboxylate (CAS No. 6924-68-1) is a heterocyclic compound featuring a pyrazine ring functionalized with an ethyl ester group.[2][3] Its molecular structure (Figure 1) imparts a unique combination of polarity and lipophilicity, making it a valuable intermediate in the synthesis of a wide range of bioactive molecules.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the formulation of final products.
Figure 1: Chemical Structure of Ethyl 2-Pyrazinecarboxylate
Caption: The molecular structure of ethyl 2-pyrazinecarboxylate.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[4] The overall polarity of a molecule is a result of its functional groups and overall structure.
Ethyl 2-pyrazinecarboxylate possesses a moderately polar pyrazine ring containing two nitrogen atoms, which can act as hydrogen bond acceptors. The ethyl ester group also contributes to the molecule's polarity. Consequently, it is expected to be more soluble in polar organic solvents and less soluble in non-polar solvents.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of Ethyl 2-Pyrazinecarboxylate in Various Solvents
| Solvent | Polarity | Solubility Description | Source |
| Water | High | Practically Insoluble | [5] |
| N,N-Dimethylformamide (DMF) | High | Very Soluble | |
| Methanol | High | Slightly Soluble | [5] |
| Ethanol | High | Expected to be Soluble | Inferred¹ |
| Acetone | Medium | Expected to be Soluble | Inferred² |
| Ethyl Acetate | Medium | Expected to be Soluble | Inferred³ |
| Dichloromethane (DCM) | Medium | Expected to be Soluble | Inferred |
| Glacial Acetic Acid | High | Sparingly Soluble | |
| Chloroform | Medium | Slightly Soluble | [5] |
| Toluene | Low | Expected to have Low Solubility | Inferred⁴ |
| Hexane | Low | Expected to have Low Solubility | Inferred⁴ |
¹Based on the solubility of the parent compound, pyrazine-2-carboxylic acid, in ethanol.[6] ²Based on the solubility of pyrazine-2-carboxylic acid in acetone.[6] ³Based on the general principle of "like dissolves like," as ethyl acetate has a similar ester functional group. ⁴Based on the low solubility of the polar pyrazine-2-carboxylic acid in non-polar solvents.[6]
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium shake-flask method is a widely recognized and reliable technique for determining the solubility of a solid in a liquid.[5] This section provides a detailed, step-by-step protocol for determining the solubility of ethyl 2-pyrazinecarboxylate in an organic solvent of interest.
Materials and Equipment
-
Ethyl 2-pyrazinecarboxylate (purity ≥ 98%)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Protocol
-
Preparation of the Solid-Solvent Mixture:
-
Accurately weigh an excess amount of ethyl 2-pyrazinecarboxylate and add it to a vial. An excess is necessary to ensure that a saturated solution is formed.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) in a volumetric flask.
-
Prepare a series of standard solutions of ethyl 2-pyrazinecarboxylate of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by a validated HPLC method to determine the concentration of ethyl 2-pyrazinecarboxylate in the sample.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of ethyl 2-pyrazinecarboxylate in the original saturated solution.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Analysis and Reporting
The solubility of ethyl 2-pyrazinecarboxylate should be reported at the specified temperature. It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results. The mean solubility and the standard deviation should be reported.
Safety and Handling
Ethyl 2-pyrazinecarboxylate is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used before commencing any experimental work.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of ethyl 2-pyrazinecarboxylate in organic solvents. While quantitative data is sparse, the provided qualitative information, theoretical principles, and a detailed experimental protocol for the reliable shake-flask method will empower researchers to determine the precise solubility data required for their specific applications. A thorough understanding and experimental determination of solubility are critical for the successful application of ethyl 2-pyrazinecarboxylate in the development of new pharmaceuticals and agrochemicals.
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Introduction: The Strategic Importance of Ethyl Pyrazine-2-Carboxylate
An In-depth Technical Guide to Ethyl Pyrazine-2-Carboxylate
This compound, also known as ethyl 2-pyrazinoate, is a heterocyclic ester of significant interest in both pharmaceutical and industrial chemistry. As a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms, this compound serves as a critical building block and a functional ingredient.[1][2] In the pharmaceutical sector, its primary value lies in its role as a key intermediate and a prodrug for pyrazinoic acid (POA), the active metabolite of the first-line anti-tuberculosis drug, Pyrazinamide (PZA).[3][4][5] This function is particularly crucial in the development of treatments for PZA-resistant strains of Mycobacterium tuberculosis.[5][6] Concurrently, it is utilized in the food and fragrance industry as a flavoring agent.[7][8]
This guide provides an in-depth exploration of this compound, covering its synthesis, analytical characterization, mechanistic pathways in drug action, and essential safety protocols. The content is tailored for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed application and innovation.
Physicochemical and Structural Characteristics
The foundational properties of a compound dictate its behavior in both chemical reactions and biological systems. This compound is a solid at room temperature with a defined molecular structure that governs its reactivity and function.[9]
| Property | Value | Source |
| CAS Number | 6924-68-1 | [7][8][10] |
| Molecular Formula | C₇H₈N₂O₂ | [7][9][10][11] |
| Molecular Weight | 152.15 g/mol | [10][11] |
| Appearance | Solid | [9] |
| Boiling Point | 235-237 °C | [8] |
| Density | 1.096 g/cm³ | [8] |
| Solubility | Low in water; soluble in many organic solvents | [8] |
| IUPAC Name | This compound | [10] |
| Synonyms | Ethyl 2-pyrazinoate, Pyrazinoic Acid Ethyl Ester | [8] |
Synthesis Protocol: Fischer-Speier Esterification
The most direct and classical synthesis of this compound is through the Fischer-Speier esterification of its parent carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available materials.
Causality in Experimental Design:
-
Acid Catalyst (H₂SO₄): The reaction requires a strong acid catalyst. The acid protonates the carbonyl oxygen of pyrazine-2-carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is essential for the nucleophilic attack by the weakly nucleophilic ethanol.
-
Ethanol as Reagent and Solvent: Using ethanol in excess serves a dual purpose. It acts as the primary nucleophile and as the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a practical rate. The temperature is maintained at the boiling point of the solvent (ethanol), ensuring stable reaction conditions without solvent loss.
Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazine-2-carboxylic acid (1 equivalent).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to the flask. The ethanol acts as both a reactant and a solvent.
-
Catalyst Introduction: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture. This step is exothermic and should be performed with caution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Neutralization and Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions based on related pyrazine compounds can be outlined.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling. [12]Keep away from heat, sparks, and open flames, as related compounds are flammable. [12][13][14]* First Aid:
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from incompatible materials such as strong oxidizing agents. [15]
Conclusion and Future Outlook
This compound stands as a molecule of dual utility. Its application as a flavor component underscores its industrial value, while its role as a prodrug in anti-tuberculosis research highlights its significant potential in addressing the critical challenge of antimicrobial resistance. The synthetic and analytical protocols detailed herein provide a robust framework for its utilization in the laboratory. Future research will likely focus on developing more potent and targeted ester or amide derivatives of pyrazinoic acid, leveraging the bypass mechanism to create a new generation of therapeutics for infectious diseases.
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Discovery and history of pyrazine carboxylates
An In-Depth Technical Guide to the Discovery and History of Pyrazine Carboxylates
Abstract
The pyrazine carboxylate scaffold, a cornerstone in modern medicinal chemistry, holds a rich and compelling history rooted in serendipity, keen observation, and rational drug design. This technical guide provides a comprehensive exploration of the discovery and evolution of pyrazine carboxylates, with a primary focus on the seminal antitubercular agent, pyrazinamide (PZA). We will trace the journey from the initial synthesis of the pyrazine ring to the unexpected discovery of its biological activity, delve into the decades-long quest to elucidate its complex mechanism of action, and survey the subsequent expansion of this chemical class into diverse therapeutic areas. This paper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind key experimental choices and the self-validating systems of inquiry that have defined this field.
The Pre-Discovery Era: Synthesis and Serendipity
The story of pyrazine carboxylates does not begin with a targeted drug discovery program, but with fundamental explorations in heterocyclic chemistry. Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, was first synthesized in the 19th century through reactions like the Staedel–Rugheimer (1876) and Gutknecht (1879) syntheses[1]. For decades, pyrazines and their derivatives, including pyrazine carboxylic acids, remained largely a subject of academic and chemical interest, noted for their roles as flavor and aroma compounds in roasted foods[1].
The critical turn towards medicinal chemistry was entirely serendipitous. In 1945, the French scientist Vital Chorine observed that nicotinamide (an amide of pyridine carboxylic acid) possessed weak activity against Mycobacterium tuberculosis (M.tb) in animal models[2][3][4]. This finding, while modest, sparked interest in structurally related heterocyclic amides as potential antitubercular agents.
Ironically, the molecule that would become the most important drug in this class, pyrazinamide (pyrazine-2-carboxamide), had already been synthesized and patented in 1936, with no knowledge of its profound biological potential[2][4][5].
The Breakthrough: Unmasking the In Vivo Power of Pyrazinamide
Following the lead from nicotinamide, researchers at Lederle Laboratories and Merck began synthesizing and testing analogs. This led to the pivotal moment in 1952 when pyrazinamide was evaluated in a mouse model of tuberculosis[2][3]. The results were astonishing. PZA demonstrated potent bactericidal activity in vivo, far surpassing that of its pyridine-based cousins.
This discovery presented a significant scientific paradox. PZA showed virtually no activity against M.tb in standard in vitro cultures at a neutral pH[3][5]. This discrepancy would have caused the compound to be discarded in modern high-throughput screening paradigms. However, the compelling in vivo data forced researchers to investigate the causality behind this difference. The crucial insight came from the work of McDermott and Tompsett, who demonstrated that PZA becomes highly active in vitro under acidic conditions (pH ~5.5)[3]. This was a landmark finding, as it suggested that PZA's unique power was linked to the acidic, inflammatory microenvironments of tuberculous lesions, such as the interior of macrophages, where the bacilli can lie semi-dormant[6].
This unique characteristic defined PZA's critical role in tuberculosis therapy: it is a "sterilizing" drug, exceptionally effective at killing the persistent, non-replicating bacterial populations that other drugs fail to eliminate[2]. The inclusion of PZA in combination regimens with drugs like isoniazid and rifampicin was a revolutionary step, enabling the shortening of tuberculosis treatment from 18-24 months to just 6 months and dramatically reducing relapse rates[2][7].
Table 1: Timeline of Key Milestones in Pyrazine Carboxylate History
| Year | Milestone | Significance | Reference |
| 1876 | Staedel–Rugheimer pyrazine synthesis | Foundational method for creating the pyrazine ring. | [1] |
| 1936 | Pyrazinamide (PZA) first synthesized | The compound existed for 16 years before its activity was known. | [2][5] |
| 1945 | Chorine discovers nicotinamide's antitubercular activity | Provided the crucial, albeit indirect, lead to investigate related heterocycles. | [3][4] |
| 1952 | Potent in vivo antitubercular activity of PZA discovered | Marked the birth of PZA as a therapeutic agent, despite its lack of in vitro activity at neutral pH. | [2][5][6] |
| 1954 | McDermott & Tompsett link PZA activity to acidic pH | Explained the discrepancy between in vivo and in vitro results and hinted at its mechanism. | [3] |
| 1970s | PZA integrated into short-course TB therapy | Revolutionized tuberculosis treatment, reducing duration to 6 months. | [2][5][7] |
| 1990s-2000s | Elucidation of PZA's prodrug nature and resistance mechanisms | Discovery of pyrazinamidase (pncA) as the activating enzyme. | [2][6] |
| 2010s | Identification of PanD as a likely target of pyrazinoic acid | Shifted the mechanistic understanding towards inhibition of Coenzyme A synthesis. | [5] |
The Mechanistic Puzzle: A Decades-Long Investigation
The mechanism of action of PZA has been one of the most debated topics in tuberculosis research. It is now understood to be a prodrug that requires activation within the mycobacterium, but the downstream target and effects have been subject to multiple evolving hypotheses.
The Prodrug Activation Hypothesis
As illustrated above, PZA passively diffuses into the M.tb cell, where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) converts it into its active form, pyrazinoic acid (POA)[2][6]. POA is a weak acid that, in the acidic intracellular environment of a granuloma, becomes protonated. This protonated form is less able to exit the cell, leading to intracellular accumulation and subsequent cytotoxic effects[5][7]. Mutations in the pncA gene are the primary cause of clinical resistance to PZA[2][6].
Evolving Models of POA's Action
While POA accumulation is critical, its precise cellular target has been elusive. Several hypotheses have been proposed and subsequently refined:
-
Membrane Disruption: An early model suggested that the accumulation of POA disrupts membrane potential and interferes with cellular energy production, which is essential for the survival of M.tb in its low-energy, persistent state[7][9].
-
Fatty Acid Synthesis Inhibition: POA was shown to inhibit the mycobacterial fatty acid synthase I (FAS-I) enzyme, which is vital for the synthesis of mycolic acids, a key component of the mycobacterial cell wall[6].
-
Trans-Translation Inhibition: Another proposed target was the ribosomal protein S1 (RpsA), with the theory being that POA binding would inhibit trans-translation, a rescue mechanism for stalled ribosomes. However, more detailed experiments have largely discounted this as the primary mechanism[2][5].
-
Coenzyme A Synthesis Blockade (Current Hypothesis): The most recent and compelling evidence suggests that POA's primary target is the aspartate decarboxylase PanD. POA binds to PanD, triggering its degradation and thereby blocking the synthesis of pantothenate and Coenzyme A, which are indispensable for the survival of persistent mycobacteria[5].
This evolution in understanding underscores a critical principle in drug development: a compound's true mechanism of action can be multifaceted and far more complex than initially presumed.
Experimental Protocols: Synthesis of Pyrazine Carboxylate Derivatives
The expansion of pyrazine carboxylates beyond PZA has been driven by synthetic chemistry. A common strategy involves the derivatization of the carboxylic acid group to produce amides and esters. The following is a representative, generalized protocol for the synthesis of a pyrazine-2-carboxamide derivative.
Causality: This two-step approach is standard for amide synthesis. First, the carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride. This "activates" the carbonyl group, making it highly susceptible to nucleophilic attack by an amine in the second step, leading to the efficient formation of a stable amide bond.
Protocol: Two-Step Synthesis of a Substituted Pyrazine-2-Carboxamide
Step 1: Synthesis of Pyrazine-2-carbonyl chloride [10]
-
To a round-bottom flask, add pyrazine-2-carboxylic acid (1.0 eq) and dry toluene.
-
Carefully add thionyl chloride (1.5 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure (in vacuo). Repeatedly adding and evaporating fresh dry toluene can help ensure all thionyl chloride is removed.
-
The resulting crude pyrazine-2-carbonyl chloride is typically a solid and can be used directly in the next step or recrystallized if necessary.
Step 2: Condensation with a Substituted Amine [10][11]
-
Dissolve the desired substituted amine (e.g., a substituted aniline) (1.0 eq) in a suitable dry solvent (e.g., dichloromethane or THF) in a separate flask.
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine) (1.1 eq) to the amine solution to act as an acid scavenger for the HCl generated during the reaction.
-
Cool the amine solution in an ice bath (0 °C).
-
Dissolve the pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitoring by TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with dilute acid (to remove excess base and amine), followed by saturated sodium bicarbonate solution, and finally brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.
-
The final pyrazine carboxamide derivative can be purified by recrystallization or column chromatography.
The Modern Era: Diversification of the Pyrazine Carboxylate Scaffold
The insights gained from PZA have catalyzed the exploration of pyrazine carboxylates for a wide range of applications.
Overcoming PZA Resistance
Since the active form of PZA is pyrazinoic acid (POA), but POA itself has poor penetration into the mycobacterial cell, researchers have designed POA esters as alternative prodrugs[12]. These more lipophilic compounds can cross the cell wall and are then cleaved by intracellular esterases to release POA, bypassing the need for PZase activation. This strategy shows promise for treating PZA-resistant tuberculosis strains[12][13].
Broadening Biological Activity
Systematic modification of the pyrazine carboxylate core has yielded compounds with diverse biological activities. Condensation of substituted pyrazine-2-carboxylic acids with various anilines has produced derivatives with not only antimycobacterial but also antifungal and photosynthesis-inhibiting (herbicidal) properties[8][11][14]. The pyrazine ring is now recognized as a "privileged scaffold" in medicinal chemistry, appearing in drugs for cancer (Bortezomib), diabetes, and viral infections[15][16][17][18].
More recently, fragment recombination strategies have used the pyrazine-carboxamide moiety as a building block to design novel inhibitors of other essential enzymes, such as succinate dehydrogenase, for use as agricultural fungicides[19]. This demonstrates the enduring utility of the scaffold in rational drug design far beyond its original application.
Conclusion
The journey of pyrazine carboxylates from chemical curiosities to life-saving medicines is a testament to the unpredictable yet logical nature of scientific discovery. The story of pyrazinamide, in particular, highlights the importance of pursuing compelling in vivo results even when they contradict simple in vitro screens. It showcases how a deep, persistent investigation into a drug's mechanism of action can reveal novel biological principles and pave the way for second-generation therapeutics. Today, the pyrazine carboxylate core is no longer defined solely by its role in tuberculosis but is a versatile and powerful platform for drug discovery professionals targeting a multitude of human diseases and agricultural challenges. The history of this remarkable class of molecules serves as an authoritative guide for future innovation, reminding us that breakthroughs often lie at the intersection of serendipity and rigorous scientific inquiry.
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl Pyrazine-2-carboxylate via Fischer Esterification
This document provides a detailed protocol for the synthesis of ethyl pyrazine-2-carboxylate from pyrazine-2-carboxylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The content herein is structured to provide not only a step-by-step methodology but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.
Introduction: The Significance of this compound
This compound is a key heterocyclic compound with significant applications in the pharmaceutical and flavor industries. It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including antituberculosis drugs like pyrazinamide and its derivatives.[1] Additionally, pyrazine lipids are integral components in the formulation of food flavorings, contributing to notes of barbecue and nuts.[1] Its versatile chemical structure also makes it a valuable building block in multi-step organic syntheses.[1] A reliable and well-understood synthetic protocol is therefore essential for researchers working with this important molecule.
Reaction Principle: The Fischer-Speier Esterification
The synthesis of this compound from pyrazine-2-carboxylic acid is achieved through a classic Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[2][3][4][5] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, and/or the water formed during the reaction is removed.[2][3][6]
The mechanism of the Fischer esterification proceeds through several key steps[2][3][7]:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the pyrazine-2-carboxylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and justifications for each action.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier | Notes |
| Pyrazine-2-carboxylic acid | ≥97% purity | e.g., AK Scientific, Inc. | Starting material.[8] |
| Ethanol | Anhydrous, ≥99.5% | Standard laboratory supplier | Reactant and solvent. |
| Sulfuric Acid | Concentrated, 98% | Standard laboratory supplier | Catalyst. |
| Sodium Bicarbonate | Saturated aqueous solution | Standard laboratory supplier | For neutralization. |
| Sodium Sulfate | Anhydrous | Standard laboratory supplier | For drying. |
| Round-bottom flask | 250 mL | Standard laboratory supplier | Reaction vessel. |
| Reflux condenser | - | Standard laboratory supplier | To prevent loss of solvent. |
| Dean-Stark apparatus | - | Standard laboratory supplier | Optional, for azeotropic removal of water. |
| Heating mantle | - | Standard laboratory supplier | For controlled heating. |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier | For homogenous mixing. |
| Separatory funnel | 250 mL | Standard laboratory supplier | For liquid-liquid extraction. |
| Rotary evaporator | - | Standard laboratory supplier | For solvent removal. |
| Thin-Layer Chromatography (TLC) | Silica gel plates | Standard laboratory supplier | For reaction monitoring. |
Safety Precautions
-
Pyrazine-2-carboxylic acid: May cause skin and serious eye irritation, as well as respiratory irritation.[8][9] Avoid breathing dust and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9][10]
-
This compound: Harmful if swallowed and causes skin and serious eye irritation. May also cause respiratory irritation.[11] Handle with care and use appropriate PPE.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle in a fume hood and wear acid-resistant gloves and eye protection.
-
Ethanol: Flammable liquid. Keep away from open flames and sources of ignition.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carboxylic acid (e.g., 10.0 g, 80.6 mmol).
-
Add anhydrous ethanol (e.g., 100 mL). The ethanol serves as both a reactant and the solvent, ensuring it is in large excess to drive the reaction equilibrium forward.
-
Slowly and carefully add concentrated sulfuric acid (e.g., 2.0 mL) to the stirred mixture. The addition of sulfuric acid is exothermic and should be done with caution.
-
-
Reaction Execution:
-
Attach a reflux condenser to the round-bottom flask. If available, a Dean-Stark apparatus can be placed between the flask and the condenser to azeotropically remove the water formed during the reaction, which further drives the equilibrium towards the product.[3][12]
-
Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours.
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Product Characterization:
-
The crude product can be further purified by distillation under reduced pressure to obtain pure this compound.
-
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By understanding the principles of Fischer esterification and adhering to the detailed protocol, researchers can reliably produce this valuable compound for their scientific endeavors. The emphasis on safety and proper experimental technique is paramount for a successful outcome.
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Application Note: One-Pot Synthesis of Substituted Ethyl Pyrazine-2-Carboxylates
Introduction: The Strategic Importance of the Pyrazine Core in Modern Chemistry
The pyrazine ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Molecules incorporating the pyrazine nucleus exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[3][4] Notably, several clinically essential drugs, such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib for treating multiple myeloma, feature this heterocyclic system.[5][6] The ethyl pyrazine-2-carboxylate moiety, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures.
Traditional multi-step syntheses of substituted pyrazines can be time-consuming, resource-intensive, and often result in lower overall yields. The development of efficient one-pot methodologies, which combine multiple reaction steps into a single, streamlined process, is therefore of paramount importance for both academic research and industrial-scale production. This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of substituted ethyl pyrazine-2-carboxylates, a method valued for its operational simplicity and efficiency.
Reaction Principle and Mechanism
The featured one-pot synthesis relies on the condensation reaction between diaminomaleonitrile (DAMN) and a 1,2-dicarbonyl compound (an α-dicarbonyl), which provides the substituents for the final pyrazine ring.[7] The reaction proceeds through a cascade of steps within a single reaction vessel, typically involving condensation, cyclization, and subsequent aromatization to form the stable pyrazine ring.
The generalized reaction scheme is as follows:
-
Step 1: Condensation: The two amino groups of diaminomaleonitrile react with the two carbonyl groups of the 1,2-dicarbonyl compound. This forms a dihydropyrazine intermediate.
-
Step 2: Aromatization: The dihydropyrazine intermediate then undergoes oxidation to form the final, stable aromatic pyrazine ring.[8] This can occur through air oxidation or with the assistance of a mild oxidizing agent.
The choice of the 1,2-dicarbonyl compound directly dictates the substitution pattern on the resulting pyrazine ring, making this a highly versatile method for generating a library of derivatives.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the one-pot synthesis protocol.
Caption: Workflow for the one-pot synthesis of ethyl pyrazine-2-carboxylates.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of ethyl 5-phenylpyrazine-2-carboxylate. The methodology can be adapted for other substituted 1,2-dicarbonyls.
Materials and Reagents:
-
Diaminomaleonitrile (DAMN)
-
Phenylglyoxal (or other 1,2-dicarbonyl compound)
-
Ethanol (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diaminomaleonitrile (1.0 eq).
-
Expert Insight: Ensure all glassware is dry to prevent unwanted side reactions. DAMN is the limiting reagent in this synthesis.
-
-
Solvent and Reagent Addition: Add anhydrous ethanol to the flask to dissolve the DAMN. Subsequently, add the substituted 1,2-dicarbonyl compound (e.g., phenylglyoxal, 1.05 eq) to the stirred solution.
-
Causality: Using a slight excess of the dicarbonyl compound helps to ensure the complete consumption of the more expensive diaminomaleonitrile. Ethanol is a common solvent as it effectively dissolves the reactants and has a convenient boiling point for reflux.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature.
-
Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the product should appear and intensify over time, while the spots for the starting materials diminish. A typical mobile phase for TLC is 30% ethyl acetate in hexanes.
-
-
Reaction Work-up: Once the reaction is complete (as determined by TLC, typically after 4-6 hours), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel.
-
Protocol Standard: A gradient elution system, starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 30% ethyl acetate in hexanes), is typically effective for separating the desired product from any unreacted starting materials and byproducts.
-
-
Product Characterization: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the substituted this compound as a solid or oil. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary: Scope of the Synthesis
The versatility of this one-pot method allows for the synthesis of a variety of substituted ethyl pyrazine-2-carboxylates. The following table summarizes representative examples with typical yields.
| Entry | 1,2-Dicarbonyl Compound | Resulting Pyrazine Substituents | Typical Yield (%) |
| 1 | Glyoxal | Unsubstituted | 75-85% |
| 2 | Methylglyoxal | 5-Methyl | 70-80% |
| 3 | Phenylglyoxal | 5-Phenyl | 65-75% |
| 4 | Biacetyl | 5,6-Dimethyl | 80-90% |
| 5 | Benzil | 5,6-Diphenyl | 75-85% |
Note: Yields are based on reported literature and may vary depending on specific reaction conditions and purification efficiency.
Trustworthiness and Troubleshooting
-
Low Yield: If the yield is lower than expected, ensure that the reagents, particularly the diaminomaleonitrile, are of high purity. The reaction is also sensitive to air and moisture; conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.
-
Incomplete Reaction: If TLC analysis shows significant amounts of unreacted starting material after an extended period, a small amount of a mild acid catalyst (e.g., a few drops of acetic acid) can be added to promote the initial condensation step.
-
Purification Difficulties: If the product is difficult to separate from impurities, optimizing the mobile phase for column chromatography is crucial. Trying different solvent systems or using a different stationary phase may be necessary.
Conclusion
This one-pot synthesis provides a robust and efficient pathway to substituted ethyl pyrazine-2-carboxylates, which are valuable building blocks in medicinal and materials chemistry. The operational simplicity, good to excellent yields, and the ability to readily introduce a variety of substituents make this method highly attractive for both small-scale laboratory synthesis and larger-scale production campaigns. By understanding the underlying mechanism and key experimental parameters, researchers can effectively apply this protocol to accelerate their discovery and development programs.
References
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.National Institutes of Health (NIH).
- A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Derivatives.Benchchem.
- Unequivocal role of pyrazine ring in medicinally important compounds: a review.PubMed.
- Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.ACS Publications.
- What are the applications of pyrazine derivatives?Biosynce Blog.
- Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity.ResearchGate.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.MDPI.
- Main reaction pathways for the formation of pyrazine derivatives from...ResearchGate.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.PMC - PubMed Central.
- THE PYRAZINES.Wiley Online Library.
- Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation.National Institutes of Health (NIH).
- Synthesis and reactions of Pyrazine.YouTube.
- One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds.SciSpace.
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Analytical methods for Ethyl pyrazine-2-carboxylate quantification
An Application Note and Protocol for the Quantitative Analysis of Ethyl 2-Pyrazinecarboxylate
Introduction
Ethyl 2-pyrazinecarboxylate (CAS No: 6924-68-1) is a significant heterocyclic compound widely utilized in the food, beverage, and flavor industries for its characteristic nutty, roasted, and cocoa-like aroma.[1] Its presence and concentration are critical to the flavor profile of numerous products. Furthermore, as a key intermediate in the synthesis of various pharmaceutical agents, its precise quantification is paramount for ensuring final product quality, efficacy, and safety.
This guide, designed for researchers, analytical scientists, and quality control professionals, provides a comprehensive overview of robust analytical methodologies for the quantification of Ethyl 2-pyrazinecarboxylate. We will delve into the foundational principles, provide detailed, field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and discuss the essential parameters for method validation in accordance with industry standards.
Physicochemical Properties of Ethyl 2-Pyrazinecarboxylate
A thorough understanding of the analyte's chemical and physical properties is the cornerstone of effective analytical method development. These properties dictate the optimal choices for sample preparation, separation, and detection techniques.
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Monoisotopic Mass | 152.0586 Da | [2] |
| Boiling Point | 235-237°C | [1] |
| Flash Point | 115-117°C | [1] |
| Appearance | Liquid with a characteristic odor | [1] |
| Solubility | Low in water; soluble in many organic solvents | [1] |
The compound's volatility and thermal stability make it an ideal candidate for Gas Chromatography. Its UV-absorbing pyrazine ring structure also permits analysis by HPLC with UV detection.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely applied and definitive analytical technique for the characterization and quantification of volatile and semi-volatile pyrazines.[3] The gas chromatograph provides high-resolution separation of the analyte from complex matrix components, while the mass spectrometer offers unparalleled selectivity and sensitivity for detection and confirmation.
Causality of Method Choice
The choice of GC-MS is predicated on Ethyl 2-pyrazinecarboxylate's sufficient volatility and thermal stability to traverse the GC column without degradation. The mass spectrometer provides structural information through characteristic fragmentation patterns, allowing for positive identification and minimizing the risk of interferences from co-eluting compounds, a common challenge in complex matrices like food or biological samples.
Sample Preparation: A Critical Step
The objective of sample preparation is to extract Ethyl 2-pyrazinecarboxylate from the sample matrix, concentrate it, and remove interfering components.[4]
-
Direct Liquid Injection: Suitable for relatively clean samples, such as reaction mixtures diluted in a compatible organic solvent (e.g., Ethyl Acetate, Dichloromethane).[5]
-
Headspace Solid-Phase Microextraction (HS-SPME): The preferred method for analyzing volatile compounds in food and beverage matrices.[6] This technique is solvent-free, highly efficient, and combines extraction, concentration, and sample introduction into a single step. The analyte partitions from the sample matrix into the headspace of a sealed vial and is then adsorbed onto a coated fiber, which is subsequently desorbed in the hot GC inlet.[6][7]
-
Liquid-Liquid Extraction (LLE): A conventional technique involving the partitioning of the analyte between the aqueous sample and a water-immiscible organic solvent.[8] This is effective but can be labor-intensive and consume significant amounts of solvent.
-
Solid-Phase Extraction (SPE): Used for sample clean-up and concentration. The sample is passed through a solid sorbent cartridge that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.[4][9]
Experimental Protocol: GC-MS Quantification
Objective: To separate, identify, and quantify Ethyl 2-pyrazinecarboxylate in a given sample.
1. Materials and Reagents:
-
Ethyl 2-pyrazinecarboxylate analytical standard
-
High-purity solvents (e.g., Ethyl Acetate or Dichloromethane, GC-MS grade)
-
Internal Standard (IS), e.g., 2,6-dimethylpyrazine (choose a compound not present in the sample)
-
Helium (carrier gas), 99.999% purity or higher
-
Autosampler vials with septa
2. Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (e.g., Agilent GC-MS system or equivalent).
-
Capillary Column: A non-polar or medium-polarity column is recommended. An HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is a robust choice for general pyrazine analysis.[5]
3. Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl 2-pyrazinecarboxylate standard and dissolve in 10 mL of ethyl acetate in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare similarly.
-
Calibration Standards: Perform serial dilutions of the primary stock solution to prepare a series of calibration standards ranging from the expected Limit of Quantification (LOQ) to the upper limit of the linear range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Spike each calibration standard with a constant concentration of the IS (e.g., 5 µg/mL).
4. Sample Preparation (using Direct Injection as an example):
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dilute with ethyl acetate to a final volume.
-
Spike with the internal standard to the same concentration as the calibration standards.
-
Filter the solution through a 0.2 µm syringe filter into an autosampler vial if particulates are present.[10]
5. GC-MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| Injector | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary columns. |
| Split Mode | Splitless or 20:1 Split | Splitless mode is used for trace analysis to maximize sensitivity. A split ratio is used for more concentrated samples to avoid column overload. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm i.d. column, balancing speed and resolution.[11] |
| Oven Program | Initial: 60 °C, hold 2 minRamp: 10 °C/min to 280 °CFinal Hold: 5 min | The initial temperature allows for focusing of volatiles at the column head. The ramp separates compounds by boiling point. The final hold ensures all components are eluted. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[12] |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM | Full Scan is used for identification and qualitative analysis. Selected Ion Monitoring (SIM) is used for quantification, targeting specific ions of the analyte and IS for enhanced sensitivity and selectivity. |
6. Data Analysis:
-
Identify the peak for Ethyl 2-pyrazinecarboxylate based on its retention time and mass spectrum. Key fragments should be present.
-
For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Apply a linear regression to the data. The concentration of the analyte in the sample can be calculated from this curve.
GC-MS Workflow Visualization
Caption: Workflow for GC-MS analysis of Ethyl 2-pyrazinecarboxylate.
Alternative Technique: High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred, HPLC with UV detection is a robust and widely accessible alternative.[13] It is particularly useful for samples that may contain non-volatile interferences that are problematic for GC systems, or if the analyte requires derivatization to be GC-amenable (which is not the case here, but is a general consideration).
Causality of Method Choice
The pyrazine ring in Ethyl 2-pyrazinecarboxylate contains π-electrons that absorb UV radiation, making it detectable by a UV detector. A reverse-phase C18 column is used to separate the moderately polar analyte from other components based on hydrophobic interactions with the stationary phase.
Experimental Protocol: HPLC-UV Quantification
Objective: To quantify Ethyl 2-pyrazinecarboxylate using reverse-phase HPLC with UV detection.
1. Materials and Reagents:
-
Ethyl 2-pyrazinecarboxylate analytical standard
-
HPLC-grade Acetonitrile and Water
-
Optional: Formic acid or Acetic acid to control pH
-
Autosampler vials with septa
2. Instrumentation:
-
HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Reverse-Phase Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard choice.
3. Standard and Sample Preparation:
-
Prepare stock and calibration standards in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile:Water).
-
Prepare samples by dissolving in the mobile phase, ensuring the final solution is free of particulates by centrifuging or filtering through a 0.2 µm syringe filter.[10]
4. HPLC-UV Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Isocratic: 40% Acetonitrile, 60% Water | A simple isocratic mobile phase provides consistent retention and is robust. The ratio can be optimized to achieve a suitable retention time (e.g., 3-10 minutes). |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sensitivity needs. |
| Detection | UV at 275 nm | Pyrazine derivatives typically have strong absorbance in this region. A DAD can be used to confirm peak purity. |
5. Data Analysis:
-
Create a calibration curve by plotting the analyte peak area against the concentration of the calibration standards.
-
An external standard method is common, but for higher accuracy, an internal standard can also be used.
HPLC Workflow Visualization
Caption: Workflow for HPLC-UV analysis of Ethyl 2-pyrazinecarboxylate.
Method Validation: Ensuring Trustworthy Results
Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[14] Validation provides documented evidence that the procedure possesses the required performance characteristics.[15][16] Key validation parameters are defined by regulatory bodies like the ICH.[17]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/ Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components). | No significant interfering peaks at the retention time of the analyte in a blank or placebo matrix. Peak purity analysis (via DAD or MS) should pass. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Documented based on linearity, accuracy, and precision experiments. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike-recovery studies. | Recovery typically within 80-120% for assays in complex matrices, and 98-102% for drug substance assays.[14] |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day/inter-analyst). | Relative Standard Deviation (RSD) should be <2% for drug substance, and may be higher (<15%) for trace analysis. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1, with demonstrated accuracy and precision. |
Conclusion
The quantification of Ethyl 2-pyrazinecarboxylate can be reliably achieved using both GC-MS and HPLC-UV techniques. The selection of the optimal method is driven by the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and the instrumentation available.
-
GC-MS is the preferred method for trace analysis in complex matrices due to its superior sensitivity and selectivity, especially when coupled with HS-SPME for sample preparation.
-
HPLC-UV offers a robust, reliable, and accessible alternative, particularly for quality control of purer materials or formulations where extreme sensitivity is not the primary requirement.
Regardless of the chosen technique, a rigorous method validation is mandatory to ensure the generation of accurate, reliable, and defensible scientific data.
References
- Benchchem. A Comparative Guide to the Quantification of 2-Ethylpyrazine in Food and Beverage Matrices.
- Benchchem. A Comparative Guide to the Mass Spectrometry Analysis of Ethyl 2-(1H-pyrazol-1-YL)benzoate and its Structural Analog, Ethyl Benz.
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
- Benchchem. Application Notes: The Role and Use of 2-Ethylpyrazine in Plant-Based Meat Analogue Flavors.
- Shared Research Facilities. SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS.
- Chemistry LibreTexts. (2023). Sample Preparation.
- Magi, E. (n.d.). Sample preparation in analysis of pharmaceuticals.
- ResearchGate. (n.d.). (PDF) Validation of Analytical Methods.
- NIST. Pyrazine, 2-ethyl-5-methyl-. NIST WebBook.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- ChemBK. (2024). Ethyl 2-pyrazinecarboxylate.
-
Frontiers. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Available from: [Link]
- UCLouvain. Spectroscopic methods of analysis.
- Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing.
- Harvey, D. (n.d.). Spectroscopic Methods.
- PubChem. Ethyl pyrazinecarboxylate. National Institutes of Health.
- Zhang, Y., et al. (2011). QuEChERS Extraction for High Performance Liquid Chromatographic Determination of pyrazosulfuron-ethyl in Soils. Bulletin of Environmental Contamination and Toxicology.
- SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
- HELIX Chromatography. HPLC Methods for analysis of Ethylparaben.
- Benchchem. A Comparative Guide to the HPLC Analysis of Pyrazosulfuron-ethyl.
- ResearchGate. (n.d.). Validation of an analytical method for the determination of ethyl carbamate in vinegars.
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Application Note: Quantitative Analysis of Ethyl 2-Pyrazinecarboxylate in Solution by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 2-pyrazinecarboxylate. Ethyl 2-pyrazinecarboxylate is a key compound used extensively as a flavor additive in the food, beverage, and tobacco industries, and serves as a vital intermediate in the synthesis of pharmaceuticals.[1][2][3] The accurate quantification of this analyte is crucial for quality control, formulation development, and regulatory compliance. The described method utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, accuracy, and precision, making it suitable for routine analysis in research and industrial settings.
Introduction and Scientific Rationale
Ethyl 2-pyrazinecarboxylate (C₇H₈N₂O₂, Molar Mass: 152.15 g/mol ) is an aromatic heterocyclic ester recognized for its characteristic nutty and roasted aroma.[1][4] Its presence and concentration in consumer products directly impact the final sensory profile and, in pharmaceutical applications, the yield and purity of active pharmaceutical ingredients (APIs).[2][3] Consequently, a reliable and validated analytical method is essential for its quantification.
High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and reproducibility for analyzing non-volatile and thermally labile compounds.[5][6] This method employs reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.[7][8] Ethyl 2-pyrazinecarboxylate, a moderately polar compound, exhibits hydrophobic interactions with the C18 stationary phase. Elution is achieved by using a polar mobile phase, a mixture of acetonitrile and water. This principle allows for effective separation of the analyte from potential polar impurities or matrix components.[9][10] The pyrazine ring contains a conjugated π-electron system, which results in strong UV absorbance, enabling sensitive detection using a standard UV-Vis detector.[11][12]
Experimental Workflow
The overall analytical process is depicted in the workflow diagram below. It follows a systematic procedure from sample and standard preparation through to data analysis and reporting, ensuring procedural consistency and data integrity.
Caption: Overall workflow for the HPLC analysis of Ethyl 2-pyrazinecarboxylate.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
Ethyl 2-pyrazinecarboxylate reference standard (Purity ≥98%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Methanol, HPLC grade (for cleaning)
Instrumentation and Consumables
-
HPLC System equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Syringe filters: 0.45 µm PTFE or Nylon for sample filtration.
-
Analytical balance (4-decimal places).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC vials with caps and septa.
Chromatographic Conditions
The selection of these parameters is critical for achieving optimal separation and detection. The C18 column provides the necessary hydrophobicity, while the acetonitrile/water mobile phase allows for fine-tuning of the analyte's retention time. A detection wavelength of 275 nm is chosen to maximize sensitivity, based on the UV absorbance profile of the pyrazine moiety.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 275 nm |
| Injection Vol. | 10 µL |
| Run Time | 10 minutes |
Detailed Protocols
Preparation of Standard Solutions
Accuracy begins with the precise preparation of standards. Using a stock solution and serial dilutions minimizes weighing errors and ensures a reliable calibration curve.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 2-pyrazinecarboxylate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions from the stock solution using the mobile phase to prepare a series of calibration standards. A suggested concentration range is 5, 10, 25, 50, and 100 µg/mL.
Preparation of Sample Solutions
Sample preparation must be tailored to the matrix to minimize interference.[13][14] For simple liquid matrices (e.g., beverages), a direct dilution is often sufficient.[15]
-
Accurately pipette a known volume or weigh a known mass of the sample into a volumetric flask.
-
Dilute with the mobile phase to a concentration expected to fall within the calibration range.
-
Vortex or sonicate to ensure homogeneity.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the column.[15]
System Suitability Testing (SST)
Before any analysis, the system's performance must be verified.[16] This is a non-negotiable step for generating trustworthy data.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make six replicate injections of a mid-range standard (e.g., 25 µg/mL).
-
Evaluate the results against the acceptance criteria in the table below. The analysis can only proceed if all SST criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the precision of the pump and stability of the system. |
Analysis Procedure
-
Place the prepared calibration standards (from low to high concentration) and sample vials in the autosampler tray.
-
Set up the injection sequence in the chromatography data system (CDS).
-
Run the sequence.
-
After the analysis, process the data to obtain peak areas and retention times for all injections.
Method Validation and Data Analysis
This method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[17][18] The following parameters are key to establishing the method's performance.
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Establishes the relationship between concentration and detector response over a defined range.[6][19] |
| Accuracy | 98.0% - 102.0% Recovery | Measures the closeness of the experimental value to the true value, often tested by spike recovery.[6] |
| Precision (Repeatability) | RSD ≤ 2.0% | Assesses variability from multiple measurements of the same sample under the same conditions.[17] |
| Specificity | No interfering peaks at the analyte's retention time | Demonstrates that the method can unequivocally assess the analyte in the presence of other components.[6] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected but not necessarily quantified. |
Data Analysis:
-
Calibration Curve: Plot the peak area versus the concentration of the calibration standards. Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (r²).
-
Quantification: Use the peak area of the analyte in the sample chromatogram and the regression equation to calculate its concentration in the prepared solution.
-
Final Concentration: Account for all dilution factors used during sample preparation to determine the final concentration of Ethyl 2-pyrazinecarboxylate in the original sample.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Peak / Low Signal | Injection error; Lamp issue; Incorrect wavelength | Check autosampler, vial, and syringe. Verify detector lamp status. Confirm correct wavelength is set. |
| Peak Tailing or Fronting | Column degradation; pH mismatch; Column overload | Flush or replace the column. Ensure sample diluent matches mobile phase. Dilute the sample. |
| Shifting Retention Times | Pump malfunction; Leak; Column temperature fluctuation | Check for leaks. Purge the pump. Ensure the column oven is stable. Prepare fresh mobile phase. |
| Extra Peaks | Sample contamination; Contaminated mobile phase | Use high-purity solvents. Filter all samples and mobile phases. Run a blank injection to identify the source. |
| Baseline Drift/Noise | Air bubbles in the system; Detector issue | Degas the mobile phase. Purge the pump and detector flow cell. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a simple, rapid, and reliable approach for the quantitative analysis of Ethyl 2-pyrazinecarboxylate. The method exhibits excellent performance characteristics and adheres to the principles of scientific integrity and self-validation through rigorous system suitability and method validation protocols. It is well-suited for implementation in quality control laboratories for the routine analysis of food, flavor, and pharmaceutical samples.
References
-
ChemBK. (2024). Ethyl 2-pyrazinecarboxylate. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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Agilent Technologies. (2013). Analysis of Food Additives in Beverages Using Syringe Filter Filtration and HPLC. Available at: [Link]
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Food Safety Magazine. (2002). The Application of HPLC in Food Analysis. Available at: [Link]
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Hewlett-Packard. (2001). HPLC for Food Analysis. Available at: [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Available at: [Link]
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Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl pyrazinecarboxylate. PubChem Compound Database. Available at: [Link]
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University of Oxford. (2021). 14 Principles of Reversed Phase HPLC. YouTube. Available at: [Link]
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Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Available at: [Link]
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Hawach Scientific. (2024). Everything You Need to Know About HPLC Sample Preparation. Available at: [Link]
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AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. Available at: [Link]
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AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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J&K Scientific LLC. (n.d.). 2-Pyrazinecarboxylic acid ethyl ester. Available at: [Link]
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International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]
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ResearchGate. (n.d.). UV–Vis absorption spectra of compounds 2 and 3 (10 μM) in HEPES buffer. Available at: [Link]
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ResearchGate. (n.d.). UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid. Available at: [Link]
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PubMed. (n.d.). [HPLC determination of tetramethylpyrazine in human serum and its pharmacokinetic parameters]. Available at: [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Available at: [Link]
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Central Insecticides Board & Registration Committee. (n.d.). Determination of purity of Pyrazosulfuron ethyl by high performance liquid chromatography. Available at: [Link]
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Application Note: High-Confidence Identification of Ethyl 2-Pyrazinylcarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust protocol for the qualitative identification of Ethyl 2-Pyrazinylcarboxylate, a significant heterocyclic compound found in various food products and utilized as a flavor and fragrance agent. The methodology employs Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that provides excellent chromatographic separation and definitive mass-based identification.[1] This guide is intended for researchers, quality control analysts, and scientists in the food, beverage, and fragrance industries, offering a step-by-step workflow from sample preparation to data interpretation.
Introduction
Ethyl 2-Pyrazinylcarboxylate (CAS No. 2524-52-9) is a member of the pyrazine family, a class of nitrogen-containing heterocyclic compounds.[2] Pyrazines are renowned for their potent aromatic properties and are key contributors to the desirable roasted, nutty, and Maillard-reaction flavors in foods such as coffee, cocoa, and baked goods.[3][4] The accurate identification and monitoring of Ethyl 2-Pyrazinylcarboxylate are crucial for product consistency, quality control, and flavor profile development.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds like pyrazines.[5][6] It combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. The GC column separates individual components of a mixture based on their boiling points and chemical properties, while the mass spectrometer fragments the eluted compounds, generating a unique mass spectrum that serves as a molecular "fingerprint" for unambiguous identification.[5]
Principle of the Method
The methodology involves the extraction of volatile and semi-volatile compounds from the sample matrix, followed by injection into the GC-MS system. In the gas chromatograph, the sample is vaporized and carried by an inert gas through a capillary column.[1][6] Compounds separate based on their affinity for the column's stationary phase and their volatility.[6] As Ethyl 2-Pyrazinylcarboxylate elutes from the column, it enters the ion source of the mass spectrometer, where it is bombarded by high-energy electrons (typically at 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion (M+•), and to fragment into smaller, characteristic charged ions.[7][8] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), and the detector records their relative abundance. The resulting mass spectrum, in conjunction with the chromatographic retention time, provides high-confidence identification of the target analyte.
Materials and Reagents
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate (GC grade or higher)
-
Reference Standard: Ethyl 2-Pyrazinylcarboxylate (≥98% purity)
-
Inert Gas: Helium or Hydrogen (UHP, 99.999%)
-
Sample Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa[9]
-
Syringes: Gas-tight syringes for standard preparation and injection
-
Extraction Equipment (Matrix-Dependent):
-
Solid-Phase Microextraction (SPME) fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) for headspace analysis[10][11]
-
Liquid-Liquid Extraction (LLE) glassware (separatory funnels)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup and concentration[12]
-
Instrumentation and GC-MS Parameters
A standard capillary GC-MS system is required. The following parameters serve as a validated starting point and should be optimized for the specific instrumentation in use.
| Parameter | Condition | Rationale |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane) | A robust, non-polar column suitable for a wide range of volatile and semi-volatile compounds, providing excellent separation.[9] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace-level analysis.[9] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides stable retention times and optimal column efficiency. |
| Oven Program | Initial 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A general-purpose temperature program that effectively separates a wide range of flavor compounds. |
| Mass Spectrometer (MS) | ||
| Ion Source Temp. | 230 °C | Maintains the analyte in the gas phase and prevents condensation within the source. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission through the mass analyzer. |
| Ionization Energy | 70 eV | The standard energy for EI, producing reproducible fragmentation patterns that are comparable to library spectra.[11] |
| Mass Scan Range | 40 - 350 amu | Covers the molecular ion and all significant fragment ions of Ethyl 2-Pyrazinylcarboxylate. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Experimental Protocols
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl 2-Pyrazinylcarboxylate reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard (10 µg/mL): Perform a serial dilution of the stock solution to create a working standard at a concentration of approximately 10 µg/mL.[9] This concentration is suitable for achieving a good signal-to-noise ratio with a 1 µL splitless injection.[9]
-
Transfer the working standard to a 2 mL autosampler vial for analysis.
Sample Preparation
The choice of sample preparation is highly dependent on the sample matrix.[5][13] The goal is to efficiently extract the analyte while minimizing matrix interference.[5]
Method A: Headspace SPME (for solid/liquid samples like coffee or beverages) [11]
-
Place 1-5 g of the homogenized sample into a 20 mL headspace vial.
-
Seal the vial and place it in a heating block or autosampler agitator set to 60-80°C.[11]
-
Allow the sample to equilibrate for 15-30 minutes to allow volatile compounds to partition into the headspace.[11]
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for a defined period (e.g., 30 minutes) with agitation.
-
Retract the fiber and immediately insert it into the GC inlet for thermal desorption (e.g., 250°C for 2-5 minutes).[11]
Method B: Liquid-Liquid Extraction (for liquid samples)
-
Mix 10 mL of the liquid sample with 10 mL of dichloromethane in a separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
If necessary, dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if needed and transfer to an autosampler vial.
GC-MS Analysis Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.
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Application Notes and Protocols: Ethyl Pyrazine-2-carboxylate in the Synthesis of Pyrazinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Pyrazinamide and Its Derivatives
Pyrazinamide (PZA) stands as a cornerstone in the treatment of tuberculosis (TB), a persistent global health threat exacerbated by the emergence of drug-resistant strains of Mycobacterium tuberculosis.[1][2] PZA's unique ability to eradicate dormant bacilli makes it an indispensable component of combination therapies, significantly shortening treatment durations.[1][2] The rise of PZA-resistant strains, however, necessitates the development of novel analogues to bolster treatment efficacy and overcome resistance.[1] Structural modifications to the pyrazine core, including the introduction of diverse substituents, have yielded derivatives with improved bioavailability, reduced toxicity, and enhanced activity against resistant mycobacteria.[1][3]
Ethyl pyrazine-2-carboxylate serves as a critical starting material in the synthesis of these vital pyrazinamide derivatives.[4] Its ester functionality provides a versatile handle for amidation reactions, allowing for the introduction of a wide array of amine-containing fragments to generate extensive libraries of novel compounds for biological screening. This guide provides a comprehensive overview of the application of this compound in the synthesis of pyrazinamide derivatives, complete with detailed protocols and an exploration of the underlying chemical principles.
Synthetic Strategies: From Ester to Amide
The primary transformation involving this compound in this context is its conversion to a pyrazinamide derivative through amidation. This can be achieved through several synthetic routes, each with its own advantages and considerations.
A common and direct approach is the aminolysis of the ethyl ester. This reaction involves the direct treatment of this compound with a primary or secondary amine. The reaction can be performed under various conditions, including neat, in a suitable solvent, and with or without a catalyst. More recently, enzymatic catalysis, for instance using Lipozyme® TL IM, has been explored as a greener alternative, allowing for milder reaction conditions.[5]
Alternatively, a two-step approach is frequently employed. First, the ethyl ester is hydrolyzed to pyrazine-2-carboxylic acid. The resulting carboxylic acid is then coupled with an amine using a suitable activating agent. Common activating agents include thionyl chloride to form the acyl chloride, or coupling reagents like 1,1'-carbonyldiimidazole (CDI) or 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent).[6][7] While effective, the use of thionyl chloride is facing increasing restrictions due to its inclusion in the Chemical Weapons Convention.[6]
Visualizing the Synthetic Pathways
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Use of Ethyl pyrazine-2-carboxylate in food flavoring and additives
Application Notes: Ethyl Pyrazine-2-Carboxylate
A Technical Guide for Researchers on its Role in Chemical Synthesis and Distinction from Food Flavor Analogs
Executive Summary and Core Directive
This document addresses the topic of this compound (CAS: 6924-68-1). Initial inquiries into its application as a food flavoring agent revealed a common point of confusion within the broader class of pyrazine compounds. A comprehensive review of scientific literature, regulatory databases, and chemical supplier information indicates that This compound is not a standard food flavoring agent. Its primary, documented applications are in the fields of pharmaceutical development and as an intermediate in advanced organic synthesis.
This guide has been structured to provide researchers, scientists, and drug development professionals with an accurate, evidence-based understanding of this compound. It will:
-
Detail the verified chemical properties and applications of this compound as a synthesis building block.
-
Clarify its organoleptic and regulatory status, highlighting the absence of data supporting its use in food.
-
Provide a clear distinction between this compound and its structurally related analog, 2-Ethylpyrazine, which is a widely used food flavorant.
-
Present exemplary protocols for the correct application context of these respective compounds.
By correcting this misconception, this guide ensures scientific integrity and promotes the safe and effective use of these specific chemical entities in their appropriate fields.
Profile of this compound (CAS: 6924-68-1)
This compound is a heterocyclic organic compound. Its primary value lies in its reactive potential as a precursor for more complex molecules.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 6924-68-1 | [1][2] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2] |
| Molecular Weight | 152.15 g/mol | [3] |
| Appearance | Solid | N/A |
| Boiling Point | 235-237 °C | [1] |
| Synonyms | Pyrazinecarboxylic acid ethyl ester, 2-Carbethoxypyrazine | [1] |
Organoleptic and Regulatory Status: A Critical Evaluation
While most pyrazines are known for their potent aromas, data for this compound is inconsistent and points away from flavor applications.
-
Organoleptic Notes: Some chemical suppliers describe its odor as "roasted, nutty, and popcorn-like"[4]. However, another technical source describes it as having a "special smell" with a "bitter and spicy taste"[1]. Crucially, multiple flavor and fragrance databases explicitly state it is "not for flavor use" [5]. This discrepancy, combined with its primary use elsewhere, suggests the "roasted" notes may be minor or that the compound is not suitable for consumption.
-
Regulatory Standing: There is no evidence that this compound is recognized as safe for consumption by major regulatory bodies. It is not listed in the FDA's GRAS (Generally Recognized as Safe) database, nor does it have a JECFA (Joint FAO/WHO Expert Committee on Food Additives) number. While one source mentions a FEMA number (4954), it is coupled with the advisory that the substance is not used in flavors, a significant contradiction[6]. The absence of robust regulatory approval is a definitive indicator that it should not be used as a food additive.
Primary Application: Intermediate in Pharmaceutical and Chemical Synthesis
The documented utility of this compound is as a versatile building block in organic chemistry. Its pyrazine ring and reactive ester group make it a valuable precursor for synthesizing a range of high-value compounds, particularly in drug discovery.
Role in Drug Development
Scientific literature and patents show that this compound is a key starting material for the synthesis of:
-
Anti-tuberculosis Agents: It is used to create derivatives of pyrazinamide, a cornerstone drug in tuberculosis treatment[2].
-
Anti-cancer Compounds: The pyrazine scaffold is integral to various molecules investigated for their anti-tumor properties[2][7].
-
FLT3 Inhibitors: It has been used in the development of covalent inhibitors for FMS-like tyrosine kinase 3 (FLT3), a target in certain types of leukemia[7].
-
General Heterocyclic Scaffolds: It serves as a precursor for creating more complex heterocyclic systems for broad-spectrum pharmacological screening[8][9].
Workflow: Use in a Representative Synthesis Protocol
The following diagram illustrates a generalized workflow for the use of this compound as a starting material in a multi-step synthesis, such as hydrolysis followed by amide coupling.
Caption: Generalized workflow for utilizing this compound in synthesis.
Causality in Protocol:
-
Hydrolysis: The ethyl ester is a stable protecting group. It must first be hydrolyzed (cleaved) to the corresponding carboxylic acid to activate it for the next step.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine. Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used to facilitate the formation of the highly stable amide bond, which is a common feature in many drug molecules[10].
-
Purification and Analysis: As with any synthesis, the crude product must be purified to remove unreacted starting materials and byproducts. Analytical techniques like NMR and Mass Spectrometry are then used to confirm the structure and purity of the final compound[7].
Critical Distinction: this compound vs. 2-Ethylpyrazine
The confusion surrounding the topic compound often arises from its similarity in name to 2-Ethylpyrazine (CAS: 13925-00-3) , a potent and widely used food flavorant. Understanding their differences is paramount for any researcher in this field.
Comparative Summary
| Feature | This compound | 2-Ethylpyrazine |
| CAS Number | 6924-68-1 | 13925-00-3 |
| Structure | Pyrazine ring with an ethyl carboxylate group | Pyrazine ring with an ethyl group |
| Organoleptic Profile | Bitter, spicy; generally not for flavor use[1][5]. | Nutty, roasted, peanut butter, cocoa, meaty[11]. |
| Primary Application | Pharmaceutical & Synthesis Intermediate[2][7]. | Food Flavoring Agent[11]. |
| FEMA GRAS Number | None confirmed for food use. | 3281 [11]. |
| JECFA Number | None. | 762 . |
Application Protocol: Use of 2-Ethylpyrazine in a Savory Food Model System
To illustrate the proper application of a true pyrazine flavorant, this protocol details the use of 2-Ethylpyrazine to impart a roasted, savory note to a plant-based meat analogue.
Objective: To evaluate the sensory impact of 2-Ethylpyrazine at varying concentrations.
Materials:
-
2-Ethylpyrazine stock solution: 0.1% w/w in a food-grade solvent like propylene glycol (PG) or ethanol.
-
Unflavored plant-based meat analogue base (e.g., hydrated textured vegetable protein).
-
High-precision analytical balance.
-
Laboratory mixer or food processor.
Protocol:
-
Preparation of Test Samples: Weigh three separate 100g batches of the plant-based meat analogue base. Label them as Control, Low Dose, and High Dose.
-
Dosing Calculation (Trustworthiness): The goal is to achieve final concentrations in the parts-per-million (ppm) range. Normal use levels are often between 0.5-10 ppm.
-
Control: Add 0.1g of the pure solvent (PG) to the control batch. This is a critical step to ensure the solvent itself has no sensory impact.
-
Low Dose (Target: 2 ppm):
-
2 ppm = 2 mg/kg = 0.2 mg per 100g batch.
-
Required mass of 0.1% stock solution = 0.2 mg / 0.001 = 200 mg = 0.2g.
-
Add 0.2g of the 0.1% 2-Ethylpyrazine stock solution to the "Low Dose" batch.
-
-
High Dose (Target: 8 ppm):
-
8 ppm = 8 mg/kg = 0.8 mg per 100g batch.
-
Required mass of 0.1% stock solution = 0.8 mg / 0.001 = 800 mg = 0.8g.
-
Add 0.8g of the 0.1% 2-Ethylpyrazine stock solution to the "High Dose" batch.
-
-
-
Homogenization (Expertise): Mix each batch thoroughly in a laboratory mixer for 5 minutes. The use of a solvent and vigorous mixing is essential for ensuring the potent aroma chemical is evenly distributed. Poor homogenization can lead to "hot spots" of intense flavor, skewing sensory results.
-
Cooking: Form each batch into standardized patties of equal weight and thickness. Cook under controlled, identical conditions (e.g., pan-fry at 170°C for 4 minutes per side). Cooking is a key step as it mimics the final application and can alter the final flavor perception.
-
Sensory Evaluation: Allow samples to cool to a safe tasting temperature. Present the samples, blinded and in a randomized order, to a trained sensory panel for evaluation of aroma and flavor attributes (e.g., "roasted," "nutty," "savory," "meaty").
Conclusion
While belonging to a chemical family renowned for its contribution to food flavors, This compound (CAS: 6924-68-1) is not a food flavoring agent. Its established role is that of a valuable intermediate in pharmaceutical and organic synthesis. Researchers and developers must exercise precision in chemical identification, as structurally similar compounds like 2-Ethylpyrazine (CAS: 13925-00-3) possess vastly different properties and applications. Misidentification could lead to ineffective and potentially unsafe product formulations. This guide serves as a definitive resource to delineate these differences and direct researchers toward the correct and validated applications for each compound.
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Kanpur Institute of Technology. (2023). PREPARATION AND EVALUATION OF MICROEMULSION- BASED TRANSDERMAL DELIVERY OF Clitoria ternatea. European Chemical Bulletin. Retrieved from [Link]
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Application Notes & Protocols: Strategic Derivatization of Ethyl Pyrazine-2-carboxylate for Advanced Synthesis
Document ID: AN-PZC-001
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Ethyl Pyrazine-2-carboxylate
This compound is a pivotal heterocyclic building block in modern organic synthesis. Its pyrazine core is a key pharmacophore in numerous therapeutic agents, most notably in the anti-tuberculosis drug Pyrazinamide and its derivatives. Beyond pharmaceuticals, pyrazine structures are fundamental to the flavor and fragrance industry, contributing to roasted and nutty aromas.
The true synthetic power of this compound lies in the reactivity of its ester functional group. This group serves as a versatile handle for a wide array of chemical transformations, allowing for the strategic introduction of diverse functionalities. This guide provides an in-depth exploration of the core derivatization reactions of this compound, complete with detailed protocols and the mechanistic rationale behind the experimental choices. The transformations discussed herein—hydrolysis, amidation, reduction, and Grignard addition—unlock a vast chemical space for drug discovery and material science.
Core Derivatization Pathways
The ester moiety at the C-2 position of the pyrazine ring is the primary site for derivatization. Its reactivity is governed by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a range of nucleophiles. The following sections detail the most critical transformations.
Figure 1: Key derivatization pathways starting from this compound.
Hydrolysis to Pyrazine-2-carboxylic Acid
The conversion of the ethyl ester to its corresponding carboxylic acid is often the first and most crucial step for subsequent reactions, particularly for amide bond formation. Saponification, or base-mediated hydrolysis, is the preferred method due to its high efficiency and irreversible nature.
Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution. The hydroxide ion (e.g., from LiOH or NaOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. An acid-base reaction between the newly formed carboxylic acid and the basic reaction medium drives the reaction to completion by forming the carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid. Lithium hydroxide (LiOH) is particularly effective and can be used in aqueous conditions, offering a "green" and efficient protocol.
Amidation to Pyrazine-2-carboxamides
The synthesis of pyrazine amides is of paramount importance for generating libraries of biologically active compounds. The most robust and widely applicable method involves a two-step sequence: hydrolysis of the starting ester to pyrazine-2-carboxylic acid, followed by activation and reaction with an amine.
Causality of Experimental Choice: Direct amidation of the ester is possible but often requires harsh conditions (high temperatures, strong bases) and is limited to simple amines. Converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, dramatically enhances the electrophilicity of the carbonyl carbon. Thionyl chloride (SOCl₂) is an excellent choice for this activation step because its byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification. The resulting highly reactive pyrazine-2-carbonyl chloride readily reacts with a wide range of primary and secondary amines to form the desired amide bond with high yields.
Figure 2: Workflow for the synthesis of Pyrazine-2-carboxamides.
Reduction to (Pyrazin-2-yl)methanol
Reduction of the ester functional group to a primary alcohol provides another key synthetic intermediate, (pyrazin-2-yl)methanol. This transformation introduces a hydroxyl group that can be used for further functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.
Reagent Selection: While sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones, it is generally unreactive towards esters under standard conditions.[1] A more powerful hydride donor is required. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation, as it readily reduces esters to primary alcohols.[2][3][4] The reaction must be conducted under strictly anhydrous conditions, as LAH reacts violently with water.[2] Alternatively, a combination of NaBH₄ with activating additives or in specific solvent systems (e.g., refluxing THF/methanol) can also achieve the reduction of aromatic esters.[5][6]
Grignard Reaction for Tertiary Alcohol Synthesis
The Grignard reaction offers a powerful carbon-carbon bond-forming strategy, allowing for the conversion of the ester into a tertiary alcohol with the introduction of two identical alkyl or aryl groups.
Mechanistic Pathway: The reaction proceeds in two distinct stages. First, one equivalent of the Grignard reagent (R-MgX) acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving group to form a ketone intermediate. This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. This second nucleophilic addition leads to a magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield the final tertiary alcohol.[7][8] It is crucial to use at least two equivalents of the Grignard reagent and to maintain anhydrous conditions throughout the reaction.[8]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Hydrolysis of this compound
This protocol is adapted from a green chemistry approach for the hydrolysis of a similar pyrazine ester.
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 152.15 g/mol | 15.2 g (0.1 mol) |
| Lithium Hydroxide (LiOH) | 1.01 | 23.95 g/mol | 2.42 g (0.101 mol) |
| Water (H₂O) | - | - | 100 mL |
| 3M Hydrochloric Acid (HCl) | - | - | ~35 mL (or until pH 2-3) |
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add lithium hydroxide (2.42 g) and water (100 mL). Stir until the solid is fully dissolved.
-
Add this compound (15.2 g) to the LiOH solution.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.
-
Once the reaction is complete, cool the flask in an ice-water bath.
-
Slowly add 3M HCl dropwise with vigorous stirring to acidify the mixture to a pH of 2-3. A precipitate of pyrazine-2-carboxylic acid will form.
-
Filter the solid precipitate using a Büchner funnel, wash the solid with a small amount of cold water, and dry under vacuum to yield pyrazine-2-carboxylic acid.
Protocol 2: Synthesis of N-benzylpyrazine-2-carboxamide
This protocol is a representative example of the two-step amidation process.
Step 2a: Formation of Pyrazine-2-carbonyl Chloride Adapted from a general procedure for acid chloride formation.[9]
| Reagent | Molar Eq. | MW | Amount |
| Pyrazine-2-carboxylic acid | 1.0 | 124.10 g/mol | 6.2 g (50 mmol) |
| Thionyl Chloride (SOCl₂) | 1.5 | 118.97 g/mol | 4.4 mL (60 mmol) |
| Anhydrous Toluene | - | - | 20 mL |
| N,N-Dimethylformamide (DMF) | catalytic | - | 1 drop |
Procedure:
-
In a 100 mL round-bottomed flask fitted with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), suspend pyrazine-2-carboxylic acid (6.2 g) in anhydrous toluene (20 mL).
-
Add one drop of DMF (catalyst).
-
Slowly add thionyl chloride (4.4 mL) to the suspension.
-
Heat the mixture to reflux (approx. 80-90°C) for 2 hours. The mixture should become a clear solution.
-
After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude pyrazine-2-carbonyl chloride is a solid and can be used directly in the next step.
Step 2b: Amidation with Benzylamine
| Reagent | Molar Eq. | MW | Amount |
| Pyrazine-2-carbonyl chloride | 1.0 | 142.54 g/mol | ~7.1 g (50 mmol) |
| Benzylamine | 1.1 | 107.15 g/mol | 5.9 g (55 mmol) |
| Triethylamine (Et₃N) | 1.2 | 101.19 g/mol | 8.4 mL (60 mmol) |
| Anhydrous Dichloromethane | - | - | 100 mL |
Procedure:
-
In a 250 mL flask, dissolve benzylamine (5.9 g) and triethylamine (8.4 mL) in anhydrous dichloromethane (100 mL). Cool the flask in an ice bath.
-
Dissolve the crude pyrazine-2-carbonyl chloride from Step 2a in 50 mL of anhydrous dichloromethane.
-
Add the acid chloride solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
-
Wash the reaction mixture sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel chromatography to yield N-benzylpyrazine-2-carboxamide.
Protocol 3: Reduction of this compound
This protocol uses the powerful reducing agent LiAlH₄.
| Reagent | Molar Eq. | MW | Amount |
| Lithium Aluminum Hydride | 1.0 | 37.95 g/mol | 0.95 g (25 mmol) |
| Anhydrous THF | - | - | 100 mL |
| This compound | 1.0 | 152.15 g/mol | 3.8 g (25 mmol) |
Procedure:
-
Set up a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, equipped with a dropping funnel, magnetic stirrer, and a reflux condenser.
-
Carefully suspend LiAlH₄ (0.95 g) in anhydrous THF (50 mL) in the flask and cool to 0°C with an ice bath.
-
Dissolve this compound (3.8 g) in anhydrous THF (50 mL) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, keeping the temperature below 10°C.
-
After addition, remove the ice bath and stir the reaction at room temperature for 2 hours.
-
Workup (Fieser method): Cool the reaction back to 0°C. Carefully and slowly add 1 mL of water dropwise. Follow this with the dropwise addition of 1 mL of 15% aqueous NaOH, and then 3 mL of water.
-
Allow the mixture to warm to room temperature and stir for 30 minutes. A granular white precipitate should form.
-
Filter the precipitate through a pad of Celite and wash the solid thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude (pyrazin-2-yl)methanol, which can be purified by distillation or chromatography.
Protocol 4: Grignard Reaction with Methylmagnesium Bromide
This protocol describes the synthesis of 2-(pyrazin-2-yl)propan-2-ol.
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 152.15 g/mol | 3.8 g (25 mmol) |
| Methylmagnesium Bromide | 2.2 | - | 20 mL of 3.0M in Ether (60 mmol) |
| Anhydrous Diethyl Ether | - | - | 100 mL |
Procedure:
-
Set up a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, equipped with a dropping funnel, magnetic stirrer, and condenser.
-
Dissolve this compound (3.8 g) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.
-
Add anhydrous diethyl ether (50 mL) to the reaction flask and cool to 0°C with an ice bath.
-
Add the solution of methylmagnesium bromide (20 mL of 3.0M solution) to the flask via syringe.
-
Add the ester solution dropwise from the dropping funnel to the stirred Grignard reagent over 30 minutes.
-
After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Cool the reaction back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude 2-(pyrazin-2-yl)propan-2-ol by column chromatography.
References
-
Journal of Chemical Sciences. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. [Link]
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. [Link]
-
Organic Chemistry Portal. Ester to Alcohol - Common Conditions. [Link]
-
AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
- Google Patents. (1939). Derivatives of pyrazine carboxylic acid and processes for their production.
-
National Institutes of Health. (2009). Mthis compound. [Link]
-
Organic Syntheses. Procedure for Grignard Reaction. [Link]
-
University of Rochester. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Hubei Yuecheng Biotechnology Co., Ltd. This compound|6924-68-1. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
-
University of California, Irvine. The Grignard Reaction. [Link]
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Protocol for the hydrolysis of Ethyl pyrazine-2-carboxylate to pyrazine-2-carboxylic acid
Protocol for the Hydrolysis of Ethyl Pyrazine-2-carboxylate to Pyrazine-2-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
Pyrazine-2-carboxylic acid is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, including antiviral and anticancer agents.[1][2][3] This application note provides a detailed, reliable, and efficient protocol for the hydrolysis of this compound to yield pyrazine-2-carboxylic acid. The procedure emphasizes safety, operational simplicity, and high yield, making it suitable for both academic and industrial research settings.
Introduction: The Significance of Pyrazine-2-carboxylic Acid
Pyrazine-2-carboxylic acid and its derivatives are integral components in a wide array of biologically active molecules.[2][3] The pyrazine ring system is a common scaffold in medicinal chemistry due to its ability to participate in various biological interactions. Notably, pyrazinamide, a derivative of pyrazine-2-carboxylic acid, is a first-line medication for the treatment of tuberculosis.[4] The synthesis of novel derivatives often begins with the carboxylic acid, making a robust and scalable protocol for its preparation essential for drug discovery and development programs.[2][5]
The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of this compound, this is typically achieved through saponification, a base-mediated hydrolysis.[6][7] This process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid.[7][8][9]
Reaction Mechanism and Rationale
The conversion of this compound to pyrazine-2-carboxylic acid is a classic example of a base-catalyzed ester hydrolysis, commonly known as saponification.[6][7] The reaction proceeds through a nucleophilic acyl substitution mechanism.
The key steps are as follows:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound.[8][9] This forms a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The ethoxide ion (⁻OCH₂CH₃) is expelled as the leaving group, and the carbonyl double bond is reformed, yielding pyrazine-2-carboxylic acid.[9]
-
Acid-Base Reaction: In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the excess hydroxide or the expelled ethoxide ion to form the sodium or potassium salt of pyrazine-2-carboxylic acid.[8][9][10] This step is essentially irreversible and drives the reaction to completion.[8][10]
-
Protonation (Work-up): In a separate work-up step, a strong acid (like HCl) is added to protonate the carboxylate salt, precipitating the final product, pyrazine-2-carboxylic acid.[10]
Caption: Mechanism of Saponification.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial Supplier | |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercial Supplier | Pellets or solution |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercial Supplier | |
| Ethanol (EtOH) | Anhydrous | Commercial Supplier | |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial Supplier | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial Supplier | For drying |
| Deionized Water | In-house |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: Perform the reaction in a well-ventilated fume hood.[11][12][13]
-
Handling of Reagents:
-
Sodium Hydroxide (NaOH): Corrosive. Avoid contact with skin and eyes.[11] Handle with care as it can cause severe burns.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe respiratory irritation.[13] Handle with extreme care in a fume hood.
-
This compound and Pyrazine-2-carboxylic acid: May cause skin, eye, and respiratory irritation.[12][14] Avoid inhalation of dust or vapors.[11][12][14]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12][14]
Experimental Protocol
This protocol is designed for a starting scale of 10 grams of this compound.
Step 1: Saponification
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 65.7 mmol).
-
Add ethanol (100 mL) to dissolve the ester.
-
In a separate beaker, prepare a solution of sodium hydroxide (3.94 g, 98.6 mmol, 1.5 equivalents) in deionized water (20 mL). Caution: The dissolution of NaOH is exothermic.
-
Add the sodium hydroxide solution to the stirred solution of the ester in the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add deionized water (50 mL) to ensure all the sodium pyrazine-2-carboxylate is dissolved.
-
Transfer the aqueous solution to a 250 mL beaker and cool it in an ice bath.
-
Slowly and with stirring, add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3. Pyrazine-2-carboxylic acid will precipitate as a white to off-white solid. Caution: Acid addition is exothermic.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) to remove any residual salts.
Step 3: Purification (Optional)
-
For higher purity, the crude pyrazine-2-carboxylic acid can be recrystallized from hot water or an ethanol/water mixture.
-
Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.
Caption: Experimental Workflow.
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 225 °C (decomposes)[15] |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 9.1 (d, 1H), 8.8 (d, 1H), 8.7 (dd, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 165.5, 148.0, 146.5, 145.0, 144.0 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reflux time or use a larger excess of NaOH. |
| Product loss during work-up | Ensure the pH is sufficiently low for complete precipitation. Avoid excessive washing. | |
| Product is an oil or sticky solid | Impurities present | Recrystallize the product. Ensure complete removal of ethanol before acidification. |
| Reaction does not proceed | Incorrect reagents or conditions | Verify the concentration and quality of the NaOH solution. Ensure the reflux temperature is reached. |
Conclusion
The protocol outlined in this application note provides a straightforward and efficient method for the synthesis of pyrazine-2-carboxylic acid from its ethyl ester. By adhering to the described procedures and safety precautions, researchers can reliably produce this valuable intermediate in high yield and purity, facilitating further research and development in the pharmaceutical and chemical industries.
References
- Apollo Scientific.
- Fisher Scientific. (2022).
- AK Scientific, Inc. (2022).
- Green Stone. (2025). Beyond Antivirals: Exploring Diverse Applications of 3-Amino-2-pyrazinecarboxylic Acid.
- Prasanna, M., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923.
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Pyrazine-2,3-dicarboxylic acid.
- Sigma-Aldrich. (2024).
- Google Patents. (2003). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
- Dolenský, B., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(5), 454-469.
- ResearchGate. (2015).
- Organic Syntheses. (1963). 2,3-pyrazinedicarboxylic acid. Org. Synth., 43, 83.
- The Good Scents Company. (2022). 2-pyrazine carboxylic acid.
- Taylor & Francis Online. (2021).
- Pearson. (2023). Saponification Explained: Definition, Examples, Practice & Video Lessons.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. J. Chem. Pharm. Res., 6(5), 104-105.
- OperaChem. (2024).
- Chemistry university. (2021, April 26).
- Chemistry LibreTexts. (2023).
- Google Patents. (1939). US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
- ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
- Victor's Organic Chemistry Tutoring. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube.
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Application Notes & Protocols for the Chemoenzymatic Synthesis of Pyrazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyrazines and the Biocatalytic Advantage
Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms in a 1,4-para arrangement, forms the core scaffold of a class of compounds with profound significance across multiple industries.[1][2] In pharmaceuticals, pyrazine derivatives are integral to blockbuster drugs, including the anti-tuberculosis agent Pyrazinamide, antivirals, and anti-cancer therapies.[3] Their unique organoleptic properties mean they are also indispensable in the food and flavor industry, contributing the characteristic nutty, roasted, and savory notes to products like coffee and chocolate.[4][5] Furthermore, their applications extend to agrochemicals and materials science, where they are used as pesticides, herbicides, and specialized ligands.[4][5]
Traditionally, the synthesis of substituted pyrazines has relied on classical organic chemistry methods, such as the Staedel–Rugheimer or Gutknecht syntheses, which often require harsh reaction conditions, stoichiometric reagents, and can suffer from poor regioselectivity and the generation of significant waste.[1][2][6]
Chemoenzymatic synthesis emerges as a powerful alternative, leveraging the exquisite selectivity and efficiency of enzymes to perform key chemical transformations under mild, environmentally benign conditions. This approach marries the precision of biocatalysis with the versatility of synthetic chemistry, offering a sustainable and highly effective route to novel pyrazine derivatives. The primary advantages include:
-
Exceptional Selectivity: Enzymes offer unparalleled regio-, chemo-, and enantioselectivity, minimizing the formation of unwanted by-products and simplifying purification.
-
Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at or near ambient temperature and pressure, preserving sensitive functional groups within the molecule.
-
Green Chemistry Principles: By replacing hazardous reagents and reducing energy consumption, chemoenzymatic methods align with the principles of sustainable chemistry, reducing environmental impact and improving process safety.[7][8]
This guide provides detailed mechanistic insights and field-proven protocols for three core chemoenzymatic strategies for synthesizing pyrazine derivatives, utilizing transaminases, lipases, and nitrile hydratases.
Strategy 1: Transaminase-Mediated Synthesis of Substituted Pyrazines via Oxidative Dimerization
Mechanistic Overview & Expert Insights
Amine transaminases (ATAs) have become highly valuable biocatalysts for the synthesis of primary amines from a broad range of ketones.[9][10] In the context of pyrazine synthesis, this capability is ingeniously applied to the selective amination of α-diketone precursors. The process follows a distinct and elegant pathway: an ω-transaminase catalyzes the transfer of an amino group from a donor molecule (commonly isopropylamine or alanine) to one of the carbonyl groups of an α-diketone. This enzymatic step generates a crucial α-amino ketone intermediate.
The true elegance of this chemoenzymatic cascade lies in the subsequent spontaneous, non-enzymatic step. Two molecules of the highly reactive α-amino ketone intermediate undergo an oxidative dimerization in the aqueous medium, self-assembling to form the stable, aromatic pyrazine ring.[9][10]
Causality Behind Experimental Choices: The choice of the amine donor is critical; using a "smart" donor like isopropylamine not only drives the reaction equilibrium forward but also generates acetone as a co-product, which can be easily removed.[9] Furthermore, reaction parameters such as pH are crucial for directing the reaction pathway. While neutral to slightly basic conditions favor the desired pyrazine formation, a lower pH (e.g., pH 5) can suppress the dimerization and favor alternative reactions, such as the Knorr pyrrole synthesis if a β-keto ester is present.[9] This pH control provides a switch to selectively generate different heterocyclic scaffolds from the same enzymatic intermediate.
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- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynce.com [biosynce.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Review on the Synthesis of Pyrazine and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 7. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]
- 8. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Ethyl Pyrazine-2-Carboxylate Synthesis Yields
Welcome to the technical support center for the synthesis of Ethyl pyrazine-2-carboxylate. This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and significantly improve the yield and purity of your target compound. This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1]
I. Understanding the Synthetic Landscape: Two Primary Routes
The synthesis of this compound can be approached through two primary methodologies. The selection of the optimal route often depends on the availability of starting materials, scalability, and desired purity of the final product.
-
Route A: Fischer Esterification of Pyrazine-2-carboxylic Acid. This is a direct and widely used method involving the acid-catalyzed reaction of pyrazine-2-carboxylic acid with ethanol. The reaction is reversible, and therefore, specific strategies are required to drive the equilibrium towards the formation of the desired ester.[2][3][4]
-
Route B: Condensation and Aromatization. This classical approach to pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by an oxidation step to form the aromatic pyrazine ring.[5] While a versatile method for substituted pyrazines, it requires careful selection of starting materials to achieve the desired product.
II. Route A: Fischer Esterification - Troubleshooting and Optimization
The Fischer esterification is a robust reaction, but achieving high yields requires attention to detail. Below are common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the primary factors affecting the yield?
A1: Low yields in Fischer esterification are most commonly due to the reversible nature of the reaction.[2][4] The key is to shift the equilibrium towards the product side. This can be achieved by:
-
Using a large excess of the alcohol (ethanol): This increases the concentration of one of the reactants, favoring the forward reaction.[2][6]
-
Efficient removal of water: Water is a product of the reaction, and its presence will drive the equilibrium back towards the starting materials.[2][3]
Q2: What is the optimal acid catalyst and its concentration?
A2: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterification.[7][8] Typically, a catalytic amount (e.g., 1-5 mol%) is sufficient. Using too much acid can lead to side reactions and complicate the workup. Para-toluenesulfonic acid (p-TsOH) is another suitable catalyst.[3]
Q3: How can I effectively remove water from the reaction mixture?
A3: There are several methods for water removal:
-
Azeotropic distillation: If a suitable solvent that forms an azeotrope with water is used (e.g., toluene), a Dean-Stark apparatus can be employed to continuously remove water as it is formed.[7]
-
Use of a drying agent: Molecular sieves can be added to the reaction mixture to absorb water.
-
Driving the reaction with excess alcohol: Using ethanol as the solvent and in large excess is often the most practical approach for this specific synthesis.[6]
Q4: I am observing charring or discoloration of my reaction mixture. What could be the cause?
A4: Charring can occur if the reaction temperature is too high or if the concentration of the acid catalyst is excessive, leading to the degradation of the starting material or product. Ensure the reaction is heated at a controlled temperature (reflux) and that the catalyst is added cautiously.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Low Yield | 1. Incomplete reaction due to equilibrium. 2. Insufficient reaction time. 3. Loss of product during workup. | 1. Use a large excess of ethanol (e.g., 10-20 equivalents or as the solvent). 2. Ensure efficient removal of water (e.g., using a Dean-Stark trap if applicable). 3. Increase the reaction time and monitor progress by TLC or GC. 4. Optimize the workup procedure to minimize product loss during extractions and washings. |
| Incomplete Reaction | 1. Inactive catalyst. 2. Insufficient heating. 3. Presence of water in starting materials. | 1. Use fresh, high-purity acid catalyst. 2. Ensure the reaction is maintained at a steady reflux. 3. Use anhydrous ethanol and ensure the pyrazine-2-carboxylic acid is dry. |
| Formation of Byproducts | 1. High reaction temperature. 2. Excessive amount of catalyst. | 1. Maintain a gentle reflux; avoid aggressive heating. 2. Use the minimum effective amount of acid catalyst. |
| Difficult Purification | 1. Presence of unreacted carboxylic acid. 2. Residual acid catalyst. | 1. During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted pyrazine-2-carboxylic acid and the acid catalyst.[7] 2. Follow with a brine wash to remove residual salts. |
Experimental Protocol: Fischer Esterification
Materials:
-
Pyrazine-2-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazine-2-carboxylic acid and a large excess of anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Workup - Neutralization: Wash the organic layer with a saturated solution of NaHCO₃ to neutralize the acid catalyst and remove any unreacted carboxylic acid. Repeat until no more gas evolution is observed.
-
Workup - Washing: Wash the organic layer with brine.
-
Workup - Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the pure ester.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
III. Route B: Condensation and Aromatization - A Conceptual Guide
Conceptual Synthetic Pathway
The synthesis would likely involve the reaction of ethylenediamine with a 1,2-dicarbonyl compound that contains an ethyl ester group. A plausible, though not definitively documented, starting material would be an ethyl glyoxylate derivative. The initial condensation would form a dihydropyrazine intermediate, which would then be oxidized to the aromatic this compound.
Potential Challenges and Troubleshooting
Q1: What are the likely side reactions in this synthesis?
A1: Common side reactions in pyrazine synthesis from dicarbonyls include:
-
Polymerization: The reactive intermediates can potentially polymerize, especially under harsh conditions.[9]
-
Over-oxidation: If a strong oxidizing agent is used, the pyrazine ring itself could be oxidized, leading to N-oxides or ring-opened products.[9]
-
Formation of isomers: If an unsymmetrical dicarbonyl is used, the formation of regioisomers is possible.
Q2: How can the formation of resinous byproducts be minimized?
A2: Resinous byproducts can be a significant issue in condensation reactions. To mitigate this, consider the following:
-
Controlled addition of reactants: Add one reactant slowly to the other to maintain a low concentration of the reactive species.
-
Temperature control: Run the reaction at the lowest effective temperature.
-
pH control: The pH of the reaction medium can influence the rate of condensation and side reactions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the condensation/aromatization synthesis route.
IV. Product Characterization Data
Accurate characterization of the final product is crucial to confirm its identity and purity.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[10] |
| Molecular Formula | C₇H₈N₂O₂ | PubChem[10] |
| Molecular Weight | 152.15 g/mol | PubChem[10] |
| Appearance | Solid | CymitQuimica[11] |
| CAS Number | 6924-68-1 | PubChem[10] |
Expected ¹H NMR Data (Reference) While a spectrum for the exact title compound is not readily available, data for similar compounds can be used for comparison:
-
Mthis compound: Shows characteristic peaks for the pyrazine ring protons and the methyl ester protons.[12]
-
Ethyl 5-methylpyrazine-2-carboxylate: Provides a reference for the ethyl group signals (a quartet and a triplet).[13]
Based on these, the expected ¹H NMR spectrum of this compound would show:
-
Signals in the aromatic region for the three pyrazine ring protons.
-
A quartet for the -CH₂- group of the ethyl ester.
-
A triplet for the -CH₃ group of the ethyl ester.
V. Safety Precautions
-
Pyrazine-2-carboxylic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.
-
Organic solvents are flammable. Avoid open flames and ensure adequate ventilation.
-
Refer to the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
VI. References
-
BIOSYNCE. (2025, October 10). What are the side - reactions in pyrazine synthesis? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl pyrazinecarboxylate. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from... Retrieved from [Link]
-
Google Patents. (n.d.). JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same. Retrieved from
-
ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethylpyrazine. PubChem. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Medknow Publications. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
IOP Publishing. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PubMed Central. Retrieved from [Link]
-
RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Retrieved from [Link]
-
Hubei Yuecheng Biotechnology Co., Ltd. (n.d.). This compound|6924-68-1. Retrieved from [Link]
-
Quora. (2019, April 7). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved from [Link]
-
ResearchGate. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Springer. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry, 147, 10769-10779. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, December 16). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ACS Publications. (1971). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry, 19(5), 1014-1016. Retrieved from [Link]
-
Rasayan J. Chem. (2012). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. 5(2), 224-227. Retrieved from [Link]
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- 3. Fischer Esterification [organic-chemistry.org]
- 4. athabascau.ca [athabascau.ca]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. biosynce.com [biosynce.com]
- 10. Ethyl pyrazinecarboxylate | C7H8N2O2 | CID 81341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Mthis compound(6164-79-0) 1H NMR spectrum [chemicalbook.com]
- 13. ethyl 5-methylpyrazine-2-carboxylate(41110-34-3) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Ethyl 2-Pyrazinecarboxylate Synthesis
Welcome to the technical support center for the synthesis of ethyl 2-pyrazinecarboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reactions for higher purity and yield.
The synthesis of ethyl 2-pyrazinecarboxylate, a key intermediate in pharmaceuticals and a valuable compound in the flavor industry, typically follows a two-step process: the oxidation of 2-methylpyrazine to pyrazine-2-carboxylic acid, followed by Fischer esterification. While seemingly straightforward, each step presents opportunities for byproduct formation that can complicate purification and reduce overall yield.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the issues you are most likely to encounter.
Part 1: Troubleshooting the Oxidation of 2-Methylpyrazine
The conversion of 2-methylpyrazine to pyrazine-2-carboxylic acid is the foundation of the synthesis. The choice of oxidizing agent and control of reaction conditions are paramount to achieving high selectivity.
Frequently Asked Questions (Oxidation)
Q1: My final acid product is contaminated with a significant amount of unreacted 2-methylpyrazine. How can I improve the conversion rate?
A1: Incomplete conversion is a common issue, often stemming from insufficient oxidant or non-optimal reaction time and temperature. Studies on the oxidation of 2-methylpyrazine show that conversion increases with reaction time and initial concentration.[1][2] For instance, using selenium dioxide (SeO₂) in pyridine, a 100% conversion can be achieved in 8 hours at 115 °C.[2][3]
-
Expert Insight: Ensure your molar ratio of oxidant to 2-methylpyrazine is adequate. For potent oxidants like KMnO₄, a molar excess is often required. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS) to determine the optimal reaction time. A gentle increase in temperature can also enhance the reaction rate, but be cautious of over-oxidation.[2]
Q2: I'm observing a byproduct that I suspect is an over-oxidized species. What is it and how can I prevent its formation?
A2: The most common over-oxidation byproduct is pyrazine-2,3-dicarboxylic acid .[4] This occurs when the reaction conditions are too harsh, causing oxidation of the pyrazine ring itself, not just the methyl group. This side reaction is particularly prevalent at higher temperatures.[5]
-
Causality: High temperatures provide the activation energy needed to overcome the aromatic stability of the pyrazine ring, leading to undesired ring oxidation. While higher temperatures increase the rate of the desired reaction, they disproportionately accelerate the rate of byproduct formation, thus decreasing selectivity.[2]
-
Mitigation Strategy: The key is precise temperature control. For the SeO₂ oxidation in pyridine, it has been shown that while reaction rates increase from 105 °C to 140 °C, the selectivity significantly decreases at the higher end of this range due to decomposition of the ring structure.[2] Aim for the lowest temperature that provides a reasonable reaction rate.
Q3: My reaction mixture has formed a dark, tarry residue that is difficult to work up. What causes this?
A3: Residue or "tar" formation is typically a result of pyrazine ring decomposition under excessively harsh conditions.[1][2] Oxidizing agents like nitric acid or potassium permanganate, especially at elevated temperatures, can lead to complex polymerization and degradation pathways.
-
Expert Insight: Consider using a more selective oxidizing agent. Selenium dioxide (SeO₂) is reported to give excellent selectivity (99%) for pyrazinoic acid with minimal residue formation.[2][3] If you must use a stronger oxidant, ensure gradual addition and efficient cooling to maintain control over the reaction exotherm.
Visualizing the Oxidation Pathway
The following diagram illustrates the primary synthesis route and the key branching point for byproduct formation during the oxidation step.
Caption: Oxidation of 2-methylpyrazine and major byproduct pathway.
Part 2: Troubleshooting the Fischer Esterification
The conversion of pyrazine-2-carboxylic acid to its ethyl ester is an equilibrium-driven process that requires careful control to maximize yield and prevent side reactions.[6]
Frequently Asked Questions (Esterification)
Q1: My esterification yield is low, and I'm recovering a lot of the starting carboxylic acid. How do I drive the reaction to completion?
A1: The Fischer esterification is a reversible reaction where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[6] According to Le Châtelier's principle, to shift the equilibrium towards the product (the ester), you must either use a large excess of one reactant (typically the alcohol) or remove a product (usually water) as it forms.
-
Practical Strategies:
-
Use Excess Alcohol: Employing ethanol as the solvent ensures it is present in a large molar excess, driving the equilibrium forward.
-
Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as the reaction progresses, which is highly effective for pushing the reaction to completion.
-
Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.[6]
-
Q2: The final distilled product has a faint, sharp odor and seems to be unstable. What could be the issue?
A2: This could indicate the presence of residual acid catalyst or incomplete removal of the acid chloride intermediate if that route was used. Acidic impurities can catalyze the slow hydrolysis of the ester back to the carboxylic acid, especially in the presence of atmospheric moisture.
-
Expert Insight: The workup procedure is critical. After the reaction is complete, the mixture must be thoroughly neutralized. A wash with a mild base like sodium bicarbonate (NaHCO₃) solution is essential to remove any remaining acid catalyst. Follow this with a brine wash to remove bulk water before drying the organic layer with an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
Q3: Can I use coupling reagents instead of the traditional Fischer esterification?
A3: Yes, peptide coupling reagents can be an excellent alternative, particularly for small-scale or sensitive syntheses where forcing conditions are undesirable. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid directly for reaction with an alcohol.[7] This method avoids the use of strong acids and high temperatures.
Data Summary: Common Byproducts and Identification
| Byproduct Name | Common Step of Formation | Identification Method | Key Diagnostic Signal |
| 2-Methylpyrazine | Oxidation | GC-MS, ¹H NMR | Presence of starting material peaks. |
| Pyrazine-2,3-dicarboxylic Acid | Oxidation | LC-MS, ¹H NMR | Different retention time from mono-acid; characteristic aromatic proton signals.[4] |
| Polymeric Residues | Oxidation / Esterification | - | Insoluble, dark, tar-like material. |
| Unreacted Pyrazine-2-carboxylic Acid | Esterification | LC-MS, TLC | Acidic spot on TLC; distinct LC peak. |
Part 3: Recommended Experimental Protocols
These protocols are provided as a validated starting point. As a scientist, you should always adapt them based on your specific equipment, scale, and analytical observations.
Protocol 1: High-Selectivity Oxidation of 2-Methylpyrazine
This protocol is adapted from methodologies emphasizing high selectivity.[2][3]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methylpyrazine (1.0 eq) and pyridine (as solvent, ~5-10 volumes).
-
Reagent Addition: Add selenium dioxide (SeO₂, 1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 115 °C and maintain for 8-10 hours. Monitor the reaction's completion by GC-MS or TLC.
-
Workup: Cool the mixture to room temperature. The byproduct, elemental selenium, will precipitate. Filter the mixture to remove the selenium.
-
Isolation: Evaporate the pyridine under reduced pressure. The remaining solid is crude pyrazine-2-carboxylic acid. It can be purified further by recrystallization from hot water or an appropriate solvent system.
Protocol 2: Efficient Fischer Esterification
This protocol incorporates methods to drive the reaction equilibrium.[6]
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add pyrazine-2-carboxylic acid (1.0 eq), absolute ethanol (10-20 eq, serving as reactant and solvent), and a compatible solvent for azeotroping (e.g., toluene, ~5 volumes).
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) as a catalyst.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ethyl 2-pyrazinecarboxylate can be purified by vacuum distillation.[8]
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing common issues during the synthesis.
Caption: A logical guide for troubleshooting common synthesis problems.
By understanding the chemical principles behind these potential pitfalls, you can proactively adjust your experimental design to favor the formation of the desired high-purity ethyl 2-pyrazinecarboxylate.
References
-
Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide. (n.d.). pubs.acs.org. Retrieved January 9, 2026, from [Link]
-
Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide - ACS Publications. (n.d.). pubs.acs.org. Retrieved January 9, 2026, from [Link]
-
Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide | Organic Process Research & Development - ACS Publications. (n.d.). pubs.acs.org. Retrieved January 9, 2026, from [Link]
-
Ethyl 2-pyrazinecarboxylate - ChemBK. (2024, April 9). . Retrieved January 9, 2026, from [Link]
-
Important reactions possible during ammoxidation of 2methylpyrazine. - ResearchGate. (n.d.). . Retrieved January 9, 2026, from [Link]
-
Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PubMed Central. (2022, March 15). . Retrieved January 9, 2026, from [Link]
- Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents. (n.d.). patents.google.com.
-
Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). . Retrieved January 9, 2026, from [Link]
-
Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (n.d.). chemistry-europe.onlinelibrary.wiley.com. Retrieved January 9, 2026, from [Link]
-
Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (n.d.). iopscience.iop.org. Retrieved January 9, 2026, from [Link]
-
Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. (n.d.). . Retrieved January 9, 2026, from [Link]
-
Synthesis of pyrazines 2a–c and ethyl biphenyl-3-carboxylates 3a–c. - ResearchGate. (n.d.). . Retrieved January 9, 2026, from [Link]
-
What is the enthalpy of formation of pyrazine-2-carboxylic acid?. (2016, February 10). . Retrieved January 9, 2026, from [Link]
-
Exploring the Feasibility of 5-Methyl-2-Pyrazinecarboxylic Acid: A Synthetic Route and Market Prospects by Manufacturer. (n.d.). . Retrieved January 9, 2026, from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). . Retrieved January 9, 2026, from [Link]
-
Ethyl pyrazinecarboxylate | C7H8N2O2 | CID 81341 - PubChem - NIH. (n.d.). pubchem.ncbi.nlm.nih.gov. Retrieved January 9, 2026, from [Link]
-
4-phenyl-1,2,4-triazoline-3,5-dione - Organic Syntheses Procedure. (n.d.). . Retrieved January 9, 2026, from [Link]
-
Phosphine-Catalyzed [4 + 2] Annulation - Organic Syntheses Procedure. (n.d.). . Retrieved January 9, 2026, from [Link]
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Technical Support Center: Esterification of Pyrazine-2-Carboxylic Acid
Welcome to the technical support guide for the synthesis of pyrazine-2-carboxylic acid esters. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic compound. The esterification of pyrazine-2-carboxylic acid, while conceptually straightforward, is often complicated by competing side reactions that can impact yield, purity, and reproducibility.
This guide provides in-depth, field-proven insights to help you navigate these challenges. We will explore the causality behind common experimental issues and offer robust, self-validating protocols to ensure the integrity of your results.
Troubleshooting Guide: Common Issues & Solutions
The following table outlines the most frequently encountered problems during the esterification of pyrazine-2-carboxylic acid, their probable causes rooted in side reactions, and actionable solutions to mitigate them.
| Observed Issue | Potential Cause (Side Reaction) | Root Cause Analysis & Mechanistic Insight | Recommended Solutions & Preventative Measures |
| 1. Low Yield / Incomplete Conversion | Equilibrium Limitations | The Fischer esterification is a reversible reaction.[1] The presence of water, a byproduct, can drive the reaction backward via hydrolysis of the ester, preventing the reaction from reaching completion. | 1. Use Excess Alcohol: Employ the alcohol reactant as the solvent to shift the equilibrium towards the product side (Le Châtelier's Principle).[2] 2. Remove Water: Use a Dean-Stark apparatus for azeotropic removal of water, especially with solvents like toluene or hexane.[3] Alternatively, add a drying agent like molecular sieves.[4] |
| 2. Reaction Mixture Darkens (Turns Brown/Black) | Substrate Decomposition / Polymerization | Pyrazine rings can be sensitive to harsh acidic conditions and prolonged high temperatures.[5] The nitrogen atoms in the ring can be protonated, increasing the ring's susceptibility to degradation pathways, leading to the formation of colored, often polymeric, byproducts. | 1. Use Milder Catalysts: Replace concentrated sulfuric acid with p-toluenesulfonic acid (p-TsOH) or a Lewis acid catalyst.[3] 2. Lower Reaction Temperature: Operate at the lowest effective temperature. 3. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed. |
| 3. Gas Evolution & Formation of Pyrazine | Decarboxylation | The electron-withdrawing nature of the pyrazine ring can facilitate the loss of CO₂ from the carboxylic acid group, especially at elevated temperatures. This side reaction is irreversible and leads to the formation of pyrazine, a volatile byproduct, resulting in significant yield loss. Pyrazine-2,3-dicarboxylic acid is known to be particularly prone to this.[5][6] | 1. Strict Temperature Control: Avoid excessive heating. Reflux temperatures should be carefully managed. 2. Use an Alternative Method: For thermally sensitive substrates, avoid high-temperature Fischer esterification. Convert the carboxylic acid to an acid chloride first, which allows for ester formation at much lower temperatures (see Protocol 2). |
| 4. Difficult Purification / Oily Byproducts | Formation of Anhydride / Dimerization | Incomplete conversion or exposure to activating agents (like SOCl₂) without immediate reaction with the alcohol can sometimes lead to the formation of pyrazine-2-carboxylic anhydride. This can further react to form complex mixtures. | 1. Controlled Addition of Reagents: When preparing an acid chloride, add the thionyl chloride or oxalyl chloride slowly at a low temperature. Ensure the alcohol is added promptly to the activated acid. 2. Aqueous Workup: A basic wash (e.g., with saturated NaHCO₃ solution) during workup will hydrolyze any remaining anhydride back to the carboxylic acid, which can then be separated from the desired ester.[4] |
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of pyrazine-2-carboxylic acid is stalling. What's the most likely cause?
A: The most common reason for a stalled Fischer esterification is the accumulation of water, which pushes the equilibrium back towards the starting materials.[7] To resolve this, you must actively remove water from the reaction. Using the alcohol as the solvent helps, but for a more effective approach, azeotropic distillation using a Dean-Stark apparatus is the gold standard.[1]
Q2: I'm observing significant darkening of my reaction mixture and my yield is poor. What side reaction is occurring?
A: Darkening is a strong indicator of substrate decomposition. Pyrazine-2-carboxylic acid can degrade under harsh acidic conditions (like concentrated H₂SO₄) and high heat.[5] This is often coupled with decarboxylation, where the molecule loses CO₂ to form pyrazine. To prevent this, consider switching to a milder acid catalyst like p-TsOH, lowering the reflux temperature, or using an alternative, lower-temperature esterification method, such as the acid chloride route.
Q3: Can I use coupling reagents like DCC or T3P for this esterification?
A: Yes, using coupling reagents is an excellent strategy to avoid the harsh conditions of Fischer esterification. Reagents like DCC (dicyclohexylcarbodiimide), EDCI (in Steglich esterification), or T3P (propylphosphonic anhydride) activate the carboxylic acid under much milder conditions, often at room temperature.[8][9] This approach is particularly useful if your alcohol is precious or your substrate has other acid-sensitive functional groups.
Q4: How do I choose between the Fischer esterification and the acid chloride method?
A: The choice depends on your scale, substrate sensitivity, and available equipment.
-
Fischer Esterification: Best for large-scale, cost-effective synthesis with simple, low-boiling point alcohols (e.g., methanol, ethanol). It is less suitable for complex or acid-sensitive molecules.[10]
-
Acid Chloride Method: Ideal for substrates that are sensitive to heat or strong acids. It is a two-step process but offers higher yields and cleaner reactions for complex molecules, as the reaction of the acid chloride with the alcohol is fast and irreversible.[2]
Visualizing Reaction Pathways
The following diagrams illustrate the desired esterification pathway against a common side reaction, and a logical workflow for troubleshooting common issues.
Caption: Workflow for troubleshooting low yield.
Validated Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
This protocol is optimized for producing simple alkyl esters (e.g., ethyl, butyl) and focuses on efficiently removing water to drive the reaction to completion.
Materials:
-
Pyrazine-2-carboxylic acid (1.0 eq)
-
Alcohol (e.g., n-butanol, 5.0-10.0 eq)
-
Toluene (as co-solvent, approx. 2 mL per mmol of acid)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Flask: To the flask, add pyrazine-2-carboxylic acid, n-butanol, toluene, and a magnetic stir bar.
-
Catalyst Addition: Add the p-TsOH catalyst to the mixture.
-
Reflux: Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected and TLC/LC-MS analysis shows complete consumption of the starting acid.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel. [4]
Protocol 2: Esterification via Acid Chloride Intermediate
This method is ideal for thermally sensitive substrates or when using complex/expensive alcohols, as it proceeds under milder conditions.
Materials:
-
Pyrazine-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Anhydrous alcohol (1.1 eq)
-
Anhydrous triethylamine (TEA) or pyridine (1.5 eq)
-
Catalytic N,N-dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)
Procedure:
-
Acid Chloride Formation:
-
Suspend pyrazine-2-carboxylic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (or oxalyl chloride with a drop of DMF) to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the excess SOCl₂ and solvent under reduced pressure.
-
-
Ester Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the alcohol and triethylamine in anhydrous DCM.
-
Slowly add the alcohol/amine solution to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.
-
-
Workup & Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purify by column chromatography or distillation.
-
References
- Pyrazine-2-carboxylic acid ester and method for producing the same.
-
Mojumdar, S. C., Lebršková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(6), 369-374. [Link]
-
Zhang, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12, 21867-21874. [Link]
-
Ribeiro da Silva, M. A. V., et al. (2016). What is the enthalpy of formation of pyrazine-2-carboxylic acid? The Journal of Chemical Thermodynamics, 97, 273-279. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
S. G, P., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1923. [Link]
-
H. A., M. & S. V., L. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Chemical Society Reviews, 44(1), 89-102. [Link]
-
2-pyrazine carboxylic acid. The Good Scents Company. [Link]
- Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Yulizar, Y., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012057. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
Jones, G. and C. S. Hennessy. 2,3-pyrazinedicarboxylic acid. Organic Syntheses, Coll. Vol. 4, p.834 (1963); Vol. 39, p.52 (1959). [Link]
-
El-Faham, A., et al. (2009). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 74(16), 6244-6249. [Link]
-
Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
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- 4. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of Crude Ethyl Pyrazine-2-Carboxylate
Welcome to the comprehensive technical support guide for the purification of crude Ethyl pyrazine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction to this compound and Its Impurities
This compound is a key intermediate in the synthesis of various pharmaceuticals, including antitubercular drugs like pyrazinamide, and is also used as a flavoring agent.[1] The purity of this compound is critical for its intended application. Crude this compound can contain a variety of impurities stemming from its synthesis, including unreacted starting materials, byproducts, and degradation products. Understanding these impurities is the first step toward effective purification.
Common Impurities:
-
Pyrazine-2-carboxylic acid: The hydrolysis product of the ethyl ester. It is a solid and more polar than the ester.[1][2]
-
Unreacted starting materials: Depending on the synthetic route, these can vary.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
-
Byproducts from synthesis: These can be numerous and specific to the synthetic pathway. For instance, in some routes, byproducts like trimethyl phosphate and methyl benzoate have been reported.
-
Oligomeric or polymeric materials: Formed through side reactions.
-
Discoloration: Often caused by trace impurities that are highly colored.
Troubleshooting Guide: Purification Techniques
This section provides detailed troubleshooting for the most common purification methods for this compound: recrystallization, distillation, and column chromatography.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. This compound is a solid at room temperature, making this a suitable method.[3][4]
Q1: My this compound is not crystallizing from the solution. What should I do?
A1: This is a common issue that can arise from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Problem: Too much solvent was used.
-
Solution: The principle of recrystallization relies on the compound being soluble in a hot solvent and insoluble in the same solvent when cold. If an excessive amount of solvent is used, the solution will not become saturated upon cooling, and crystallization will not occur. To remedy this, gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.[3]
-
-
Problem: The solution is supersaturated.
-
Solution: A supersaturated solution may require a nucleation site to initiate crystal growth.
-
Seed Crystals: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Vigorous Agitation: Swirling the flask or using a magnetic stirrer can sometimes induce crystallization.
-
-
-
Problem: The cooling process is too rapid.
-
Solution: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also promote slower cooling.
-
Q2: An oil has formed instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is too high.
-
Solution 1: Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Seeding the solution as it cools can also encourage crystal formation over oiling.
-
Solution 2: Change the Solvent System: The chosen solvent may not be ideal. A mixed solvent system can be effective. Dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. For this compound, a mixture of ethanol and water, or ethyl acetate and hexane, could be explored.
Q3: What are the best solvents for recrystallizing this compound?
A3: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on its structure (an aromatic ester), the following solvents and solvent systems are good starting points:
| Solvent/System | Rationale |
| Ethanol/Water | This compound has some solubility in ethanol. Adding water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexane | A common and effective mixed solvent system for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane until cloudy. |
| Toluene | Aromatic compounds often crystallize well from toluene. |
| Isopropanol | Another alcohol that can be a good choice for recrystallization. |
It is always recommended to perform small-scale solvent screening tests to identify the optimal solvent or solvent mixture for your specific crude material.
Experimental Workflow: Recrystallization
Caption: Troubleshooting common issues in the distillation of this compound.
Column Chromatography
Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. [5][6] Q6: How do I choose the right solvent system (mobile phase) for the column chromatography of this compound?
A6: The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate. [5]
-
General Approach:
-
Start with a non-polar solvent: Hexane or heptane is a good starting point.
-
Gradually add a more polar solvent: Ethyl acetate is a common choice. Start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the concentration until the desired Rf is achieved.
-
Alternative Solvents: If a hexane/ethyl acetate system does not provide good separation, consider other solvent systems such as dichloromethane/methanol or toluene/ethyl acetate. [5]* For this compound: A good starting point for TLC analysis would be a 4:1 mixture of hexane:ethyl acetate. Adjust the ratio based on the observed Rf value.
-
Q7: My compound is eluting too quickly (high Rf) or not moving from the baseline (low Rf). What should I do?
A7: This is a matter of adjusting the polarity of the mobile phase.
-
High Rf (Eluting too quickly): The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
Low Rf (Sticking to the column): The mobile phase is not polar enough. Increase the proportion of the more polar solvent.
Q8: The separation between my product and an impurity is poor, even after optimizing the solvent system.
A8: If adjusting the mobile phase polarity is insufficient, consider the following:
-
Change the Stationary Phase: While silica gel is most common, other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivity.
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution can be employed. Start with a less polar mobile phase and gradually increase its polarity during the chromatography run. This can help to elute more strongly retained impurities after your product has been collected. [7]
Frequently Asked Questions (FAQs)
Q9: What is the expected appearance of pure this compound?
A9: Pure this compound is typically a solid at room temperature. [3][4]The color should be white to off-white. Any significant coloration (e.g., yellow or brown) indicates the presence of impurities.
Q10: How can I confirm the purity of my final product?
A10: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the components, allowing for both separation and identification of impurities. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities, even at low levels. [8][9]* Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point.
Q11: How should I store purified this compound?
A11: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. [10][11] Q12: What are the main safety precautions to take when handling this compound?
A12: Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. [10][12]
References
-
Safety Data Sheet for 5-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylate. (2024). Retrieved from [Link]
-
Holzer, W., Mereiter, K., & Mautner, A. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(8), 696-701. Retrieved from [Link]
-
SAFETY DATA SHEET 2-Ethylpyrazine. Synerzine. Retrieved from [Link]
-
Hubei Yuecheng Biotechnology Co., Ltd. This compound|6924-68-1. Retrieved from [Link]
-
Holzer, W. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Retrieved from [Link]
-
Safety Data Sheet 2-Ethylpyrazine. (n.d.). Metasci. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
Improving Flash Purification of Chemically Related Pyrazines. (n.d.). Biotage. Retrieved from [Link]
-
Purification: How to Run a Flash Column. (n.d.). University of Rochester. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallisation Help. (2020). Reddit. Retrieved from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025). Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]
-
2-Ethylpyrazine. (n.d.). PubChem. Retrieved from [Link]
-
Pyrazine-2-carboxylic acid. (n.d.). Solubility of Things. Retrieved from [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. Retrieved from [Link]
-
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi. Retrieved from [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science. Retrieved from [Link]
-
Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. (2025). Open Research Library. Retrieved from [Link]
-
2-ethyl pyrazine. (n.d.). The Good Scents Company. Retrieved from [Link]
-
This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]
- U.S. Patent No. 3,711,482. (1973). Google Patents.
- U.S. Patent No. 2,149,279. (1939). Google Patents.
-
Distillation. (n.d.). Jack Westin. Retrieved from [Link]
-
UPDATED How To Set-Up and Perform Fractional Distillation #Science. (2018). YouTube. Retrieved from [Link]
-
Simple and fractional distillations | Chemical processes | MCAT | Khan Academy. (2013). YouTube. Retrieved from [Link]
-
2-ethyl-6-methyl pyrazine. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Solubility of acetylpyrazine in binary solvent mixture of ethyl acetate... (n.d.). ResearchGate. Retrieved from [Link]
-
CAS 6924-68-1 | this compound. (n.d.). Alchem Pharmtech. Retrieved from [Link]
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Technical Support Center: Ethyl 2-Pyrazinecarboxylate Stability and Storage
Welcome to the dedicated technical support center for Ethyl 2-pyrazinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this important heterocyclic compound during storage and handling. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical expertise.
Frequently Asked Questions (FAQs)
What is Ethyl 2-pyrazinecarboxylate and why is its stability important?
Ethyl 2-pyrazinecarboxylate is an aromatic ester widely used as a flavoring agent in the food and beverage industry and as a key building block in the synthesis of pharmaceuticals.[1] Its chemical integrity is crucial for ensuring the desired sensory properties in food products and the efficacy and safety of pharmaceutical active ingredients. Degradation can lead to the formation of impurities, altering its aroma profile, reducing its potency in chemical reactions, and potentially introducing toxic byproducts.
What are the primary factors that can cause the degradation of Ethyl 2-pyrazinecarboxylate?
The degradation of Ethyl 2-pyrazinecarboxylate is primarily influenced by three main factors:
-
Hydrolysis: The ester functional group is susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[2][3]
-
Oxidation: The electron-deficient pyrazine ring can be susceptible to oxidation, particularly at the nitrogen atoms, leading to the formation of N-oxides.[4][5][6]
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions in aromatic nitrogen heterocycles, leading to ring opening or other structural changes.[7]
Understanding and controlling these factors are key to maintaining the long-term stability of the compound.
What are the ideal storage conditions for Ethyl 2-pyrazinecarboxylate?
To minimize degradation, Ethyl 2-pyrazinecarboxylate should be stored under controlled conditions. The following table summarizes the recommended storage parameters:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rates of potential hydrolytic and oxidative degradation reactions. While some sources suggest room temperature storage, refrigeration provides a greater margin of safety for long-term stability. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Displacing air with an inert gas minimizes the risk of oxidation of the pyrazine ring.[8] |
| Light | Amber glass vial or opaque container | Protects the compound from UV radiation, which can initiate photodegradation.[7] |
| Moisture | Tightly sealed container with a desiccant | Prevents the ingress of atmospheric moisture, which can lead to hydrolysis of the ester linkage. |
Troubleshooting Guide
Issue 1: I've noticed a change in the color or aroma of my stored Ethyl 2-pyrazinecarboxylate. What could be the cause?
A change in the physical properties of Ethyl 2-pyrazinecarboxylate, such as a yellowing of the solution or a deviation from its characteristic nutty aroma, is often an indicator of chemical degradation.
Potential Causes and Solutions:
-
Oxidation: Exposure to air can lead to the oxidation of the pyrazine ring. This can be mitigated by ensuring the container is purged with an inert gas like argon or nitrogen before sealing.
-
Hydrolysis: If the compound has been exposed to moisture, hydrolysis of the ester to pyrazine-2-carboxylic acid and ethanol may have occurred. This can be avoided by storing the compound in a tightly sealed container, preferably with a desiccant.
-
Photodegradation: If the material was not stored in a light-protected container, UV exposure could have caused degradation. Always use amber vials or store clear vials in the dark.
To confirm degradation, it is recommended to perform analytical testing as outlined in the "Experimental Protocols" section.
Issue 2: My reaction yield is lower than expected when using older stock of Ethyl 2-pyrazinecarboxylate. Could this be a purity issue?
Yes, a decrease in reaction yield is a common consequence of using a degraded starting material.
Troubleshooting Steps:
-
Assess Purity: The first step is to determine the purity of your Ethyl 2-pyrazinecarboxylate stock. This can be accomplished using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) as detailed in the "Experimental Protocols" section.
-
Identify Degradants: If the purity is below specification, analyze the sample for the presence of common degradation products, such as pyrazine-2-carboxylic acid (from hydrolysis) or pyrazine N-oxides (from oxidation).
-
Purification or Replacement: Depending on the level of degradation, you may be able to purify the remaining material (e.g., by distillation or chromatography). However, for critical applications, it is often more reliable and cost-effective to use a fresh, high-purity batch of the compound.
Understanding Degradation Pathways
To effectively prevent degradation, it is essential to understand the underlying chemical mechanisms.
Hydrolysis of the Ester Functional Group
The ester linkage in Ethyl 2-pyrazinecarboxylate can be cleaved by water through hydrolysis. This reaction can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and ethanol.
Caption: Oxidative Degradation Pathway
Experimental Protocols
Protocol 1: Stability Testing of Ethyl 2-pyrazinecarboxylate
This protocol outlines a method for assessing the stability of Ethyl 2-pyrazinecarboxylate under accelerated degradation conditions.
1. Sample Preparation: a. Prepare multiple aliquots of high-purity Ethyl 2-pyrazinecarboxylate in amber glass vials with PTFE-lined caps. b. For each condition, prepare a "time zero" sample for immediate analysis.
2. Stress Conditions: a. Hydrolytic Stress: Add a known amount of purified water to the vials. Store sets of vials at elevated temperatures (e.g., 40°C, 60°C) and at acidic, neutral, and basic pH. b. Oxidative Stress: Bubble air or oxygen through a solution of the compound or add a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide). Store at a controlled temperature. c. Photolytic Stress: Expose samples to a controlled UV light source for a defined period.
3. Time Points: a. Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
4. Analysis: a. Analyze each sample by HPLC or GC-MS (see Protocol 2) to quantify the remaining Ethyl 2-pyrazinecarboxylate and identify any degradation products.
5. Data Evaluation: a. Plot the concentration of Ethyl 2-pyrazinecarboxylate versus time for each condition to determine the degradation kinetics.
Protocol 2: Analytical Methods for Purity Assessment and Degradation Product Identification
A. High-Performance Liquid Chromatography (HPLC-UV) [9][10][11][12][13]
-
Objective: To determine the purity of Ethyl 2-pyrazinecarboxylate and quantify its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Procedure:
-
Prepare a standard stock solution of high-purity Ethyl 2-pyrazinecarboxylate.
-
Create a calibration curve by preparing a series of dilutions of the stock solution.
-
Prepare the sample for analysis by dissolving a known amount in the mobile phase.
-
Inject the standards and the sample onto the HPLC system.
-
Quantify the amount of Ethyl 2-pyrazinecarboxylate and any degradation products by comparing their peak areas to the calibration curve.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS) [14][15][16]
-
Objective: To identify the structure of unknown degradation products.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Procedure:
Container and Closure Compatibility
The choice of storage container is critical to prevent contamination and degradation.
-
Recommended Containers:
-
Type I Borosilicate Glass: This is the preferred material due to its high chemical resistance and low levels of extractables and leachables. [19][20][21]Amber glass should be used to protect against photodegradation.
-
Polytetrafluoroethylene (PTFE): For applications requiring plastic containers, PTFE offers excellent chemical resistance.
-
-
Materials to Use with Caution:
-
Closures:
-
Use caps with PTFE liners to provide a chemically inert barrier and prevent leaching from the cap material itself.
-
References
-
Extractables and Leachables: An Overview of Emerging Challenges. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
- Klein, B., Berkowitz, J., & Hetman, N. E. (1960). Pyrazines. II. The Rearrangement of Pyrazine-N-Oxides. The Journal of Organic Chemistry, 25(10), 1804–1807.
- Ono, S., & Uehara, M. (1958). Polarographical Studies on the Hydrolysis Velocity of Aromatic Acrylic Ethyl Esters. Journal of the Chemical Society of Japan, Pure Chemistry Section, 79(8), 924-927.
- Frederich, J. H., & Maxwell, M. A. (2017). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. ACS Chemical Biology, 12(10), 2635–2641.
- Klančnik, M., & Golob, J. (2007). Alkaline Hydrolysis of an Aromatic Ester: Kinetic Studies Using Thermal Power Profiles. Chemical Engineering & Technology, 30(11), 1569-1575.
- Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1960). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 51(5), 229-238.
- Pérez-Estrada, S., et al. (2018). Photodegradation of two pyrazole derivatives with herbicidal activity. Journal of Photochemistry and Photobiology A: Chemistry, 356, 499-506.
- Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160–5166.
- Gable, S. E., et al. (2001). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide.
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Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts. Retrieved from [Link]
- Mark, G., et al. (2020). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 5(42), 27368–27378.
- Portillo, M., Maxwell, M. A., & Frederich, J. H. (2017). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. The Journal of Organic Chemistry, 82(19), 10375–10383.
- Gómez-Bombarelli, R., et al. (2011). Theoretical study of aliphatic and aromatic esters hydrolysis. Journal of Molecular Structure: THEOCHEM, 963(1), 163-169.
- Markovic, I. (2011). Extractable and Leachable Implications on Biological Products in Prefilled Syringes. Journal of Pharmaceutical Sciences and Research, 3(1), 943-948.
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Paskiet, D. (2015, August 21). Extractables and leachables from glass. Express Pharma. Retrieved from [Link]
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Kinetic study of Ester hydrolysis. (2020, September 24). YouTube. Retrieved from [Link]
- Paskiet, D. (2011). Regulatory considerations in evaluating extractables and leachables in container closure systems and processing equipment. PQRI.
- Grem, J. L. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? Retrieved from [Link]
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Fragmentation Patterns in The Mass Spectra of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
- Zhang, H., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7085.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Pretoria.
- Wang, Y., et al. (2016). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. Molecules, 21(7), 886.
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Heterocyclic compound - Aromaticity, Structure, Reactivity. (n.d.). Britannica. Retrieved from [Link]
- Dea, S., & Krotulski, A. J. (2017). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Journal of Analytical Toxicology, 41(6), 513–521.
- Zhang, C., et al. (2021).
- Tiwari, S., & Talreja, N. (2022). A Study on Aromatic Heterocyclic Organic Compounds.
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Aromatic Heterocyclic Compounds. (n.d.). Lumen Learning. Retrieved from [Link]
- Liu, X., et al. (2011). QuEChERS Extraction for High Performance Liquid Chromatographic Determination of pyrazosulfuron-ethyl in Soils. Journal of the Chemical Society of Pakistan, 33(3), 358-362.
- Tzanavaras, P. D., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Molecules, 28(5), 2295.
- Li, Y., et al. (2021). Improved Liquid-Liquid Extraction Followed by HPLC-UV for Accurate and Eco-friendly Determination of Tetramethylpyrazine in Vinegar Products. Food Analytical Methods, 14(11), 2345–2353.
- Reddy, K. S., et al. (2013). Development and Validation of A HPLC-UV Method for Simultaneous Determination of Aromatic Fungicide Residues in Red Chilli Followed by. International Journal of Pharmaceutical Sciences and Research, 4(5), 1858.
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Technical Support Center: Optimizing Reaction Conditions for Pyrazine Synthesis
Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during the synthesis of pyrazine derivatives. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to streamline your experimental workflow and enhance your synthetic success.
Section 1: Troubleshooting Low Product Yield
Low yields are a frequent challenge in pyrazine synthesis, often stemming from suboptimal reaction conditions or impure starting materials.[1] This section addresses common causes and provides systematic approaches to improve your product yield.
FAQ 1: My pyrazine synthesis is resulting in a very low yield. What are the primary factors I should investigate?
Low yields in pyrazine synthesis can be attributed to several critical factors. Classical methods, while foundational, are often associated with harsh reaction conditions and consequently, poor yields.[1] A systematic evaluation of the following parameters is essential:
-
Reaction Temperature: The thermal conditions of the reaction are paramount. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to the formation of piperazine byproducts due to incomplete dehydrogenation. Conversely, exceeding 450°C can lead to the degradation of the pyrazine ring.[1]
-
Choice of Catalyst and Base: The selection and concentration of the catalyst and base are critical. The catalytic activity and the stoichiometry of the base can significantly influence the reaction outcome. For example, in certain manganese-catalyzed dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).[1]
-
Purity of Starting Materials: The purity of your reactants is a cornerstone of a successful synthesis. Impurities can lead to competing side reactions that consume starting materials and generate unwanted byproducts, thereby reducing the yield of the desired pyrazine.[1][2]
-
Work-up and Purification Losses: Significant product loss can occur during the extraction and purification stages.[1] The solubility of the pyrazine derivative in the chosen extraction solvent and the efficiency of the purification method (e.g., column chromatography, distillation) are key considerations.
Troubleshooting Logic for Low Pyrazine Yield
To systematically address low yield, consider the following decision-making workflow:
Caption: Troubleshooting Logic for Low Pyrazine Yield.
Table 1: Recommended Starting Points for Reaction Condition Optimization
| Parameter | Recommended Range/Conditions | Rationale & Key Considerations |
| Temperature | 125-150 °C (for many solution-phase syntheses)[3] | Lower temperatures may lead to incomplete reaction, while higher temperatures can cause degradation and polymerization.[1][2] |
| Catalyst Loading | 2 mol% (for some manganese-catalyzed reactions)[1][3] | Catalyst loading should be optimized; insufficient catalyst will slow the reaction, while excess may not improve yield and can complicate purification. |
| Base Selection | Screen KH, NaOEt, tBuOK, NaOMe[1] | The choice of base can dramatically affect the yield, with stronger, non-nucleophilic bases often being more effective. |
| Solvent | Toluene, 1,4-Dioxane, THF[3] | The solvent should be inert to the reaction conditions and have a boiling point suitable for the desired reaction temperature. |
Section 2: Managing Side Product Formation
The formation of unintended byproducts is a common issue that complicates purification and reduces the overall efficiency of the synthesis. Understanding the origins of these side products is the first step toward their mitigation.
FAQ 2: I am observing significant amounts of side products in my reaction mixture. What are the most common byproducts and how can I prevent their formation?
Several classes of side products can arise during pyrazine synthesis, with their formation being highly dependent on the chosen synthetic route and reaction conditions.
-
Over-oxidation Products: In syntheses that employ an oxidation step, such as the Gutknecht synthesis, over-oxidation of the pyrazine ring can occur.[2] This can lead to the formation of N-oxides or even ring-opened products like carboxylic acids.[2] To mitigate this, carefully control the stoichiometry of the oxidizing agent and the reaction temperature.
-
Polymeric Materials: The presence of reactive intermediates can lead to polymerization, especially at elevated temperatures.[2] This often manifests as a dark, tarry reaction mixture.[1] Lowering the reaction temperature and ensuring an inert atmosphere can help to minimize polymerization.[1]
-
Imidazole Derivatives: In Maillard-type reactions or syntheses involving sugars and ammonia, imidazole byproducts, such as 4-methylimidazole, can form and be co-extracted with the desired pyrazine product.[4][5][6]
-
Regioisomers: When synthesizing unsymmetrically substituted pyrazines via the condensation of two different α-amino ketones, a mixture of regioisomers can be formed.[6]
Experimental Protocol 1: General Procedure for the Gutknecht Pyrazine Synthesis
The Gutknecht synthesis involves the self-condensation of α-amino ketones, which are typically generated in situ, followed by oxidation to the pyrazine.[1][7][8][9][10]
-
Preparation of the α-amino ketone: An α-oximino ketone is reduced to the corresponding α-amino ketone. This reduction can be achieved using various reagents, such as catalytic hydrogenation or reducing agents like zinc in acetic acid.
-
Dimerization: The α-amino ketone undergoes spontaneous self-condensation to form a dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can be accomplished by bubbling air through the reaction mixture or by using a mild oxidizing agent such as copper(II) sulfate or hydrogen peroxide.[1][10]
Sources
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Technical Support Center: Troubleshooting Low Yields in Pyrazine Derivative Synthesis
Welcome to the Technical Support Center for pyrazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazine synthesis and overcome common challenges, particularly low reaction yields. Pyrazine and its derivatives are a critical class of N-heterocycles with wide-ranging applications in pharmaceuticals, flavors, and materials science.[1][2][3] However, their synthesis can be sensitive to various experimental parameters.[4] This resource provides in-depth, field-proven insights to help you diagnose and resolve issues in your synthetic workflow.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during pyrazine synthesis:
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in pyrazine synthesis can stem from several factors. The most common include suboptimal reaction conditions (temperature, time, pH), poor quality of starting materials or solvents, and sensitivity to atmospheric moisture and oxygen.[5] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[5]
Q2: I'm not observing any product formation. What should I check first?
A complete lack of product could indicate a fundamental issue with your reaction setup. Key areas to investigate include:
-
Incorrect Temperature: The reaction may not be reaching the necessary temperature to initiate the condensation and subsequent cyclization steps.[4]
-
Improper pH: The pH of the reaction medium can significantly influence the reaction rate and may be inhibiting key steps in the pyrazine formation.[4]
-
Reactant Integrity: Verify the purity and identity of your starting materials. For instance, in syntheses involving amino acids, ensure a primary amine group is available for the initial condensation.[4]
Q3: I'm seeing multiple spots on my TLC, and the desired product is a minor component. What's happening?
The presence of multiple spots suggests the formation of side products. Common side reactions in pyrazine synthesis include over-oxidation, where the pyrazine ring is further oxidized to N-oxides or even undergoes ring-opening, and polymerization of reactive intermediates.[6] Careful control of stoichiometry and reaction temperature can help minimize these side reactions.[7]
In-Depth Troubleshooting Guide
This section provides a more detailed, stage-by-stage approach to diagnosing and resolving low yields.
Part 1: Starting Materials and Reagents
The quality of your inputs is paramount for a successful synthesis.
Issue: Inconsistent results and low yields despite following the protocol.
-
Purity of Reactants: Impurities in starting materials can act as catalysts for side reactions or inhibit the desired transformation.[5]
-
Actionable Advice: Always use reagents of appropriate purity. If necessary, purify starting materials by recrystallization or distillation before use. Confirm the identity and purity of your starting materials using techniques like NMR or melting point analysis.
-
-
Solvent Quality: Solvents can be a source of detrimental impurities, particularly water in anhydrous reactions.
-
Actionable Advice: Use anhydrous solvents when the reaction chemistry is sensitive to moisture.[7] Ensure your solvents are of the appropriate grade for your synthesis.
-
Part 2: Reaction Conditions
Optimizing reaction parameters is often the key to improving yields.
Issue: Low conversion of starting materials.
-
Suboptimal Temperature: Many pyrazine syntheses require specific temperature ranges. Excessive heat can lead to degradation, while insufficient heat will result in a sluggish or incomplete reaction.[4]
-
Actionable Advice: Conduct small-scale trial reactions at various temperatures to determine the optimal condition for your specific substrates.[5] Monitor the reaction progress by TLC or LC-MS to track the consumption of starting materials and the formation of the product.
-
-
Incorrect Reaction Time: Reactions may not have proceeded to completion, or prolonged reaction times could lead to product degradation.
-
Actionable Advice: Set up a time-course study to identify the point of maximum product formation.
-
-
pH of the Reaction Medium: The pH can dramatically affect the rate of condensation and cyclization steps.[4]
-
Actionable Advice: Measure and adjust the pH of your reaction mixture. The optimal pH can be substrate-dependent.
-
Issue: Formation of numerous side products.
-
Incorrect Stoichiometry: The molar ratio of reactants can significantly impact the product distribution.[8]
-
Actionable Advice: Carefully control the stoichiometry of your reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion, but a large excess should be avoided to prevent side reactions.[7]
-
-
Atmospheric Sensitivity: Some reaction intermediates may be sensitive to oxygen or moisture.[5]
Part 3: Work-up and Purification
The isolation and purification steps are critical for obtaining a high-purity product and an accurate yield calculation.
Issue: Low isolated yield after a seemingly successful reaction (based on TLC/LC-MS).
-
Product Decomposition during Work-up: The desired product may be unstable under the work-up conditions (e.g., acidic or basic washes).[5]
-
Actionable Advice: Analyze a sample of the crude reaction mixture before and after work-up to check for product degradation. If degradation is observed, consider a milder work-up procedure.
-
-
Inefficient Extraction: The product may not be efficiently extracted from the aqueous phase into the organic phase during liquid-liquid extraction (LLE).
-
Suboptimal Purification Method: The chosen purification method may not be suitable for separating the product from impurities.
-
Actionable Advice:
-
Flash Column Chromatography: This is a highly effective method for purifying pyrazine derivatives.[7][9] Experiment with different solvent systems (e.g., hexane/ethyl acetate) to achieve optimal separation.[7][11]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent technique for achieving high purity.[7] Common solvents include ethanol or solvent mixtures.[7]
-
Distillation: For volatile pyrazines, distillation can be an effective purification method.[9][10]
-
-
Key Synthetic Protocols and Mechanisms
Below are overviews of common pyrazine synthesis methods with generalized experimental protocols.
Gutknecht Pyrazine Synthesis (1879)
This method is based on the self-condensation of α-amino ketones.[12][13][14]
Mechanism Overview:
-
An α-isonitroso ketone is formed by treating a ketone with nitrous acid.[15][16]
-
The isonitroso ketone is reduced to an α-amino ketone.[16][17]
-
The α-amino ketone undergoes self-condensation to form a dihydropyrazine.[18][19]
-
The dihydropyrazine is oxidized to the corresponding pyrazine.[12][15][17]
Generalized Experimental Protocol:
-
Preparation of the α-Isonitroso Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol, acetic acid) and cool to 0-5 °C. Add an equimolar amount of sodium nitrite in solution, followed by the slow addition of a mineral acid (e.g., HCl) while maintaining the low temperature. Stir for 1-2 hours. Isolate the α-isonitroso ketone by filtration or extraction.[15]
-
Reduction to the α-Amino Ketone: The α-isonitroso ketone is reduced to the corresponding α-amino ketone. This can be achieved through various methods, including catalytic hydrogenation.
-
Cyclization and Oxidation: The crude α-amino ketone is dissolved in a solvent like ethanol and allowed to self-condense, which can be promoted by gentle heating or adjusting the pH to be slightly basic. The resulting dihydropyrazine is then oxidized to the pyrazine, often by air oxidation or by using an oxidizing agent like copper(II) sulfate.[15][17]
-
Purification: The final product is purified using standard techniques such as recrystallization, distillation, or column chromatography.[15]
Staedel-Rugheimer Pyrazine Synthesis (1876)
This is one of the oldest methods for pyrazine synthesis.[12][13]
Mechanism Overview: A 2-haloacetophenone is reacted with ammonia to form an amino ketone, which then condenses and is oxidized to a pyrazine.[12][13][20]
Visualizing the Troubleshooting Workflow
A systematic approach is crucial for effective troubleshooting. The following diagram illustrates a logical workflow for addressing low yields in pyrazine synthesis.
Caption: Troubleshooting workflow for low pyrazine synthesis yields.
Data Summary for Method Selection
The choice of synthetic route can depend on the desired substitution pattern and available starting materials.
| Synthesis Method | Key Reactants | Typical Application |
| Gutknecht Synthesis | α-Amino ketones | Symmetrically substituted pyrazines |
| Staedel-Rugheimer Synthesis | 2-Haloacetophenones, Ammonia | General pyrazine synthesis |
| Condensation of 1,2-Diketones and 1,2-Diamines | 1,2-Diketones, 1,2-Diamines | Straightforward route to pyrazines |
Visualizing a Generalized Synthesis Pathway
The following diagram illustrates the general condensation pathway for pyrazine formation from a 1,2-dicarbonyl and a 1,2-diamine.
Caption: Generalized pyrazine synthesis from 1,2-dicarbonyls and 1,2-diamines.
By systematically evaluating each stage of your experimental process and applying the principles outlined in this guide, you can effectively troubleshoot low yields and optimize your pyrazine derivative synthesis.
References
- BenchChem. (2025). Troubleshooting low yields in the Maillard reaction for pyrazine formation. BenchChem Technical Support.
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-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
-
IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Research Journal of Modernization in Engineering Technology and Science. Retrieved from [Link]
- BenchChem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them. BenchChem Technical Support.
- BIOSYNCE. (2025). What are the side-reactions in pyrazine synthesis?. BIOSYNCE Blog.
-
Ong, H. C., et al. (2016). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
- BenchChem. (2025). The Discovery and Evolution of Substituted Pyrazines: A Technical Guide. BenchChem Technical Support.
-
Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Retrieved from [Link]
-
ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Retrieved from [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]
-
Indian Institute of Science Education and Research Pune. (n.d.). Mild and Biocompatible Synthesis of Highly Symmetrical Tetra- Substituted Pyrazines from Amino acids and Peptides. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]
-
Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]
-
CoLab. (2010). Gutknecht Condensation. Retrieved from [Link]
-
YouTube. (2021). PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]
-
Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [Link]
-
ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved from [Link]
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Wiley Online Library. (n.d.). Gutknecht Pyrazine Synthesis. Retrieved from [Link]
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PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]
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ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Retrieved from [Link]
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NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). Retrieved from [Link]
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UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. Retrieved from [Link]
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download. (n.d.). THE PYRAZINES. Retrieved from [Link]
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Challenges in the scale-up of Ethyl pyrazine-2-carboxylate production
Welcome to the technical support center for the synthesis and scale-up of Ethyl Pyrazine-2-Carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important heterocyclic compound. As Senior Application Scientists, we have compiled our field-proven insights to not only provide solutions but also to explain the fundamental chemistry behind them.
Synthesis Overview: The Path to this compound
The most common and industrially viable route to this compound involves the condensation of a 1,2-diamine, typically ethylenediamine, with an α-ketoester, ethyl glyoxylate. This is followed by an oxidation or dehydrogenation step to form the aromatic pyrazine ring.[1][2][3] While straightforward in principle, scaling this process from the benchtop to larger reactors presents a unique set of challenges that can impact yield, purity, and safety.
Core Reaction Pathway
Caption: General synthesis pathway for this compound.
Troubleshooting Guide: From Milligrams to Kilograms
This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.
Issue 1: Low Yield of the Dihydropyrazine Intermediate
Question: We are experiencing a significant drop in the yield of the dihydropyrazine intermediate during our pilot-scale run compared to our lab-scale experiments. What are the potential causes and how can we mitigate this?
Answer: A decrease in yield at a larger scale often points to issues with reaction kinetics, mass transfer, or side reactions that are less prominent on a smaller scale.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The initial step of the condensation is the formation of an imine between ethylenediamine and ethyl glyoxylate.[4] On a larger scale, inefficient mixing can lead to localized areas of low reactant concentration, slowing down this crucial step.
-
Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. A gradual, subsurface addition of one reactant to the other with vigorous stirring can improve homogeneity.
-
-
Side Reactions of Ethyl Glyoxylate: Ethyl glyoxylate is a reactive aldehyde and can undergo self-condensation or polymerization, especially under basic conditions or upon prolonged reaction times.[4][5]
-
Solution: Maintain strict temperature control, as higher temperatures can accelerate these side reactions. It is also advisable to use fresh or purified ethyl glyoxylate, as impurities can catalyze polymerization.[4]
-
-
Hydrolysis: The ester group in ethyl glyoxylate and the product can be susceptible to hydrolysis if there is excessive water in the reaction medium, especially under acidic or basic conditions.[4]
-
Solution: Use anhydrous solvents and ensure all starting materials are dry. If an aqueous workup is necessary, perform it at a low temperature and as quickly as possible.
-
Experimental Protocol: Optimized Condensation
-
Reactor Setup: In a properly sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge ethylenediamine (1.0 equivalent) and an anhydrous solvent (e.g., methanol or toluene).
-
Cooling: Cool the mixture to 0-5 °C with an external cooling bath.
-
Reactant Addition: Slowly add a solution of ethyl glyoxylate (1.05 equivalents) in the same anhydrous solvent via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.[5]
Issue 2: Inefficient Aromatization and Formation of Impurities
Question: The oxidation of our dihydropyrazine intermediate to this compound is sluggish and generates several byproducts. How can we improve the efficiency and selectivity of this step?
Answer: The aromatization step is critical and can be a source of significant yield loss if not properly controlled. The choice of oxidizing agent and reaction conditions are paramount.
Potential Causes & Solutions:
-
Over-oxidation: Strong oxidizing agents can lead to the formation of N-oxides or even ring-opening byproducts, cleaving the pyrazine ring.[1]
-
Solution: Opt for milder oxidizing agents. While reagents like potassium permanganate can be used, they require careful stoichiometric control.[1] Air oxidation catalyzed by a suitable metal catalyst (e.g., copper salts) or dehydrogenation over a catalyst like palladium on carbon (Pd/C) are often more selective on a larger scale.
-
-
Incomplete Reaction: Insufficient oxidant or catalyst deactivation can lead to a mixture of the desired product and the dihydropyrazine intermediate, which can be difficult to separate.
-
Solution: Ensure the correct stoichiometry of the oxidizing agent. If using a heterogeneous catalyst like Pd/C, ensure efficient stirring to maintain the catalyst in suspension. The catalyst may also need to be filtered and replaced if it becomes poisoned.
-
Troubleshooting Workflow for Aromatization
Caption: A decision-making workflow for troubleshooting the aromatization step.
Issue 3: Purification Challenges and Product Isolation
Question: We are struggling to purify the final this compound to the required >98% purity. Column chromatography is not feasible for our target scale. What are our options?
Answer: Moving away from chromatography is a common necessity during scale-up. Recrystallization and distillation are often the most viable alternatives.
| Purification Method | Advantages | Disadvantages | Best For |
| Flash Column Chromatography | High resolution, good for removing closely related impurities.[6] | Not easily scalable, requires large volumes of solvent. | Small-scale synthesis and initial impurity profiling. |
| Recrystallization | Highly scalable, can yield very pure material, cost-effective.[6] | Requires the product to be a solid at room temperature, potential for yield loss in the mother liquor. | Purifying solid products like this compound.[7] |
| Distillation | Excellent for removing non-volatile impurities, scalable. | Requires the product to be thermally stable, may not separate compounds with close boiling points. | Purifying liquid products or thermally stable solids. |
| Liquid-Liquid Extraction (LLE) | Good for removing water-soluble or acid/base-soluble impurities.[6] | Can be solvent and labor-intensive, may not remove structurally similar impurities. | Initial workup and removal of gross impurities. |
Recommended Purification Protocol: Recrystallization
-
Solvent Screening: In a small-scale experiment, test various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common choices include ethanol, isopropanol, or mixtures like hexane/ethyl acetate.[6]
-
Dissolution: In a reactor, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when working with the reagents for this compound synthesis?
A1: Several safety hazards should be considered. Ethylenediamine is corrosive and can cause severe skin burns and eye damage. Pyrazine derivatives themselves can be irritating to the skin, eyes, and respiratory system.[8][9] If using hydrazine as a nitrogen source in alternative syntheses, it is highly toxic and potentially explosive.[10] Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q2: Can we use a different 1,2-dicarbonyl compound instead of ethyl glyoxylate?
A2: Yes, the condensation reaction is quite general.[1] Using other 1,2-dicarbonyl compounds will result in different substituents on the pyrazine ring. For example, using biacetyl (2,3-butanedione) would yield 2,3-dimethylpyrazine.
Q3: Our final product has a persistent color. What is the likely cause?
A3: A persistent color, often yellow or brown, can be due to polymeric byproducts or trace impurities from side reactions.[4] If recrystallization does not remove the color, a charcoal treatment during the hot dissolution step of recrystallization can be effective in adsorbing these colored impurities.
Q4: What is the typical purity and form of commercially available this compound?
A4: Commercially, this compound is typically available as a solid with a purity of 98% or higher.[7][11]
References
- Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them - Benchchem.
- What are the side - reactions in pyrazine synthesis? - Blog - BIOSYNCE.
- Safety Issues with Pyridine Ring Construction - Wordpress.
- (PDF)
- CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine - UM Students' Repository.
- Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species | EFSA.
- Synthesis and reactions of Pyrazine | PPTX - Slideshare.
- What are the mechanism of reaction in preparing pyrazine?
- A Comparative Guide to Ethyl Glyoxylate and Its Altern
- Ethyl pyrazine-2-carboxyl
- Ethyl pyrazine-2-carboxyl
- Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacet
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Purification issues with polar impurities in pyrazine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of synthetic pyrazines, specifically focusing on the removal of stubborn polar impurities. This guide provides in-depth troubleshooting, detailed experimental protocols, and the underlying chemical principles to empower you to resolve common purification issues.
Part 1: Understanding the Problem - Impurity Identification
Q1: I've just completed a pyrazine synthesis and my crude product is a dark, oily residue. What are the likely polar impurities I'm dealing with?
A1: A dark, oily crude product is a common outcome in many pyrazine syntheses and typically points to a mixture of the desired product, unreacted starting materials, and various side products. The most common polar impurities include:
-
Imidazole Derivatives: If your synthesis involves reagents like sugars and amino acids, the formation of highly polar imidazole byproducts, such as 4-methylimidazole, is very common. These are often colored and can be difficult to separate from the target pyrazine.[1]
-
Unreacted Amino Alcohols or Diamines: Syntheses involving the condensation of α-dicarbonyl compounds with 1,2-diamines or the self-condensation of α-amino ketones can leave residual, highly polar starting materials in your crude product.[2]
-
Pyrazine N-Oxides: Over-oxidation during the aromatization of a dihydropyrazine intermediate can lead to the formation of pyrazine N-oxides. These are significantly more polar than the parent pyrazine.
-
Polymeric Materials: Harsh reaction conditions, such as high temperatures, can lead to the polymerization of starting materials or intermediates, resulting in a tar-like residue.[2]
-
Piperazine Byproducts: Incomplete dehydrogenation in gas-phase reactions can result in the presence of more basic and polar piperazine byproducts.[2]
A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to get a clearer picture of your crude product's composition before proceeding with purification.[3]
Part 2: Strategic Purification - A Decision-Making Guide
The choice of purification strategy is critical and depends on the nature of your target pyrazine and its impurities. The following flowchart provides a general decision-making framework.
Caption: Decision tree for selecting a primary purification method.
Part 3: Troubleshooting and Protocols in Detail
Section 3.1: Acid-Base Liquid-Liquid Extraction (LLE)
Q2: Can I use acid-base extraction to separate my pyrazine from polar, non-basic impurities? What are the key considerations?
A2: Yes, acid-base extraction is a powerful first-line purification technique, provided there is a significant difference in the basicity (pKa) of your pyrazine and the impurities.[4][5]
The Underlying Principle: This technique manipulates the solubility of your weakly basic pyrazine. By washing your organic solution with an aqueous acid, the pyrazine is protonated, forming a water-soluble salt that partitions into the aqueous layer. Neutral organic impurities remain in the organic layer. Subsequently, basifying the aqueous layer regenerates the neutral pyrazine, which can then be extracted back into an organic solvent.[3]
Key pKa Considerations:
| Compound | Conjugate Acid pKa | Basicity | Reference |
| Pyrazine | ~0.37-0.65 | Very Weak Base | [1][6] |
| 2-Aminopyrazine | ~3.0 (estimated) | Weak Base | |
| Imidazole | ~7.0 | Weak Base | [2][7] |
-
Pyrazine vs. Imidazole: The significant difference in pKa between pyrazine (pKa of conjugate acid ~0.6) and imidazole (pKa of conjugate acid ~7.0) allows for their separation.[1][2][6] A carefully buffered acidic wash can protonate the more basic imidazole, moving it to the aqueous phase while leaving the much less basic pyrazine in the organic layer.
Experimental Protocol: Selective Extraction of a Pyrazine from a More Basic Impurity
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The volume of the aqueous wash should be about one-third of the organic layer.
-
Venting: Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the protonated basic impurities.
-
Repeat: Repeat the acidic wash 1-2 more times to ensure complete removal of the basic impurities.
-
Neutralization and Back-Extraction: Combine the aqueous layers. While stirring, slowly add a base (e.g., 10% NaOH) until the solution is basic (confirm with pH paper). This will deprotonate the impurity. Extract the now neutral impurity back into an organic solvent if you wish to recover it.
-
Product Isolation: The original organic layer now contains the purified pyrazine. Wash it with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Troubleshooting LLE:
-
Issue: An emulsion has formed between the organic and aqueous layers.
-
Cause: Emulsions are common when surfactant-like molecules are present or when the densities of the two phases are too similar. Vigorous shaking can also contribute to their formation.
-
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
"Salting Out": Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[8]
-
Gentle Agitation: Gently swirl or rock the funnel instead of shaking vigorously.
-
Filtration: Filter the mixture through a plug of glass wool or Celite.[5]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.[9]
-
-
Section 3.2: Column Chromatography
Q3: My pyrazine is streaking badly on the silica gel column and I'm getting poor recovery. What's happening and how can I fix it?
A3: This is a very common issue. The basic nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to peak tailing, streaking, and sometimes irreversible adsorption of your product onto the column.[10]
Solutions to Improve Elution from Silica Gel:
-
Deactivate the Silica: Add a small amount of a basic modifier, like triethylamine (0.5-1% v/v), to your eluent. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your pyrazine to elute more cleanly.[11]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.
-
Reverse-Phase Chromatography: For highly polar pyrazines, reverse-phase chromatography (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) is an excellent alternative.[10]
Experimental Protocol: Gradient Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for many pyrazines is a mixture of hexanes and ethyl acetate.[3] Aim for an Rf value of ~0.2-0.3 for your target compound in the starting eluent.
-
Column Packing: Dry pack the column with silica gel. Flush with one column volume of 100% hexanes, followed by your starting eluent until the packing is stable.
-
Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (like DCM or your starting eluent). Apply the sample carefully to the top of the silica bed.
-
Elution: Begin elution with your starting solvent system (e.g., 95:5 hexanes/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase to elute your compounds. A shallow gradient is often more effective for separating closely related compounds. You can do this in a stepwise fashion or with a gradient mixer.[11][12]
-
Example Gradient:
-
Column Volumes 1-3: 95:5 Hexanes/EtOAc
-
Column Volumes 4-6: 90:10 Hexanes/EtOAc
-
Column Volumes 7-9: 80:20 Hexanes/EtOAc
-
-
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.
Caption: Workflow for Flash Column Chromatography.
Section 3.3: Recrystallization
Q4: I'm trying to recrystallize my pyrazine derivative, but it keeps "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, forming a liquid instead of a solid crystalline lattice. This is a common problem when the solution is too supersaturated or cooled too quickly.[10]
The Underlying Principle: Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent.
Troubleshooting "Oiling Out":
-
Reheat: Reheat the solution until the oil completely redissolves.
-
Add More "Good" Solvent: Add a small amount of the hot solvent in which your compound is soluble to reduce the saturation of the solution.
-
Slow Cooling: This is critical. Allow the flask to cool slowly and undisturbed to room temperature. Do not immediately place it in an ice bath. Slow cooling promotes the formation of a stable crystal lattice.
-
Induce Crystallization: If crystals do not form on their own, try scratching the inside of the flask at the liquid-air interface with a glass rod. Seeding with a small crystal of the pure product can also be effective.
Experimental Protocol: Two-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility properties. You will use a "good" solvent in which your compound is soluble, and a "poor" (or "anti-solvent") in which it is insoluble. The two solvents must be miscible.[13] A common pair for moderately polar compounds like pyrazines is ethanol (good) and water (poor).[14]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Add Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarify: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold solvent mixture, and dry under vacuum.
References
-
PubChem. (n.d.). Imidazole. National Institutes of Health. [Link]
-
Wikipedia. (2023). Imidazole. [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. [Link]
-
Quora. (n.d.). Why does imidazole have pKa = 7.1 according to the Henderson-Hasselbalch equation?. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
PSIBERG. (2023). Acid-Base Extraction - Analytical Chemistry. [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]
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MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
YouTube. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
Zakarian Group, UCSB. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
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Gadge, S. (2022). Emulsion Breaking: Chemical Formulation Strategies That Work. [Link]
-
University of Rochester. (n.d.). How To: Run a Flash Column. [Link]
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Zakarian Group, UCSB. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. [Link]
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Research and Reviews: Journal of Chemistry. (2021). Purification Methods of Organic Compounds. [Link]
-
PubChem. (n.d.). Aminopyrazine. National Institutes of Health. [Link]
-
Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]
-
Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
Hawach. (2025). Preparation Instruction of Flash Column. [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Biotage. (2023). Tackling emulsions just got easier. [Link]
-
National Chemical Laboratory, Pune. (n.d.). Recrystallization. [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. [Link]
-
University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]
-
Bocard, C., & Gatellier, C. (n.d.). BREAKING OF FRESH AND WEATHERED EMULSIONS BY CHEMICALS. Cedre. [Link]
-
PubChem. (n.d.). Pyrazine. National Institutes of Health. [Link]
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Technical Support Center: Solvent Effects on the Synthesis of Pyrazine Esters
Welcome to the Technical Support Center for the synthesis of pyrazine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced challenges associated with this class of reactions, with a specific focus on the critical role of the reaction solvent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyrazine esters. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction is suffering from extremely low yield. What are the most likely solvent-related causes?
Low yields are a frequent challenge in pyrazine synthesis, and the solvent is often a primary contributing factor.[1] Several mechanisms may be at play:
-
Poor Reagent Solubility: The fundamental principle of "like dissolves like" governs reaction kinetics.[2] If your starting materials (e.g., an α-dicarbonyl compound and a 1,2-diamine for the pyrazine core, or a pyrazine methanol and an acyl chloride for direct esterification) are not fully solubilized, the reaction will be slow and incomplete.[3][4]
-
Inhibition of Catalyst/Enzyme Activity: In catalyzed reactions, particularly enzymatic ones, the solvent's nature profoundly impacts catalyst performance. For instance, in lipase-catalyzed amidation of pyrazine esters, hydrophilic solvents can strip the essential water layer from the enzyme, leading to denaturation and loss of activity.[5]
-
Promotion of Side Reactions: The solvent can preferentially stabilize transition states leading to undesired byproducts. For example, in enzymatic reactions, solvents like ethanol or isopropanol have been observed to produce unwanted ester by-products.[5][6]
-
Suboptimal Polarity: The polarity of the solvent affects the stabilization of charged intermediates and transition states. A solvent that is too polar or non-polar for the specific mechanism can hinder the reaction rate. The solubility of pyrazine derivatives themselves often increases with solvent polarity.[7]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low pyrazine ester yields.
Q2: I'm observing significant byproduct formation. How can I mitigate this through solvent selection?
Byproduct formation is often a result of the reaction conditions favoring an alternative kinetic or thermodynamic pathway. The solvent plays a critical role in dictating which pathway is preferred.
-
For Enzymatic Syntheses: As noted, protic solvents like lower-chain alcohols can sometimes act as nucleophiles, competing with the desired amine or alcohol and leading to transesterification or other byproducts.[5] Switching to a more inert, hydrophobic solvent is often the solution. In a study on the synthesis of pyrazinamide derivatives from pyrazine esters, tert-amyl alcohol gave a 91.6% yield, while solvents like methanol, ethanol, and isopropanol resulted in lower yields and byproduct formation.[5][6]
-
For Condensation Reactions: In the classical synthesis of the pyrazine ring from 1,2-diamines and α-dicarbonyl compounds, the solvent must facilitate both the initial condensation and the subsequent oxidation of the dihydropyrazine intermediate.[4] In some cases, an aqueous methanol system catalyzed by a base like potassium tert-butoxide (t-BuOK) can provide a good balance of polarity for both steps, avoiding harsh conditions that might lead to degradation.[8]
-
For Ullmann-type Reactions: Traditional Ullmann condensations require high-boiling polar aprotic solvents like DMF or NMP.[9] However, modern protocols have found that deep eutectic solvents (DESs) can facilitate the reaction under milder conditions (60–100°C) without the need for additional ligands, potentially reducing byproducts associated with high temperatures.[10]
Table 1: Effect of Solvent Choice on Enzymatic Pyrazinamide Synthesis Yield This table summarizes data from a study on the lipase-catalyzed reaction of pyrazine-2-carboxylate and benzylamine, demonstrating the profound impact of the solvent.[5]
| Solvent | Log P Value | Yield (%) | Observations |
| tert-Amyl alcohol | 1.3 | 91.6 | Optimal; selected for further studies.[5] |
| Isobutanol | 0.8 | Lower | By-products such as pyrazine esters were produced.[5] |
| Isopropanol | 0.3 | Lower | By-products such as pyrazine esters were produced.[5] |
| Ethanol | -0.3 | Lower | By-products such as pyrazine esters were produced.[5] |
| Methanol | -0.7 | Lower | Low yield observed.[5] |
| Acetonitrile | -0.3 | Lower | Low yield observed.[5] |
| Dichloromethane | 1.3 | Lower | Low yield observed.[5] |
| DMSO | -1.3 | Lower | Low yield observed.[5] |
| THF | 0.5 | Lower | Low yield observed.[5] |
Q3: My esterification of a pyrazine alcohol is not proceeding. Could the solvent be the issue?
If the reaction is stalling, particularly in a direct esterification (e.g., pyrazinylmethanol with an acyl chloride), the solvent's role in the reaction mechanism and stabilization of intermediates is critical.
A common and effective method is a metal-free esterification.[3] In this procedure, the choice of solvent and base is key to success.
General Reaction Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mobt3ath.com [mobt3ath.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
Technical Support Center: Minimizing Loss of Ethyl 2-Pyrazinecarboxylate During Workup
Welcome to the technical support center for handling Ethyl 2-pyrazinecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in maximizing the yield of this valuable heterocyclic compound during post-reaction workup. My aim is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your specific application.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of Ethyl 2-pyrazinecarboxylate that are critical to designing a successful workup strategy.
Q1: What are the key chemical properties of Ethyl 2-pyrazinecarboxylate that influence its loss during workup?
A1: Understanding the molecule's characteristics is the first step to preventing its loss. Four key properties are paramount:
-
Basicity: The pyrazine ring contains two nitrogen atoms, making the molecule basic.[1][2] The predicted pKa of the protonated form is around -0.79 to 0.65, indicating it is a weak base.[2][3] This basicity is the primary cause of loss during acidic washes, as the protonated form becomes highly water-soluble.[4]
-
Solubility: While its solubility in water is relatively low, it is not negligible, especially in the presence of co-solvents or at elevated temperatures.[3] It is soluble in many common organic solvents like methanol and chloroform.[3][5]
-
Volatility: Ethyl 2-pyrazinecarboxylate has a boiling point of 235-237 °C at atmospheric pressure, but this is significantly lower under vacuum (e.g., 120-122 °C at 6 torr).[3][6] This makes it susceptible to loss during solvent removal if conditions are not carefully controlled.
-
Stability: The pyrazine ring is generally stable and resistant to oxidation.[7] It can withstand strong acid and alkaline treatments better than some other heterocyclic rings, but prolonged exposure or harsh conditions can still lead to hydrolysis of the ethyl ester group.[7]
Part 2: Troubleshooting Guide - A Stage-by-Stage Analysis
This section breaks down the typical workup procedure into key stages, addressing common questions and problems encountered at each step.
Stage 1: Quenching & Initial Extraction
Q2: I suspect my product is being lost during the initial liquid-liquid extraction. How can I optimize solvent selection and technique?
A2: This is a common issue. The goal is to maximize the partitioning of your product into the organic phase while leaving impurities behind.
The Causality: The choice of extraction solvent is critical. A solvent with a polarity that closely matches the analyte will typically provide the best recovery.[8] Furthermore, improper technique can lead to the formation of emulsions, which trap the product at the interface, leading to significant loss.[9]
Troubleshooting Protocol:
-
Solvent Selection:
-
For Ethyl 2-pyrazinecarboxylate, moderately polar, water-immiscible solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are generally effective.
-
Avoid highly non-polar solvents like hexane unless your product is exceptionally clean, as the polarity mismatch may lead to poor extraction efficiency.
-
Consult a solvent miscibility and property table to make an informed choice.
-
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity Index | Key Considerations |
| Dichloromethane (DCM) | ~1.33 | 40 | 3.1 | Excellent solvent, but prone to emulsions.[10] Forms the bottom layer. |
| Ethyl Acetate (EtOAc) | ~0.90 | 77 | 4.4 | Good general-purpose solvent. Forms the top layer. |
| Diethyl Ether | ~0.71 | 35 | 2.8 | Highly volatile, high fire hazard. Forms the top layer. |
| Toluene | ~0.87 | 111 | 2.4 | Good for dissolving less polar compounds, less volatile. Forms the top layer. |
-
Extraction Technique:
-
Gentle Mixing: Do not shake the separatory funnel vigorously, especially when using DCM.[10] Instead, perform gentle inversions for 1-2 minutes to allow for sufficient phase contact without creating a stable emulsion.[9][11]
-
Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) than a single extraction with a large volume (1 x 150 mL).
-
Self-Validation: After extraction, spot a small amount of the aqueous layer on a TLC plate alongside your organic extract and a standard. If a significant product spot appears in the aqueous layer lane, your extraction is incomplete.
-
Q3: I've formed a persistent emulsion. What's the best way to break it without losing my product?
A3: Emulsions are a frequent problem, acting like a "third phase" that traps your compound.[4] They are often caused by surfactant-like impurities or high sample concentrations.[9]
The Causality: Emulsions are stabilized by molecules that reduce the interfacial tension between the aqueous and organic layers. Breaking them involves disrupting these stabilizing forces.[12]
Troubleshooting Protocol:
-
Add Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine).[9] This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the layers.[13]
-
Gentle Agitation: Gently swirl the funnel after adding brine. A gentle stir with a glass rod at the interface can also help coalesce the dispersed droplets.[13]
-
Filtration: For stubborn emulsions, you can try filtering the entire mixture through a plug of glass wool or Celite. This can physically disrupt the emulsion layer.[9]
-
Centrifugation: If available, centrifuging the mixture is a highly effective, albeit less common, method for breaking emulsions.[12][13]
}
Stage 2: Aqueous Washes
Q4: I need to perform an acidic wash to remove basic impurities, but I'm losing my Ethyl 2-pyrazinecarboxylate to the aqueous layer. What should I do?
A4: This is the most critical step where significant loss can occur due to the basic nature of the pyrazine nitrogens.
The Causality: When you wash with a strong acid (e.g., 1M HCl), you protonate the pyrazine nitrogens. The resulting salt, Ethyl 2-pyrazinecarboxylate hydrochloride, is an ionic compound and becomes highly soluble in the aqueous layer, leading to its removal from your organic phase.[4]
Troubleshooting Protocol:
-
Use a Weaker Acid: Instead of strong acids, use a mildly acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) or a dilute solution of a weak organic acid like 1% acetic acid. This may be sufficient to remove more basic impurities without fully protonating your product.
-
Buffered Washes: Employ a buffered aqueous solution (e.g., a phosphate buffer at pH 4-5) to maintain a controlled pH that can selectively protonate stronger bases while leaving your weakly basic product in the organic layer.
-
Back-Extraction (Self-Validation): If an acidic wash is unavoidable, you must perform a back-extraction.
-
Step A: After the acidic wash, isolate the acidic aqueous layer.
-
Step B: Neutralize this aqueous layer by carefully adding a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is > 8. This deprotonates your product, making it less water-soluble.
-
Step C: Extract this now-basic aqueous layer again with fresh organic solvent (e.g., 2 x 30 mL DCM).
-
Step D: Combine these new organic extracts with your main organic phase. This recovers the product that was initially lost.
-
}
Stage 3: Drying and Solvent Removal
Q5: Which drying agent is best, and how do I know when my organic layer is truly dry?
A5: Residual water can interfere with subsequent steps (like chromatography) and affect final yield calculations. Choosing the right drying agent and using it correctly is crucial.
The Causality: Anhydrous inorganic salts like MgSO₄ and Na₂SO₄ work by forming hydrates, effectively sequestering water from the organic solvent. Their efficiency and capacity vary.
Troubleshooting Protocol:
-
Pre-Drying with Brine: Always perform a final wash of your combined organic layers with brine before adding a solid drying agent.[14][15] This removes the bulk of the dissolved water and significantly reduces the amount of solid agent needed.[15]
-
Choosing an Agent:
-
Magnesium Sulfate (MgSO₄): Fast, high capacity, and works well for most solvents.[14] It is slightly acidic, so it should be used with caution if your compound is extremely acid-sensitive.[16]
-
Sodium Sulfate (Na₂SO₄): Slower and has a lower capacity, but it is neutral and less reactive.[14] It's a good choice for sensitive compounds. You may need to let the solution stand over Na₂SO₄ for 15-30 minutes.[14]
-
-
Self-Validation (Visual Cue): A "dry" solution is clear, not cloudy. When you add the drying agent and swirl the flask, some of the particles should move freely, like a "snow globe." If the agent clumps together at the bottom, it has become saturated, and you need to add more.
-
Procedure: Add the drying agent in portions and swirl. Wait a few minutes. If it all clumps, add more. Once free-flowing particles are observed, let it sit for 5-10 minutes before filtering or decanting.
Q6: I am losing my product during rotary evaporation. How can I prevent this?
A6: This is a common issue with moderately volatile compounds like Ethyl 2-pyrazinecarboxylate.
The Causality: The goal of rotary evaporation is to lower the boiling point of the solvent by reducing the pressure, not to distill your product.[17] If the vacuum is too high or the bath temperature is excessive, your product can co-distill with the solvent.[18]
Troubleshooting Protocol:
-
Control the Temperature: Follow the "Delta-20 Rule".[18] The heating bath temperature should be no more than 20 °C higher than the boiling point of your solvent at the pressure you are using. For example, if you are removing DCM at ~150 mbar (boiling point ~20 °C), your bath temperature should not exceed 40 °C.
-
Control the Vacuum: Do not apply the highest vacuum your pump can achieve immediately. Gradually lower the pressure until you see a steady, controlled rate of solvent condensation on the condenser coils.[19] If the condensation is too vigorous or you see bumping, slightly reduce the vacuum.
-
Flask Size and Rotation: Use a flask that is no more than half full to maximize the surface area for efficient evaporation.[18] A moderate rotation speed (e.g., 100-150 RPM) creates a thin film that speeds up solvent removal without excessive splashing.[18][19]
-
Self-Validation: If you suspect loss, you can rinse the collection flask of the rotary evaporator with a small amount of clean solvent and analyze this rinse by TLC or another appropriate method to check for the presence of your product.
References
-
ChemBK. (2024). Ethyl 2-pyrazinecarboxylate. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
ResearchGate. (2025). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
Root Sciences. (n.d.). Rotary Evaporator Guide: Setup, Process & Troubleshooting. [Link]
-
PubChem - NIH. (n.d.). Ethyl 2-pyridinecarboxylate. [Link]
-
VACUUBRAND. (2025). 10 tips for optimal rotary evaporation. [Link]
-
Lab Manager. (2019). Rotary Evaporator Best Practices. [Link]
-
Holland Green Science. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
ChemBK. (2024). ETHYL 2-PYRIDINECARBOXYLATE FOR SYNTHESI. [Link]
-
LabX. (2021). Rotary Evaporator: A Comprehensive Guide to Mastering Laboratory Safety. [Link]
-
PubChem - NIH. (n.d.). Ethyl pyrazinecarboxylate. [Link]
-
ScienceDirect. (n.d.). Pyrazines and Related Ring Structures. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. [Link]
-
YouTube. (2021). Liquid-Liquid extraction problems and solutions. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
Wikipedia. (n.d.). Pyrazine. [Link]
-
PubChem - NIH. (n.d.). 2-Ethylpyrazine. [Link]
-
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. [Link]
-
Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. [Link]
-
MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]
-
ACS Publications. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
-
University of Calgary, Department of Chemistry. (2023). Solubility of Organic Compounds. [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Using drying agents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ZSMU. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
-
Reddit. (2013). Drying agents in Chemistry. [Link]
-
The Good Scents Company. (n.d.). 2-ethyl pyrazine. [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Heterocyclic Compounds. [Link]
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- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-pyrazinecarboxylate [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. 6924-68-1 CAS MSDS (ethyl pyrazinecarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 14. Workup [chem.rochester.edu]
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- 16. reddit.com [reddit.com]
- 17. Rotary Evaporator Best Practices | Lab Manager [labmanager.com]
- 18. 10 tips for optimal rotary evaporation | VACUUBRAND [vacuubrand.com]
- 19. rootsciences.com [rootsciences.com]
Technical Support Center: Advanced Purification Strategies for Ethyl Pyrazine-2-Carboxylate
Welcome to the technical support center dedicated to the purification of Ethyl pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking for robust and efficient alternatives to standard purification methods. Here, we delve into the nuances of various purification techniques, offering troubleshooting advice and detailed protocols to help you achieve the highest purity for your compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark-colored oil/solid. What is the likely cause and the best initial purification step?
A1: A dark coloration in your crude product often points to the presence of polymeric or highly conjugated byproducts formed during the synthesis, especially if elevated temperatures were used. The initial and most recommended step is a thorough aqueous workup followed by liquid-liquid extraction (LLE). Dissolve your crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic impurities like pyrazine-2-carboxylic acid. Follow this with a brine wash to remove any remaining water-soluble impurities and to aid in phase separation. This initial cleanup is crucial before proceeding to more refined techniques like chromatography or recrystallization.
Q2: I am observing a significant amount of pyrazine-2-carboxylic acid in my sample. How can I effectively remove it?
A2: The presence of pyrazine-2-carboxylic acid is a common issue, often arising from the hydrolysis of the ethyl ester. An acid-base extraction is the most effective method for its removal. During your workup, after dissolving the crude product in an organic solvent, perform an extraction with a weak base like sodium bicarbonate solution. The acidic pyrazine-2-carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and will be partitioned away from your desired ethyl ester in the organic layer. Multiple extractions with the bicarbonate solution may be necessary for complete removal.
Q3: My attempts at recrystallization have resulted in the product "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is a common problem when the solution is supersaturated or cooled too rapidly. To resolve this, try the following:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Avoid placing it directly in an ice bath. Gradual cooling encourages the formation of a crystal lattice.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites. Seeding with a small crystal of pure product, if available, is also highly effective.
-
Solvent System Modification: If the problem persists, consider a different solvent or a mixed solvent system.
Q4: I am having difficulty separating this compound from a closely related impurity using flash chromatography. What can I do to improve the separation?
A4: Poor separation in flash chromatography can be addressed by several strategies:
-
Optimize the Mobile Phase: A common mobile phase for pyrazines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1] Systematically vary the ratio of these solvents to find the optimal polarity that provides the best separation on a TLC plate before scaling up to a column. A lower concentration of the more polar solvent will generally lead to better separation of less polar compounds.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, its acidic nature can sometimes cause issues with basic compounds like pyrazines. Consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography) if your impurities have significantly different polarities.
-
Improve Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. For loading your sample, it is often best to pre-adsorb the crude material onto a small amount of silica gel and load it as a dry powder on top of the column. This "dry loading" technique can lead to sharper bands and better separation.
Troubleshooting Guide: Alternative Purification Methods
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration. | - Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Product Co-elutes with Impurities in Column Chromatography | - The polarity of the mobile phase is too high.- The stationary phase is not providing sufficient selectivity. | - Decrease the polarity of the eluent system (e.g., increase the hexane to ethyl acetate ratio).- Try a different stationary phase (e.g., alumina instead of silica gel).- Consider using a higher surface area silica gel for improved separation.[2] |
| Thermal Decomposition during Distillation | - The boiling point of the compound is too high for atmospheric distillation.- The compound is sensitive to prolonged exposure to high temperatures. | - Use vacuum distillation to lower the boiling point of the compound.- Ensure the heating mantle is set to a temperature just above the boiling point at the given pressure to avoid overheating. |
| Persistent Water in the Purified Product | - Incomplete drying of the organic phase after extraction.- Use of wet solvents. | - Dry the organic extracts over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.- Use anhydrous solvents for purification steps. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success. Based on the polar nature of the pyrazine ring and the ester functionality, a moderately polar solvent or a mixed-solvent system is recommended.
Step-by-Step Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. Good single solvents to try include ethanol, isopropanol, or ethyl acetate. A good mixed-solvent system to explore is diethyl ether/hexane.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves. Add the solvent portion-wise until a clear solution is obtained at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Vacuum Distillation
Given the atmospheric boiling point of this compound is 236.8 °C, vacuum distillation is a highly recommended alternative to prevent potential thermal degradation.[3]
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Pressure and Temperature Estimation: The boiling point of a liquid decreases as the pressure is reduced. As a rule of thumb, for every halving of the pressure, the boiling point drops by about 10 °C. A vacuum pump capable of reaching pressures of 1-10 mmHg is suitable. At these pressures, the boiling point of this compound will be significantly lower than its atmospheric boiling point.
-
Distillation: Place the crude material in the distillation flask. Begin to slowly reduce the pressure. Once the desired pressure is reached, gradually heat the distillation flask.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. It is advisable to collect a small forerun fraction before collecting the main product fraction.
-
Completion: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for separating compounds with different polarities.
Step-by-Step Methodology:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more polar solvent. Alternatively, for better resolution, pre-adsorb your sample onto a small amount of silica gel and load it as a dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing Purification Workflows
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl Pyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and flavor chemistry, the unambiguous structural elucidation of heterocyclic compounds is paramount. Ethyl pyrazine-2-carboxylate, a key building block and flavor component, demands rigorous analytical characterization to ensure purity, consistency, and to understand its chemical behavior. This guide provides an in-depth technical comparison of nuclear magnetic resonance (NMR) spectroscopy for the characterization of this compound, supplemented with insights into alternative analytical methodologies.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic chemistry for determining molecular structure. Its power lies in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. For a compound like this compound, ¹H and ¹³C NMR are indispensable for confirming the integrity of both the pyrazine ring and the ethyl ester functional group.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~9.23 | d | 1H | ~1.5 | H-3 |
| ~8.80 | d | 1H | ~2.5 | H-5 |
| ~8.77 | dd | 1H | ~2.5, ~1.5 | H-6 |
| ~4.50 | q | 2H | ~7.1 | -OCH₂CH₃ |
| ~1.45 | t | 3H | ~7.1 | -OCH₂CH₃ |
Interpretation of the Predicted ¹H NMR Spectrum:
The pyrazine ring protons (H-3, H-5, and H-6) are expected to appear in the downfield region of the spectrum (typically δ 8.0-9.5 ppm) due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. The distinct splitting patterns, a doublet for H-3 and H-5, and a doublet of doublets for H-6, arise from coupling between adjacent protons. The ethyl ester group gives rise to a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl pattern resulting from their mutual coupling.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (Ester) |
| ~148 | C-2 |
| ~147 | C-6 |
| ~145 | C-3 |
| ~144 | C-5 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Disclaimer: The above data is an estimation based on the spectral data of structurally similar compounds.
Interpretation of the Predicted ¹³C NMR Spectrum:
The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield. The carbons of the pyrazine ring are also in the downfield region, characteristic of aromatic and heteroaromatic systems. The methylene and methyl carbons of the ethyl group appear in the upfield region of the spectrum.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete analytical picture.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, good for identifying key functional groups (e.g., C=O, C-O, aromatic C-H). | Provides limited information on the overall molecular framework. |
| Gas Chromatography (GC) | Purity and retention time. | Excellent for separating volatile compounds and assessing purity. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | Versatile for a wide range of compounds, including non-volatile ones. | Can be more complex and time-consuming than GC. |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
A meticulously prepared sample is crucial for obtaining high-quality NMR spectra.
Protocol for NMR Sample Preparation:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
dot
Caption: Workflow for NMR Sample Preparation.
Typical NMR Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (signal averaging is crucial)
-
dot
Caption: Key Parameters for NMR Data Acquisition.
Alternative Analytical Workflows
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
Separation: The compound travels through a capillary column, and its retention time is recorded.
-
Detection: The eluted compound is ionized and fragmented in the mass spectrometer, generating a mass spectrum that can be compared to a library for identification.
dot
Caption: Workflow for GC-MS Analysis.
Conclusion
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl Pyrazine-2-Carboxylate
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl pyrazine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document offers a detailed comparison with related structures, supported by established fragmentation mechanisms and spectral data interpretation. Our objective is to deliver a resource that is not only technically accurate but also grounded in practical, field-proven expertise, enabling confident structural elucidation of novel heterocyclic compounds.
Introduction: The Molecular Fingerprint
Mass spectrometry is a cornerstone of modern analytical chemistry, providing crucial information on the molecular weight and structure of chemical compounds. Under electron ionization (EI), a molecule is converted into an energetically unstable radical cation, the molecular ion, which subsequently undergoes a series of predictable bond cleavages and rearrangements. This process generates a unique fragmentation pattern—a molecular fingerprint. Interpreting this fingerprint is a critical skill, allowing scientists to deduce the original structure of an analyte.
This compound presents an interesting case study, incorporating a nitrogen-containing heterocyclic aromatic ring and an ethyl ester functional group. Its fragmentation pattern is a composite of pathways characteristic of both these structural motifs. This guide will deconstruct this pattern, explain the mechanistic rationale behind the observed fragments, and compare it with structurally similar molecules to highlight the diagnostic value of specific ions.
Experimental Methodology: A Framework for Reproducible Data
The interpretation of fragmentation patterns relies on high-quality, reproducible data. The following protocol describes a standard method for the analysis of semi-volatile compounds like this compound using gas chromatography-mass spectrometry (GC-MS). This protocol is designed as a self-validating system to ensure data integrity.
Experimental Protocol: GC-EI-MS Analysis
-
Sample Preparation: A dilute solution (10-20 ppm) of this compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Parameters:
-
Injector: 250°C, Splitless mode to maximize sensitivity.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5MS or HP-5MS, is used.
-
Oven Temperature Program: Initial temperature of 60°C held for 1 minute, followed by a ramp of 15°C/min to 280°C, with a final hold for 4 minutes.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-350.
-
Causality Behind Experimental Choices:
-
70 eV Electron Energy: This is the universal standard for EI-MS. It provides sufficient energy to induce fragmentation reproducibly and allows for the comparison of spectra with extensive, established libraries like the NIST/EPA/NIH Mass Spectral Library.
-
GC Introduction: Using a GC system ensures that the analyte is separated from any potential impurities before entering the mass spectrometer, yielding a clean and interpretable mass spectrum corresponding to a single compound.
-
Non-Polar Column: A DB-5MS or equivalent column is versatile and provides excellent chromatographic separation for a wide range of semi-volatile aromatic compounds.
Analysis of the this compound Fragmentation Pattern
The mass spectrum of this compound (C₇H₈N₂O₂, Molecular Weight: 152.15 g/mol ) is dominated by several key ions that arise from predictable fragmentation pathways.
Table 1: Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Common Name / Mechanism | Relative Abundance |
| 152 | [C₇H₈N₂O₂]•+ | Molecular Ion (M•+) | Moderate |
| 124 | [C₅H₄N₂O₂]•+ | McLafferty Rearrangement | High (Often Base Peak) |
| 107 | [C₅H₃N₂O]+ | α-Cleavage (Loss of •OC₂H₅) | High |
| 79 | [C₄H₃N₂]+ | Loss of CO from m/z 107 | Moderate |
Mechanistic Pathways
The formation of these primary fragments can be explained by well-established principles of mass spectrometry.
-
The Molecular Ion (m/z 152): The peak at m/z 152 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
-
McLafferty Rearrangement (m/z 124): The base peak, or most intense peak, is often observed at m/z 124. This fragment is the result of a McLafferty rearrangement, a highly characteristic reaction of esters and ketones containing a γ-hydrogen.[1][2] The reaction proceeds through a six-membered transition state, involving the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (mass 28).[3][4]
-
α-Cleavage (m/z 107): A prominent peak at m/z 107 is formed via α-cleavage, a common pathway for esters.[5] This involves the homolytic cleavage of the bond between the carbonyl carbon and the ethoxy group, resulting in the loss of an ethoxy radical (•OC₂H₅, mass 45) and the formation of a stable, resonance-stabilized pyrazinoyl cation.
-
Pyrazinyl Cation (m/z 79): The pyrazinoyl cation (m/z 107) can further fragment by losing a neutral carbon monoxide molecule (CO, mass 28), yielding the pyrazinyl cation at m/z 79. This type of decarbonylation is common for acylium ions.
Diagram 1: Primary Fragmentation Pathways of this compound
Caption: Proposed EI fragmentation pathways for this compound.
Comparative Fragmentation Guide
The diagnostic power of a fragmentation pattern is best understood through comparison. By analyzing related molecules, we can isolate the influence of specific structural features.
Comparison 1: The Ester Alkyl Group (Ethyl vs. Methyl)
Comparing this compound with Mthis compound reveals the critical role of the ethyl group.
Table 2: Key Ion Comparison of Ethyl vs. Mthis compound
| Analyte | Molecular Ion (m/z) | McLafferty Ion (m/z) | Acylium Ion (m/z) |
| Ethyl Pyrazine-2-carboxylate | 152 | 124 (Prominent) | 107 |
| Methyl Pyrazine-2-carboxylate | 138 | Absent | 107 |
The most significant difference is the complete absence of the McLafferty rearrangement in the methyl ester's spectrum. The rearrangement requires a γ-hydrogen, which is present in the ethyl group but not the methyl group.[2] Consequently, for the methyl analog, the acylium ion at m/z 107 (formed by the loss of a •OCH₃ radical) becomes the base peak. This stark difference makes the McLafferty rearrangement a powerful diagnostic tool for identifying the presence of an ethyl (or longer) ester chain.
Comparison 2: The Aromatic Ring (Pyrazine vs. Benzene)
Comparing this compound with Ethyl benzoate highlights the influence of the heterocyclic ring.
Table 3: Key Ion Comparison of this compound vs. Ethyl Benzoate
| Analyte | Molecular Ion (m/z) | McLafferty Ion (m/z) | Acylium Ion (m/z) | Aromatic Cation (m/z) |
| Ethyl Pyrazine -2-carboxylate | 152 | 124 | 107 | 79 ([C₄H₃N₂]+) |
| Ethyl Benzoate | 150 | 122 | 105 | 77 ([C₆H₅]+) |
Both compounds exhibit fragmentation patterns characteristic of ethyl esters: a strong McLafferty rearrangement peak (at m/z 124 and 122, respectively) and a dominant acylium ion (at m/z 107 and 105) from the loss of the ethoxy radical. The key differentiator lies in the final aromatic cation. The pyrazine-containing compound yields a fragment at m/z 79 , corresponding to the pyrazinyl cation. In contrast, ethyl benzoate produces the characteristic phenyl cation at m/z 77 . This demonstrates that while the ester group dictates the initial fragmentation, the subsequent fragmentation of the acylium ion provides a clear signature of the underlying aromatic core.
Diagram 2: Comparative Fragmentation Logic
Caption: Comparative logic showing how structural changes affect key fragmentation pathways.
Conclusion
The EI mass spectrum of this compound is a textbook example of how fundamental fragmentation principles can be applied to elucidate molecular structure. The pattern is defined by three key events: the McLafferty rearrangement yielding a prominent ion at m/z 124, α-cleavage producing the acylium ion at m/z 107, and subsequent decarbonylation to the pyrazinyl cation at m/z 79.
By comparing this pattern with those of its methyl ester and benzoate analogs, we have demonstrated that each part of the molecule provides a distinct and predictable piece of the puzzle. This systematic, comparative approach transforms mass spectrometry from a simple measurement of mass-to-charge ratios into a powerful tool for deductive structural analysis, essential for researchers in chemical synthesis, natural product identification, and drug development.
References
-
A New Perspective on the McLafferty Rearrangement in the Spectra of n-Carboxylic Acids and their Esters. (2020). Fluorine Notes. [Link]
-
McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. (2003). Rapid Communications in Mass Spectrometry. [Link]
-
McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]
-
McLafferty Rearrangement. (n.d.). Chemistry Steps. [Link]
-
Pyrazine, ethyl-. (n.d.). NIST WebBook. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Infrared Spectroscopy of Ethyl Pyrazine-2-Carboxylate Functional Groups
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. Ethyl pyrazine-2-carboxylate, a heterocyclic compound with applications in flavor chemistry and as a synthetic intermediate, possesses a unique combination of functional groups that yield a distinctive infrared (IR) spectrum. This guide provides an in-depth analysis of the expected vibrational modes of this compound, compares common IR spectroscopy techniques for its analysis, and offers the scientific rationale behind spectral interpretation.
Introduction: The Vibrational Fingerprint of a Molecule
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For this compound, this fingerprint is a composite of the vibrations from its three core components: the aromatic pyrazine ring, the ethyl ester group, and the aliphatic C-H bonds of the ethyl chain. Understanding the characteristic absorption frequencies of these groups is essential for structural verification and purity assessment.
The structure of this compound presents a case of an α,β-unsaturated ester where the carbonyl group is conjugated with the pyrazine ring. This electronic interaction is a key determinant of the precise location of its characteristic IR absorption bands.
Comparative Analysis of Key Functional Group Vibrations
The Ester Group: A Tale of Two Stretches and a Conjugation Shift
The ester functional group (-COOEt) is one of the most prominent features in the IR spectrum, typically exhibiting strong absorptions.[2]
-
C=O Carbonyl Stretch: The carbonyl (C=O) stretching vibration gives rise to one of the strongest and sharpest peaks in an IR spectrum. For a simple, saturated aliphatic ester like ethyl acetate, this peak appears around 1750-1735 cm⁻¹.[1] However, in this compound, the pyrazine ring is conjugated with the carbonyl group. This conjugation delocalizes the π-electrons, which weakens the C=O double bond by giving it more single-bond character.[1][3] This weakening of the bond requires less energy to vibrate, thus shifting the absorption to a lower wavenumber. Therefore, for this compound, the C=O stretch is predicted to be in the range of 1730-1715 cm⁻¹ , which is characteristic of α,β-unsaturated or aromatic esters.[1]
-
C-O Stretches: Esters also display two distinct C-O stretching vibrations. These are typically strong and sharp.
-
One C-O stretch involves the bond between the carbonyl carbon and the ester oxygen (C-O-C). This is often referred to as the asymmetric C-C-O stretch and is expected in the 1310-1250 cm⁻¹ region for aromatic esters.[4]
-
The second involves the oxygen and the ethyl group (O-CH₂). This symmetric O-C-C stretch is anticipated in the 1130-1100 cm⁻¹ range.[4]
-
The Pyrazine Ring: Aromatic Vibrations
The pyrazine ring, as a heteroaromatic system, has a complex set of vibrations. Pyrazine is a planar molecule with 24 normal modes of vibration.[5] We can predict its key features by comparing it to other aromatic compounds.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring typically occurs at wavenumbers just above 3000 cm⁻¹. This is a key diagnostic feature to distinguish them from aliphatic C-H stretches. For this compound, weak to medium sharp peaks are expected in the 3100-3000 cm⁻¹ region.[1]
-
Ring C=C and C=N Stretches: The stretching vibrations within the aromatic ring itself (both C=C and C=N bonds) result in a series of absorptions in the 1600-1400 cm⁻¹ region. These bands are often of variable intensity. Key peaks are anticipated around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[1]
The Ethyl Group: Aliphatic Vibrations
The ethyl group provides characteristic aliphatic C-H signals.
-
Aliphatic C-H Stretch: The stretching of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups occurs at wavenumbers just below 3000 cm⁻¹. These are typically strong peaks and are expected in the 2985-2850 cm⁻¹ range.[2]
-
Aliphatic C-H Bending: The bending (scissoring, rocking) vibrations of the CH₂ and CH₃ groups appear in the 1470-1370 cm⁻¹ region.[2]
Summary of Predicted IR Absorptions
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Notes |
| Ester | C=O Stretch | 1730 - 1715 | Strong, Sharp | Lowered from saturated ester range (~1740 cm⁻¹) due to conjugation with the pyrazine ring.[1] |
| C-O-C Stretch | 1310 - 1250 | Strong | Asymmetric stretch, characteristic of aromatic esters.[4] | |
| O-C-C Stretch | 1130 - 1100 | Strong | Symmetric stretch involving the ethyl group linkage.[4] | |
| Pyrazine Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of sp² C-H bonds. |
| Ring C=C & C=N Stretch | 1600 - 1400 | Medium to Weak | Multiple bands expected due to complex ring vibrations. | |
| Ethyl Group | Aliphatic C-H Stretch | 2985 - 2850 | Strong | Asymmetric and symmetric stretches of CH₃ and CH₂. |
| C-H Bending | 1470 - 1370 | Medium | Scissoring and bending modes of CH₃ and CH₂. |
A Comparative Guide to Experimental Methodologies
The choice of sampling technique can influence the quality and characteristics of the resulting IR spectrum. For a solid compound like this compound, several methods are viable, each with distinct advantages and disadvantages.
Caption: Workflow for obtaining an IR spectrum of a solid sample.
Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, popular technique that requires minimal to no sample preparation.[6] The solid sample is simply pressed against a high-refractive-index crystal (commonly diamond or germanium), and the IR beam interacts with the sample surface.[7][8]
-
Advantages: Speed, ease of use, excellent sample-to-sample reproducibility, and minimal sample quantity needed.[9]
-
Disadvantages: The penetration depth of the IR beam is wavelength-dependent, which can slightly alter the relative intensities of peaks compared to transmission spectra.
-
Best For: Rapid, routine analysis and quality control.
Potassium Bromide (KBr) Pellet
This traditional transmission method involves finely grinding the sample (typically 1-2 mg) with spectroscopic grade KBr powder (~200 mg) and pressing the mixture under high pressure to form a transparent pellet.[10][11]
-
Advantages: KBr is transparent throughout the mid-IR range, so it does not introduce interfering peaks. This method can produce high-quality, high-resolution spectra.
-
Disadvantages: The process is labor-intensive and requires careful technique to avoid moisture contamination (KBr is hygroscopic) and scattering from large particles. It can be difficult to achieve good reproducibility.
-
Best For: High-resolution analysis where a true transmission spectrum is required for library matching or detailed study.
Nujol Mull
In this technique, the solid sample is ground to a fine powder and then mixed with a few drops of Nujol (a mineral oil) to create a thick paste, or mull. This mull is then spread between two IR-transparent salt plates (e.g., KBr or NaCl).
-
Advantages: A relatively simple and inexpensive way to prepare a solid sample for transmission analysis. The oil helps to reduce light scattering.
-
Disadvantages: Nujol itself has characteristic C-H stretching and bending absorptions (~2920, 2850, 1460, and 1375 cm⁻¹) which will be present in the spectrum and may obscure sample peaks in these regions.
-
Best For: Samples that are difficult to grind with KBr or are sensitive to pressure.
Experimental Protocols
Protocol for ATR-FTIR Analysis
-
Background Collection: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty accessory.
-
Sample Application: Place a small amount of this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Collection: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: Thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Protocol for KBr Pellet Preparation and Analysis
-
Drying: Gently dry spectroscopic grade KBr in an oven to remove any absorbed moisture. Allow it to cool in a desiccator.
-
Grinding: In an agate mortar and pestle, thoroughly grind 1-2 mg of the this compound sample until it is a fine, glossy powder.
-
Mixing: Add approximately 200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample powder until the mixture is homogeneous.
-
Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder to acquire the transmission spectrum.
Caption: Step-by-step workflow for preparing a KBr pellet.
Conclusion
The infrared spectrum of this compound is rich with information, offering clear, distinguishable peaks for its core functional groups. The C=O stretch, shifted to a lower frequency by conjugation, is a key identifier for the aromatic ester system. This, combined with the characteristic C-O stretches, aromatic C-H and ring vibrations, and aliphatic C-H modes, provides a robust fingerprint for structural confirmation. For routine analysis, the speed and simplicity of ATR-FTIR make it the superior choice. However, for high-resolution studies or when comparing with historical data, the traditional KBr pellet method, despite its technical demands, remains a valuable tool. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the IR spectrum of this, and structurally related, molecules.
References
-
International Crystal Laboratories. (n.d.). Fluorolube® & Nujol® for Sample Preparation. Retrieved from [Link]
- Mazzetti, C., & Stringari, F. (2021).
-
LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Specac Ltd. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Solution. (n.d.). Why Kbr Is Used For Ftir? Achieve Clear, Accurate Solid-Sample Analysis. Retrieved from [Link]
-
WSU Chemistry 410. (2021, May 12). Making a Solid State IR Sample with a Nujol Mull [Video]. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). FTIR Spectroscopy Techniques Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). The five totally symmetric vibrational modes of ground-state pyrazine.... Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). This table compares the fundamental vibrations of pyrazine and.... Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
University of California, Davis. (n.d.). Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). What is the effect of conjugation of a carbonyl group in IR spectroscopy?. Retrieved from [Link]
-
ChemRxiv. (n.d.). Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods. Retrieved from [Link]
-
University of Washington. (n.d.). Chemistry 326: Experiment #2. Retrieved from [Link]
- Nzikayel, S., Akpan, I. J., & Ec, A. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Medicinal Chemistry, 7(11), 321-323.
-
Nzikayel, S., Akpan, I. J., & Ec, A. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Semantic Scholar. Retrieved from [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Abstract. Retrieved from [Link]
-
Covalent Metrology. (n.d.). Attenuated Total Reflectance - ATR-FTIR. Retrieved from [Link]
-
METTLER TOLEDO. (2020, January 24). What is ATR? (Attenuated Total Reflectance) [Video]. YouTube. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR of pyrazine-2-carboxylic acid derivatives 1a-c. Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of Synthesized Ethyl Pyrazine-2-carboxylate
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. Ethyl pyrazine-2-carboxylate, a key heterocyclic building block in the synthesis of various pharmaceutical agents, is no exception. Its impurity profile can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of analytical methodologies for the purity assessment of synthesized this compound, grounded in scientific principles and supported by experimental insights.
The Synthetic Landscape and Potential Impurities
The most common and industrially scalable method for synthesizing this compound is the Fischer-Speier esterification of pyrazine-2-carboxylic acid with ethanol, typically in the presence of an acid catalyst such as sulfuric acid.[1][2] Understanding this synthetic route is crucial as it informs the potential impurity profile of the final product.
The primary impurities to anticipate are:
-
Unreacted Starting Materials:
-
Pyrazine-2-carboxylic acid
-
Ethanol
-
-
Residual Solvents and Catalysts:
-
Acid catalyst (e.g., sulfuric acid)
-
Solvents used during workup and purification (e.g., ethyl acetate, toluene)
-
-
By-products of Side Reactions:
-
Although specific by-products are not extensively documented in readily available literature, potential side reactions in Fischer esterification can include the formation of ethers from the alcohol or degradation of the pyrazine ring under harsh acidic and high-temperature conditions.
-
The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the identification and control of impurities in new drug substances, setting thresholds for reporting, identification, and qualification.[3][4][5] Adherence to these guidelines is a critical aspect of pharmaceutical development.
A Comparative Analysis of Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is essential for a comprehensive purity assessment of this compound. No single technique can provide a complete picture; instead, the strategic combination of methods offers a self-validating system for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[6][] Its high resolution and sensitivity make it ideal for separating and quantifying the target compound from its non-volatile impurities.
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | UPLC-MS/MS |
| Principle | Separation based on hydrophobicity. | Separation of isomers based on polarity. | High-throughput quantitative analysis with mass detection. |
| Stationary Phase | Typically C18 or C8. | Polysaccharide-based chiral stationary phase. | C18 or similar. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures. | Hexane/Isopropanol. | Acetonitrile/Water or Methanol/Water with modifiers. |
| Detection | UV Detector (typically around 254 nm for pyrazines). | UV Detector. | Tandem Mass Spectrometry (MS/MS). |
| Primary Use Case | Quantifying the main component and separating it from more polar or less polar impurities like pyrazine-2-carboxylic acid. | Separation of potential positional isomers if the synthesis route could lead to them. | Highly sensitive and selective quantification, especially in complex matrices. |
| Advantages | Robust, widely applicable, excellent for routine quality control. | Superior for separating structurally similar, non-polar isomers. | Exceptional sensitivity and specificity; can identify unknown impurities by mass. |
| Limitations | May not resolve all isomeric impurities. | Sensitive to water in the mobile phase; less robust than RP-HPLC. | Higher cost and complexity. |
Gas Chromatography (GC)
GC is the preferred method for analyzing volatile and semi-volatile compounds, making it indispensable for detecting residual solvents and certain volatile by-products.
| Feature | GC-FID (Flame Ionization Detector) | GC-MS (Mass Spectrometry) |
| Principle | Separation of volatile compounds based on boiling point and polarity, with universal detection of organic compounds. | Separation of volatile compounds with identification based on mass-to-charge ratio. |
| Primary Use Case | Quantification of residual solvents (e.g., ethanol, ethyl acetate, toluene) as per ICH Q3C guidelines. | Identification and quantification of volatile impurities and by-products. |
| Advantages | Robust, reliable, and provides excellent quantitative data for known analytes. | Provides structural information for the identification of unknown volatile impurities. |
| Limitations | Does not provide structural information for unknown peaks. | May be less sensitive than FID for some compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[8]
-
¹H NMR: Provides information on the proton environment in the molecule. The presence of characteristic peaks for the ethyl group (a quartet and a triplet) and the pyrazine ring protons confirms the structure of the desired product. Integration of these signals relative to an internal standard can provide a highly accurate measure of purity. Impurities with unique proton signals, such as the carboxylic acid proton of the starting material, can also be detected and quantified.
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule, further confirming the identity of the compound and aiding in the characterization of impurities.
Titrimetry
For the quantification of the acidic starting material, pyrazine-2-carboxylic acid, a simple acid-base titration can be a cost-effective and accurate method. This can be particularly useful for in-process control to monitor the progress of the esterification reaction.
Experimental Protocols
The following are representative protocols for the key analytical techniques. It is essential to validate these methods for the specific laboratory conditions and instrumentation.
HPLC-UV Method for Purity Assay
Caption: GC-FID workflow for residual solvent analysis.
Instrumentation: Gas chromatograph with a flame ionization detector and a headspace autosampler. Column: A column suitable for residual solvent analysis, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase. Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes. Injector Temperature: 250°C. Detector Temperature: 280°C. Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and dissolve in 1 mL of a suitable solvent like dimethyl sulfoxide (DMSO).
Building a Comprehensive Purity Profile: A Logical Approach
The final purity assessment is a synthesis of data from multiple analytical techniques. The following diagram illustrates the logical flow for establishing a comprehensive purity profile.
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A Comparative Analysis of Pyrazine Ester Properties for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of molecular scaffolds is a critical decision that profoundly impacts the trajectory of a research program. Pyrazine derivatives, a class of nitrogen-containing heterocycles, are of significant interest due to their prevalence in bioactive molecules and functional materials.[1][2] This guide provides an in-depth comparative analysis of the physicochemical and biological properties of a select series of pyrazine esters, offering insights to inform compound selection and experimental design.
This analysis will focus on three structurally related pyrazine esters to elucidate the impact of subtle molecular modifications:
-
Pyrazin-2-ylmethyl benzoate (Compound 3a)
-
(5-methylpyrazin-2-yl)methyl benzoate (Compound 3b)
-
1-(pyrazin-2-yl)ethyl benzoate (Compound 3c)
Our exploration is grounded in experimental data, providing a clear, objective comparison of their synthesis, spectral characteristics, thermal stability, and antifungal activity.
The Strategic Rationale for Pyrazine Ester Selection
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science.[3][4] Its electron-deficient nature, rigid planarity, and capacity for hydrogen bonding make it an attractive building block.[5] The ester functional group, appended to the pyrazine ring, offers a versatile handle for modifying steric and electronic properties, thereby tuning the molecule's interaction with biological targets or its performance in advanced materials.
The choice to compare compounds 3a, 3b, and 3c is deliberate. It allows for a systematic evaluation of:
-
The effect of substitution on the pyrazine ring: Comparing the unsubstituted pyrazine in 3a and 3c with the methyl-substituted ring in 3b provides insight into how an electron-donating methyl group influences the overall properties.
-
The impact of the linker between the pyrazine and ester moieties: The comparison between the methylene linker in 3a and 3b and the ethylidene linker in 3c reveals how altering the spacing and flexibility affects the molecule's characteristics.
Comparative Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for structural elucidation and purity confirmation. The data presented below is derived from experimental findings for the target compounds.[7]
Table 1: Comparative Spectroscopic Data (¹H NMR, ¹³C NMR, and IR)
| Compound | Structure | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | IR (KBr) ν_max (cm⁻¹) |
| Pyrazin-2-ylmethyl benzoate (3a) | ![]() | 8.78 (d, J=1.1 Hz, 1H), 8.62-8.57 (m, 1H), 8.56 (d, J=2.5 Hz, 1H), 8.13-8.09 (m, 2H), 7.61-7.56 (m, 1H), 7.48-7.44 (m, 2H), 5.53 (s, 2H) | 166.01, 151.57, 144.14, 143.72, 133.40, 129.80, 129.41, 128.50, 65.13 | 3434, 2855, 1723, 1457, 1292, 1257, 1055, 838, 738 |
| (5-methylpyrazin-2-yl)methyl benzoate (3b) | ![]() | 8.63 (s, 1H), 8.41 (s, 1H), 8.13-8.08 (m, 2H), 7.61-7.55 (m, 1H), 7.48-7.43 (m, 2H), 5.48 (s, 2H), 2.58 (s, 3H) | 166.07, 152.00, 149.63, 144.49, 142.33, 133.35, 129.80, 129.46, 128.47, 65.41, 21.39 | 3448, 3058, 2923, 1720, 1602, 1452, 1270, 1112, 712 |
| 1-(pyrazin-2-yl)ethyl benzoate (3c) | ![]() | 8.65 (d, J=1.5 Hz, 1H), 8.55 (t, J=2.0 Hz, 1H), 8.51 (d, J=2.5 Hz, 1H), 8.11-8.06 (m, 2H), 7.60-7.54 (m, 1H), 7.47-7.42 (m, 2H), 6.27 (q, J=6.8 Hz, 1H), 1.76 (d, J=6.8 Hz, 3H) | 165.41, 156.41, 144.38, 143.43, 142.92, 133.24, 130.01, 129.80, 128.43, 70.83, 21.84 | 3448, 3062, 2987, 1721, 1452, 1272, 1115, 1025, 712 |
Data sourced from Chen et al., 2022.[7]
Expert Interpretation: The ¹H NMR spectra clearly show the characteristic aromatic protons of the pyrazine and benzoate rings. In compound 3b, the singlet at 2.58 ppm confirms the presence of the methyl group on the pyrazine ring. For compound 3c, the quartet at 6.27 ppm and the doublet at 1.76 ppm are indicative of the ethylidene linker. The ¹³C NMR data corroborates these structural features, with the carbonyl carbon of the ester appearing around 166 ppm. The IR spectra for all three compounds show a strong carbonyl stretch (C=O) for the ester group at approximately 1720 cm⁻¹.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about the thermal stability and decomposition profile of a compound. This is particularly important for applications in materials science and for determining the shelf-life and processing conditions of pharmaceutical compounds.
Table 2: Comparative Thermal Analysis Data
| Compound | Decomposition Temperature Range (°C) | Maximum Decomposition Rate Temperature (°C) | Initial Mass Reduction (%) |
| Pyrazin-2-ylmethyl benzoate (3a) | 183.4 - 290.4 | 270.9 | 85.5 |
| (5-methylpyrazin-2-yl)methyl benzoate (3b) | 160.9 - 295.4 | 285.6 | 82.7 |
| 1-(pyrazin-2-yl)ethyl benzoate (3c) | 153.1 - 295.4 | 281.4 | 84.3 |
Data sourced from Chen et al., 2022.[7]
Expert Interpretation: The TGA data indicates that all three esters are thermally stable up to at least 150°C. Compound 3a exhibits the highest initial decomposition temperature, suggesting slightly greater thermal stability compared to its methylated and ethylidene-linked counterparts. The major mass loss in all cases corresponds to the evaporation and decomposition of the molecule. Such data is vital for designing high-temperature applications, for example in the fabrication of organic electronic devices.
Biological Activity: A Comparative Antifungal Study
The pyrazine scaffold is a well-established pharmacophore in numerous biologically active compounds.[8] To compare the biological potential of our selected esters, their in vitro antifungal activity was evaluated against several plant pathogenic fungi.
Table 3: Comparative Antifungal Activity (% Inhibition at 0.5 mg/mL)
| Fungal Strain | Pyrazin-2-ylmethyl benzoate (3a) | (5-methylpyrazin-2-yl)methyl benzoate (3b) | 1-(pyrazin-2-yl)ethyl benzoate (3c) |
| Rhizoctonia solani | 82 | 91 | 94 |
| Phytophthora nicotianae | 75 | 78 | 80 |
| Fusarium oxysporum | 68 | 71 | 75 |
| Fusarium graminearum | 65 | 69 | 72 |
| Fusarium moniliforme | 62 | 66 | 70 |
Data sourced from Chen et al., 2022.[7]
Expert Interpretation: The antifungal screening reveals that all three pyrazine esters exhibit significant activity. Notably, compound 3c consistently shows the highest inhibitory activity across all tested fungal strains. This suggests that the ethylidene linker in 3c may confer a more favorable conformation for interaction with the fungal target(s) compared to the methylene linker in 3a and 3b. The methyl group in 3b appears to slightly enhance the activity compared to the unsubstituted analog 3a, which could be attributed to increased lipophilicity or favorable steric interactions. These structure-activity relationships (SAR) provide a valuable starting point for the rational design of more potent antifungal agents.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below. These are based on established methodologies and the procedures described in the source literature.[7]
General Synthesis of Pyrazine Esters
The synthesis of the target pyrazine esters is achieved through a straightforward and efficient metal-free esterification reaction. This approach is favored for its operational simplicity and avoidance of potentially toxic heavy metal catalysts, aligning with the principles of green chemistry.
Caption: General workflow for the synthesis of pyrazine esters.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate pyrazinyl methanol derivative (1.0 eq.) in a suitable anhydrous organic solvent, such as dichloromethane, under an inert atmosphere.
-
Addition of Base: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Slowly add the corresponding acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-pentane/ethyl acetate).
Spectroscopic Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazine ester in approximately 0.6 mL of deuterated chloroform (CDCl₃).[9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[8]
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Thermal Analysis Protocol
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an alumina crucible.[10]
-
Instrumentation: Use a simultaneous thermal analyzer for TGA/DSC measurements.
-
Experimental Conditions: Heat the sample from room temperature to 550°C at a constant heating rate of 10 °C/min under a dynamic helium or nitrogen atmosphere.[11]
-
Data Analysis: Analyze the resulting TGA (mass loss vs. temperature) and DSC (heat flow vs. temperature) curves to determine the decomposition temperatures and thermal transitions.
Conclusion and Future Directions
This comparative guide demonstrates that even minor structural modifications to a pyrazine ester scaffold can have a significant impact on its physicochemical and biological properties. The ethylidene linker in 1-(pyrazin-2-yl)ethyl benzoate (3c) consistently resulted in the most potent antifungal activity, highlighting a promising avenue for future optimization. The synthetic and analytical protocols provided herein offer a robust framework for researchers to further explore this versatile class of compounds.
Future work should focus on expanding the library of pyrazine esters to build a more comprehensive understanding of their structure-activity relationships. Investigating a broader range of biological targets, including antibacterial and anticancer assays, as well as exploring their potential in materials science applications, will undoubtedly unlock the full potential of these valuable chemical entities.
References
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Ghosh, T., & Mandal, P. (2012). Greener approach toward one pot route to pyrazine synthesis. Journal of Chemical Sciences, 124(6), 1131-1143. Available at: [Link]
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Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. Retrieved from [Link]
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Taylor & Francis. (n.d.). Pyrazine – Knowledge and References. Retrieved from [Link]
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Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. Available at: [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. Available at: [Link]
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Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities. (2024). Iraqi Journal of Science. Available at: [Link]
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Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). RSC Advances. Available at: [Link]
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Advanced Biotech. (n.d.). Natural Pyrazines. Retrieved from [Link]
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Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020). Biotechnology Journal. Available at: [Link]
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A Comparative Guide to the X-ray Crystal Structure Analysis of Pyrazine-2-carboxamide Derivatives
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This guide provides an in-depth comparison of the crystal structures of several pyrazine-2-carboxamide derivatives, offering insights into their molecular conformations, intermolecular interactions, and the resulting supramolecular architectures. It is intended for researchers, scientists, and drug development professionals engaged in crystal engineering and the solid-state characterization of pharmaceutical compounds.
Introduction: The Significance of Pyrazine-2-carboxamide in Medicinal Chemistry
Pyrazine-2-carboxamide (pyrazinamide) is a cornerstone of first-line tuberculosis treatment.[1] Its derivatives are a subject of intense research due to their wide range of biological activities.[2] The therapeutic efficacy and physicochemical properties of these active pharmaceutical ingredients (APIs), such as solubility and stability, are profoundly influenced by their solid-state structure.[3] X-ray crystal structure analysis is, therefore, an indispensable tool, providing definitive insights into the three-dimensional arrangement of atoms and molecules within a crystal.[4][5] This understanding is paramount for rational drug design, polymorphism screening, and the development of novel cocrystals with enhanced properties.[3][6]
This guide focuses on comparing the structural nuances of different pyrazine-2-carboxamide derivatives, explaining the causality behind their supramolecular assembly and providing actionable experimental protocols for their analysis.
Comparative Structural Analysis: Conformation and Supramolecular Synthons
The crystal packing of pyrazine-2-carboxamide derivatives is predominantly governed by a network of hydrogen bonds and other non-covalent interactions. The carboxamide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), often leading to predictable interaction patterns known as supramolecular synthons.[7] We will compare two representative examples from the literature: N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (HL1 ) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide (HL2 ), whose structures reveal how subtle isomeric changes can dictate large-scale molecular assembly.[8][9]
Molecular Conformation
A key differentiator between derivatives is the dihedral angle between the pyrazine and adjacent aromatic rings. This conformational flexibility influences the overall molecular shape and how molecules can pack in a crystal lattice.
-
In HL1 , the pyridine ring is inclined to the pyrazine ring by 61.34 (6)°.[8]
-
In HL2 , this dihedral angle is significantly larger at 84.33 (12)°, resulting in a more "twisted" conformation.[8]
In both molecules, the carboxamide group remains nearly coplanar with the pyrazine ring, a common feature that facilitates resonance and promotes specific hydrogen bonding patterns.[8][9]
Intermolecular Interactions & Supramolecular Assembly
The primary interactions governing the crystal structures are N—H⋯N and C—H⋯O hydrogen bonds. However, the specific synthons formed differ significantly between the two derivatives, leading to distinct packing arrangements.
-
HL1 (The Dimer Motif): Molecules of HL1 are linked by pairs of N—H⋯N hydrogen bonds, forming a classic R²₂(10) ring motif.[10] This robust, centrosymmetric dimer is a common and stable supramolecular homosynthon in carboxamides.[7] These dimers are further connected into sheets by C—H⋯O hydrogen bonds, which are then linked into a three-dimensional structure via C—H⋯N interactions.[8]
-
HL2 (The Chain Motif): In contrast, HL2 does not form the same dimer. Instead, molecules are linked by a combination of N—H⋯N and C—H⋯N hydrogen bonds to form chains that propagate along the[11] crystallographic axis.[8][9] These chains are subsequently linked by C—H⋯O bonds and further stabilized by π–π stacking interactions between both pyrazine and pyridine rings, creating a complex 3D network.[9]
This comparison highlights a fundamental principle of crystal engineering: minor changes in molecular structure (the position of the pyridine nitrogen) can disrupt a stable synthon (the R²₂(10) dimer) and favor an entirely different packing strategy (the catemeric chain).[11]
The logical relationship between molecular structure and crystal packing is visualized below.
Sources
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- 8. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Guide to the Reactivity of Ethyl Pyrazine-2-carboxylate and Its Derivatives
This guide offers an in-depth comparative analysis of the reactivity of ethyl pyrazine-2-carboxylate, a pivotal building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental electronic principles governing pyrazine reactivity, supported by experimental frameworks and mechanistic insights.
Chapter 1: The Electronic Landscape of the Pyrazine Ring
The pyrazine ring is a six-membered heteroaromatic system containing two nitrogen atoms at positions 1 and 4. This arrangement renders the ring inherently electron-deficient, a characteristic that profoundly dictates its chemical behavior.[1][2] Unlike electron-rich aromatic systems such as benzene, the pyrazine nucleus is highly resistant to electrophilic aromatic substitution. The nitrogen atoms inductively withdraw electron density and, under acidic conditions, become protonated, further deactivating the ring.
Conversely, this electron deficiency makes the carbon atoms of the pyrazine ring susceptible to attack by nucleophiles. The ring system is pre-activated for nucleophilic aromatic substitution (SNAr), a reactivity profile that is central to its synthetic utility.[2][3]
Caption: Dual electron-withdrawing mechanisms of the carboxylate group.
Chapter 3: A Comparative Reactivity Analysis
The reactivity of this compound is best understood when compared against derivatives bearing substituents with different electronic properties. We will consider its reactivity, primarily in the context of nucleophilic aromatic substitution (SNAr), against pyrazines substituted with electron-donating groups (EDG), halogens, and other strong EWGs.
| Pyrazine Derivative | Substituent | Electronic Effect | Predicted SNAr Reactivity (Relative) | Rationale |
| 2-Methylpyrazine | -CH₃ | Electron-Donating (+I) | Low | The methyl group donates electron density, destabilizing the negatively charged Meisenheimer intermediate required for SNAr. [4] |
| 2-Chloropyrazine | -Cl | Inductive EWG (-I), Resonance EDG (+R) | High | The strong -I effect activates the ring for nucleophilic attack, and chloride is an excellent leaving group. [3][5] |
| This compound | -COOEt | Strong EWG (-I, -R) | Very High | Strong inductive and resonance withdrawal significantly lowers the activation energy for nucleophile addition and stabilizes the intermediate. [6] |
| Pyrazine-2-carbonitrile | -CN | Strong EWG (-I, -R) | Very High / Highest | The nitrile group is one of the strongest EWGs, often leading to even faster SNAr rates than the corresponding ester. [4][7] |
Key Insights:
-
Electron-Donating Groups (EDGs): Substituents like methyl groups decrease the reactivity of the pyrazine ring towards nucleophiles. If an SNAr reaction is required, more forcing conditions (higher temperatures, stronger nucleophiles) are necessary. [3]* Electron-Withdrawing Groups (EWGs): Substituents like the ethyl carboxylate or nitrile group significantly enhance reactivity. These reactions often proceed under mild conditions with high efficiency. [4][8]The regioselectivity of nucleophilic attack is also strongly influenced, directing the nucleophile to the positions ortho or para to the EWG. [6][9]
Chapter 4: Experimental Protocol for Comparative SNAr Reactivity
To empirically validate the principles discussed, a comparative SNAr experiment can be performed. This protocol outlines the reaction of various 2-chloro-substituted pyrazines with a model nucleophile, piperidine. The reaction rates can be qualitatively or quantitatively compared.
Objective: To compare the rate of nucleophilic substitution on 2-chloropyrazine, 2-chloro-6-methylpyrazine, and ethyl 5-chloro-pyrazine-2-carboxylate.
Materials and Reagents:
-
2-Chloropyrazine
-
2-Chloro-6-methylpyrazine
-
Ethyl 5-chloropyrazine-2-carboxylate
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Experimental Workflow:
Caption: Experimental workflow for comparative SNAr reactions.
Step-by-Step Procedure:
-
Reaction Setup: In three separate round-bottom flasks, charge each pyrazine substrate (1.0 mmol). Add anhydrous DMF (5 mL) to each flask and stir until dissolved.
-
Nucleophile Addition: To each flask, add piperidine (2.2 mmol, 2.2 eq.).
-
Heating and Monitoring: Place the flasks in a pre-heated oil bath at 80°C. Monitor the progress of each reaction by TLC, noting the time required for the disappearance of the starting material.
-
Work-up: Once a reaction is complete, allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR and mass spectrometry to confirm its identity.
Expected Outcome: The reaction with ethyl 5-chloropyrazine-2-carboxylate will proceed fastest, followed by 2-chloropyrazine. The reaction with 2-chloro-6-methylpyrazine will be significantly slower, demonstrating the deactivating effect of the electron-donating methyl group.
Chapter 5: Mechanistic Insights
The SNAr reaction of pyrazines proceeds via a two-step addition-elimination mechanism. [3]
-
Addition: The nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
The rate-determining step is typically the formation of the Meisenheimer complex. Electron-withdrawing groups, such as the ethyl carboxylate in our title compound, are crucial because they stabilize this negatively charged intermediate through resonance and induction, thereby lowering the activation energy of the reaction.
Caption: The SNAr mechanism and the stabilizing role of EWGs.
Conclusion
This compound stands out as a highly reactive substrate for nucleophilic aromatic substitution. Its potent electron-withdrawing ester group significantly activates the pyrazine ring, rendering it susceptible to attack by a wide range of nucleophiles under relatively mild conditions. This reactivity is substantially greater than that of pyrazines bearing electron-donating or weakly deactivating groups and is comparable to, or slightly less than, that of pyrazine-2-carbonitrile. A thorough understanding of these substituent-driven reactivity differences is paramount for medicinal and materials chemists, enabling the rational design of synthetic routes and the efficient construction of complex, functionalized pyrazine-based molecules.
References
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Bauer, M. R., et al. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. ACS Pharmacology & Translational Science. [Link]
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ResearchGate. (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. [Link]
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MDPI. (n.d.). Influence of Aza-Substitution on Molecular Structure, Spectral and Electronic Properties of t-Butylphenyl Substituted Vanadyl Complexes. [Link]
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Marconi, et al. (2021). Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. PMC, NIH. [Link]
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ACS Publications. (n.d.). Structural Effects on the Electronic Properties of Extended Fused-Ring Thieno[3,4-b]pyrazine Analogues. The Journal of Organic Chemistry. [Link]
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MDPI. (n.d.). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. [Link]
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Hammett, L. P. (n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. [Link]
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Validation of analytical methods for Ethyl pyrazine-2-carboxylate
Initiating Research on Validation
I'm now diving into the validation of analytical methods for Ethyl pyrazine-2-carboxylate. Targeted Google searches are underway to gather crucial information. I am focusing on well-established methods like HPLC, GC, and spectroscopy.
Outlining Method Comparison Framework
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Deepening Method Validation Research
I'm now expanding my research. I'm focusing on regulatory guidelines from ICH and FDA. I'm also devising the framework for a comparative guide that will begin by introducing this compound and its validation importance. Then, I plan on comparing the different analytical methods, detailing each method's advantages and disadvantages, and providing experimental protocols.
Beginning the Validation Process
I've initiated a search and now have a solid base to build upon. I've gathered information on analytical method validation principles, referencing key guidelines like ICH and FDA documents, covering aspects such as specificity, linearity, and robustness. I'm now also looking at specific examples of applications.
Expanding the Search Parameters
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Gathering Foundational Data
I've just uncovered a comparative guide detailing HPLC methods for 2-Ethylpyrazine. This is a very closely related compound to the target, and offers excellent foundational information for my current work. It's helping me understand the parameters for the analysis I need to perform.
Assessing Method Parameters
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Structuring the Guide Content
I've made a pivotal decision: I'll synthesize data from various sources to structure the guide. I've found a comparative guide on HPLC methods for 2-Ethylpyrazine and spectroscopic data for related compounds. While a complete analytical method for this compound is still missing, I have enough data to discuss the methods' principles, validation parameters according to ICH guidelines, and provide experimental protocols, using analogous compounds' data where needed. I am satisfied with the current data.
The Evolving Landscape of Pyrazine-Based Bioactives: A Comparative Analysis of Ethyl Pyrazine-2-carboxylate and Its Analogs
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1,4 positions, represents a cornerstone in the development of therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2][3][4]. The pyrazine core's ability to participate in hydrogen bonding and its unique electronic properties make it a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance target binding and pharmacokinetic profiles[2][4].
Ethyl pyrazine-2-carboxylate serves as a fundamental starting material and a key intermediate in the synthesis of more complex, biologically active pyrazine derivatives[5][6]. While the parent ester itself has limited reported biological activity, its structural modification has given rise to a plethora of analogs with significantly enhanced potency and diverse pharmacological profiles. This guide provides a comparative overview of the biological activities of various analogs derived from the this compound scaffold, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Comparative Biological Activities: From Antimicrobial to Anticancer Agents
The versatility of the pyrazine-2-carboxylate core is evident in the broad range of biological activities displayed by its derivatives. The primary synthetic strategy involves the modification of the ester group, often converting it into amides or hydrazones, which allows for the introduction of diverse substituents and the fine-tuning of the molecule's properties[5][7][8].
Antimicrobial and Antifungal Activity
A significant area of investigation for pyrazine-2-carboxylate analogs has been in the discovery of novel antimicrobial agents to combat the rise of drug-resistant pathogens[5][7]. The general approach involves converting this compound to pyrazinoic acid hydrazide, which is then condensed with various aromatic aldehydes to yield a series of pyrazine-2-carbohydrazide derivatives[5].
These structural modifications are intended to increase the lipophilicity (log P value) of the compounds, which can lead to higher intracellular concentrations within microbial cells[5].
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrazine-2-Carbohydrazide Analogs
| Compound ID | Substituent on Aromatic Ring | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| P4 | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl) | - | - | 50 | 3.125 | [9] |
| P7 | (Substituted piperazine) | - | - | 50 | - | [9] |
| P9 | (Substituted piperazine) | - | - | 50 | - | [9] |
| P10 | (3-aminopyrazin-2-yl) | - | - | - | 3.125 | [9] |
| Ofloxacin | (Standard) | - | - | - | - | [5] |
Note: Data is compiled from multiple sources and presented for comparative purposes. "-" indicates data not reported in the cited source.
The data indicates that specific substitutions on the pyrazine core can lead to potent antimicrobial activity. For instance, compound P4 , a methanone derivative, showed the highest antimicrobial activity in one study, while P10 exhibited good antifungal activity against C. albicans[9]. These findings underscore the importance of the appended heterocyclic moieties in determining the antimicrobial spectrum and potency.
Anticancer Activity
The development of pyrazine derivatives as anticancer agents is a rapidly advancing field[1][10][11]. Research has shown that pyrazine-containing compounds can inhibit various cancer cell lines through diverse mechanisms, including the inhibition of protein kinases and the induction of apoptosis[2][3][12].
One study focused on the synthesis of chalcone-pyrazine derivatives and evaluated their cytotoxic effects against a panel of human cancer cell lines using the MTT assay[2]. Chalcones are known for their anticancer properties, and their hybridization with the pyrazine scaffold has yielded compounds with significant inhibitory effects[3].
Table 2: Comparative Anticancer Activity (IC50, µM) of Chalcone-Pyrazine Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 49 | A549 (Lung) | 0.13 | [2] |
| Colo-205 (Colon) | 0.19 | [2] | |
| Compound 50 | MCF-7 (Breast) | 0.18 | [2] |
| Compound 51 | MCF-7 (Breast) | 0.012 | [2] |
| A549 (Lung) | 0.045 | [2] | |
| DU-145 (Prostate) | 0.33 | [2] |
The exceptionally low IC50 values for Compound 51, particularly against the MCF-7 breast cancer cell line (0.012 µM), highlight the remarkable potential of this class of pyrazine analogs as potent anticancer agents[2]. The structure-activity relationship (SAR) suggests that the nature and position of substituents on the chalcone moiety, in conjunction with the pyrazine ring, are critical for cytotoxicity.
Mechanistic Insights and Signaling Pathways
While the precise mechanisms of action for many pyrazine derivatives are still under investigation, some studies have provided valuable insights. For example, in the context of antimicrobial activity, some pyrazine-2-carboxylic acid derivatives have been shown to inhibit GlcN-6-P synthase, an essential enzyme in the bacterial cell wall biosynthesis pathway[9]. Molecular docking studies have supported this hypothesis, showing good binding affinity of the synthesized compounds to the enzyme's active site[9].
In cancer research, pyrazine derivatives have been implicated in the modulation of various signaling pathways. Some analogs up-regulate the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis[2]. Others have been designed as inhibitors of specific kinases, such as Fibroblast Growth Factor Receptor (FGFR), which are crucial drivers in certain cancers[12].
Caption: Inhibition of FGFR signaling by a pyrazine analog.
Experimental Protocols: A Guide for Researchers
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used in the evaluation of pyrazine-2-carboxylate analogs.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
-
Preparation of Media: Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Sterilize by autoclaving and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., S. aureus, E. coli, C. albicans) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Seeding of Plates: Uniformly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Preparation: Create wells (6 mm diameter) in the seeded agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent (e.g., DMSO), at a specific concentration into each well. Include a solvent control (DMSO only) and a positive control (standard antibiotic).
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Protocol 2: In Vitro Anticancer Activity (MTT Cytotoxicity Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Prospects
The this compound scaffold is a remarkably fertile ground for the development of novel therapeutic agents. Through strategic chemical modifications, particularly at the carboxylate position, researchers have successfully synthesized analogs with potent and selective biological activities, ranging from antimicrobial to anticancer effects. The structure-activity relationship studies consistently demonstrate that the nature of the substituents introduced plays a pivotal role in determining the biological profile of the resulting compounds.
Future research should continue to explore the chemical space around the pyrazine-2-carboxylate core. The synthesis of new derivatives, guided by computational modeling and molecular docking studies, could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper investigation into the mechanisms of action of the most promising analogs will be crucial for their translation into clinical candidates. The continued exploration of pyrazine chemistry holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
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Rawat, S., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1). [Link]
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Abdel-Wahab, B. F., et al. (2017). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 22(1), 119. [Link]
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Prasad, K. S., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 180-183. [Link]
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Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2019-2031. [Link]
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Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI. [Link]
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A Comparative Guide to Quantitative NMR (qNMR) for Purity Determination of Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For pyrazine compounds, which are key intermediates and active pharmaceutical ingredients (APIs) in numerous drugs, rigorous purity assessment is critical to ensure safety, efficacy, and batch-to-batch consistency.[1] While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and often superior alternative.[2]
This guide provides an in-depth, objective comparison of qNMR and traditional chromatographic methods for the purity determination of pyrazine compounds. It is designed to equip researchers, scientists, and drug development professionals with the technical understanding and practical insights needed to make informed decisions about the most appropriate analytical methodology for their specific needs.
The Principle of qNMR: A Primary Ratio Method
At its core, qNMR is a primary analytical method, meaning it can determine the purity or concentration of a substance without the need for a reference standard of the same compound.[3][4] This is because the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4] By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity, a direct and accurate weight/weight (w/w) purity can be calculated.[5][6]
This fundamental principle distinguishes qNMR from chromatographic techniques like HPLC, which are relative methods. HPLC determines purity based on the area percentage of the main peak relative to the total area of all detected peaks.[7] This approach assumes that all compounds have the same response factor for the detector (e.g., UV-Vis), which is often not the case and can lead to inaccurate purity assessments.[8]
Head-to-Head Comparison: qNMR vs. Chromatographic Methods (HPLC/GC)
The choice between qNMR and chromatographic methods for pyrazine purity determination depends on the specific analytical requirements of the project. Here's a comparative overview:
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC) |
| Principle | Primary ratio method based on the direct proportionality of signal intensity to the number of nuclei.[3] | Relative method based on the separation of components and their detection (e.g., UV absorbance).[7] |
| Reference Standard | Does not require a specific reference standard of the analyte. Uses a certified internal standard of a different, well-characterized compound.[4] | Requires a well-characterized reference standard of the analyte for accurate quantification.[8] |
| Accuracy & Precision | High accuracy and precision, with results traceable to the International System of Units (SI).[3][9] | Accuracy can be compromised by differences in detector response factors between the analyte and impurities.[8] |
| Speed | Faster method development and data acquisition, especially in early-phase development.[10][11] | Method development can be time-consuming, involving optimization of columns, mobile phases, and gradients. |
| Sample Consumption | Non-destructive technique, allowing for sample recovery. Requires a few milligrams of sample.[12] | Destructive technique. Sample consumption is generally low. |
| Specificity | Highly specific, providing structural information that can aid in impurity identification. | Good specificity, but co-eluting impurities can be a challenge. |
| Versatility | Broad applicability to a wide range of organic molecules, including those without a UV chromophore.[11] | Limited to compounds that can be separated and detected by the chosen system (e.g., requires a chromophore for UV detection). |
| Cost-Effectiveness | Can be more cost-effective in the long run due to reduced need for specific reference standards and faster turnaround times.[10] | Initial instrument cost may be lower, but ongoing costs for solvents, columns, and reference standards can be significant. |
The qNMR Workflow for Pyrazine Purity Determination
The successful implementation of a qNMR experiment for pyrazine purity determination involves a systematic workflow, from careful planning to meticulous data processing.
Caption: A generalized workflow for quantitative NMR (qNMR) analysis.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the purity determination of a pyrazine compound using ¹H qNMR.
1. Method Planning & Preparation:
-
Internal Standard Selection: The choice of an internal standard is crucial.[13] It must be soluble in the same deuterated solvent as the pyrazine analyte, chemically stable, and have at least one signal that is well-resolved from the analyte's signals.[14] For pyrazines, which are often soluble in polar organic solvents, standards like dimethyl sulfone or 1,4-dinitrobenzene can be suitable.[13] The purity of the internal standard must be certified and traceable.[15]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves both the pyrazine analyte and the internal standard.[16] Common choices for pyrazine derivatives include DMSO-d₆, CDCl₃, or methanol-d₄.[14][16]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the pyrazine sample and a suitable amount of the internal standard into a clean vial.[5][16] The goal is to achieve a molar ratio that results in integrals of similar magnitude for the signals to be compared.[17]
-
Add a precise volume (e.g., 0.6-0.7 mL) of the chosen deuterated solvent.[16]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a high-quality 5 mm NMR tube.[16]
-
2. NMR Data Acquisition:
-
Instrument Parameters: The following parameters are critical for accurate quantification and should be optimized:
-
Pulse Angle: A 30° or 90° pulse is typically used.[5]
-
Relaxation Delay (d1): This is arguably the most critical parameter. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of all signals being integrated (both analyte and standard).[13] This ensures complete relaxation and accurate signal integration. An inversion-recovery experiment can be used to measure T₁ values.
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.[1]
-
Number of Scans: Sufficient scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[1][6]
-
Dummy Scans: At least 4 dummy scans are recommended to allow the sample to reach a steady state before data acquisition.[5]
-
3. Data Processing and Purity Calculation:
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully perform manual phase and baseline correction.[6] Automated routines can sometimes introduce errors.
-
Integrate the selected, well-resolved signals of both the pyrazine analyte and the internal standard.
-
-
Calculation: The purity of the pyrazine analyte (Purity_analyte) is calculated using the following equation[5][6]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Certified purity of the internal standard
-
Validation of qNMR Methods: Ensuring Trustworthiness
For use in a regulated environment, qNMR methods must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][8] The validation process for a qNMR procedure should assess the following parameters[3][4][18]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a sample of known purity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The USP is actively working on updating its general chapters to provide more comprehensive guidance on the validation and application of qNMR, emphasizing a life cycle approach to analytical procedure development.[3][18]
The Future of Purity Determination: A Synergistic Approach
While qNMR offers significant advantages, it is not intended to completely replace chromatographic methods. Instead, the two techniques should be viewed as orthogonal and complementary.[7] Cross-validation of purity results using both qNMR and HPLC provides the highest level of confidence in the analytical data.[1]
For early-stage drug development, the speed and cost-effectiveness of qNMR make it an ideal tool for rapid purity assessment and reaction monitoring.[10] In later stages, it can be used alongside a fully validated HPLC method to provide a more comprehensive picture of the API's purity profile.[10]
Caption: Orthogonal methods provide a more complete purity profile.
Conclusion
Quantitative NMR has matured into a robust, reliable, and regulatory-accepted technique for the purity determination of pharmaceutical compounds, including pyrazines. Its fundamental nature as a primary ratio method, coupled with its speed, accuracy, and versatility, offers distinct advantages over traditional chromatographic techniques. By understanding the principles, workflow, and validation requirements of qNMR, researchers and drug development professionals can leverage this powerful tool to ensure the quality and integrity of their pyrazine-based pharmaceutical products, ultimately contributing to the development of safer and more effective medicines.
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SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D. (2026, January 6). Southwest Research Institute. [Link]
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Advantages of Quantitative NMR for the Determination of Relative Response Factors. SOTAX. [Link]
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Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka. [Link]
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Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025, August 6). MDPI. [Link]
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Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2020, September 1). PubMed. [Link]
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qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. [Link]
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Determining and reporting purity of organic molecules: why qNMR. (2013, February). PubMed. [Link]
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Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]
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Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM. [Link]
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Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. ResearchGate. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Ethyl Pyrazine-2-Carboxylates
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Isomeric Purity in Substituted Ethyl Pyrazine-2-Carboxylates
Substituted pyrazine-2-carboxylates are a class of heterocyclic compounds of significant interest in the pharmaceutical, flavor, and fragrance industries. Their biological activity and sensory properties are intrinsically linked to their three-dimensional structure. The presence of chiral centers or the possibility of positional isomerism means that a synthesized compound may exist as a mixture of isomers, each with potentially distinct pharmacological, toxicological, or organoleptic profiles.
For instance, in drug development, one enantiomer of a chiral molecule may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1] Consequently, regulatory bodies like the FDA and EMA place stringent requirements on the enantiomeric purity of chiral drugs.[2] Therefore, the accurate and robust analysis of isomeric purity is not merely a quality control measure but a cornerstone of safe and effective product development. This guide provides a comparative analysis of key analytical techniques for the isomeric purity analysis of substituted ethyl pyrazine-2-carboxylates, offering insights into method selection, experimental design, and data interpretation.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for isomeric purity analysis is dictated by the nature of the isomers (enantiomers or diastereomers/positional isomers), the physicochemical properties of the analyte, and the required sensitivity and resolution. Here, we compare three powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[3] | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Separation based on partitioning between a supercritical fluid mobile phase (typically CO2) and a stationary phase.[4][5] |
| Primary Use Case | Enantiomeric purity determination of a wide range of chiral compounds, including non-volatile and thermally labile molecules.[2] | Analysis of positional isomers of volatile and thermally stable compounds. Mass spectrometry provides structural information.[6][7] | Rapid chiral and achiral separations, particularly for enantiomers. Considered a "greener" alternative to normal-phase HPLC.[6][8] |
| Advantages | - Broad applicability to a wide range of compounds.- Well-established and robust.- Availability of a wide variety of chiral stationary phases.[3] | - High separation efficiency.- High sensitivity and selectivity with MS detection.- Provides structural information for isomer identification.[6] | - Faster analysis times than HPLC.- Reduced organic solvent consumption.- High efficiency and resolution.[4][9] |
| Limitations | - Can be time-consuming.- Requires significant amounts of organic solvents. | - Limited to volatile and thermally stable compounds.- Derivatization may be required for polar analytes. | - Requires specialized instrumentation.- Sample solubility in the mobile phase can be a challenge. |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, protein-based.[3] | Polysiloxane-based (e.g., DB-5ms, HP-5), Polyethylene glycol (e.g., DB-WAX). | Same as HPLC, with polysaccharide-based CSPs being very common. |
| Typical Mobile Phase | Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with additives). | Inert gas (e.g., Helium, Nitrogen). | Supercritical CO2 with a polar co-solvent (e.g., methanol, ethanol).[5] |
Experimental Workflows and Protocols
A self-validating system is crucial for ensuring the trustworthiness of any analytical method. This involves not only the core separation and detection but also rigorous system suitability checks and method validation in line with ICH guidelines.[10][11]
Chiral HPLC Workflow for Enantiomeric Purity
The following diagram illustrates a typical workflow for the analysis of enantiomeric purity using chiral HPLC.
Caption: A generalized workflow for enantiomeric purity analysis by Chiral HPLC.
Detailed Protocol: Chiral HPLC-UV for a Substituted Ethyl Pyrazine-2-Carboxylate
This protocol is adapted from methodologies developed for the separation of pyrazine isomers and serves as a robust starting point.[12]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H (250 x 4.6 mm, 5 µm), is a strong candidate.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte, typically around 270-300 nm for pyrazine derivatives.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the racemic substituted this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to approximately 0.1 mg/mL.
-
If available, prepare a solution of the pure desired enantiomer to confirm peak identity.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a similar concentration as the working standard.
-
-
System Suitability:
-
Inject the racemic standard solution six times.
-
The resolution between the two enantiomeric peaks should be greater than 1.5.
-
The tailing factor for each peak should be less than 2.0.
-
The relative standard deviation (RSD) of the peak areas for six replicate injections should be less than 2.0%.
-
-
Analysis and Data Processing:
-
Inject the sample solution.
-
Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the standard injections.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
GC-MS Workflow for Positional Isomer Analysis
The following diagram outlines the workflow for analyzing positional isomers using GC-MS.
Caption: Workflow for the analysis of positional isomers using GC-MS.
Detailed Protocol: GC-MS for Positional Isomers of Substituted Ethyl Pyrazine-2-Carboxylates
This protocol is based on established methods for the analysis of alkylpyrazine isomers.[6][7]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a mid-polarity stationary phase (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
-
-
Sample Preparation:
-
Prepare a solution of the isomeric mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 µg/mL.
-
-
Analysis and Data Interpretation:
-
Inject 1 µL of the sample solution.
-
The positional isomers will separate based on their boiling points and interactions with the stationary phase, resulting in different retention times.
-
The mass spectra of positional isomers are often very similar.[6] Identification is confirmed by comparing the retention times and mass spectra to those of authenticated reference standards.
-
Quantification is achieved by comparing the peak areas of the isomers in the total ion chromatogram (TIC) or extracted ion chromatograms (EICs) of characteristic ions.
-
Conclusion: A Multi-faceted Approach to Isomeric Purity
The selection of the most appropriate analytical technique for the isomeric purity analysis of substituted ethyl pyrazine-2-carboxylates is a strategic decision that balances the specific analytical challenge with practical considerations.
-
Chiral HPLC remains the gold standard for enantiomeric separations due to its versatility and the wide array of available chiral stationary phases.
-
GC-MS is an invaluable tool for the analysis of volatile positional isomers, providing both separation and structural information.
-
SFC is emerging as a powerful, high-throughput, and "greener" alternative to normal-phase HPLC for chiral separations, often providing superior speed and efficiency.[4][8]
For comprehensive characterization, a combination of these techniques may be necessary. For instance, chiral HPLC or SFC can be used to determine enantiomeric purity, while GC-MS can confirm the identity and purity with respect to positional isomers. A thorough method validation, adhering to ICH guidelines, is paramount to ensure the reliability and accuracy of the chosen method, ultimately safeguarding product quality and patient safety.
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Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). International Journal of PharmTech Research. [Link]
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Schad, G.J., Watabe, Y., & Terada, H. (n.d.). SFC or (U)HPLC? Why Not Try Both... LCGC International. [Link]
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Ali, I., Raja, R., Alam, S. D., Shirsath, V., Jain, A. K., Locatelli, M., & Davide, V. (2021). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis Online. [Link]
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Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). SlideShare. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology. [Link]
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A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018). Research Journal of Pharmacy and Technology. [Link]
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HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). (2018). Molecules. [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace. [Link]
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). Molecules. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
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Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences. [Link]
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A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. (2022). Food Chemistry. [Link]
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Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Semantic Scholar. [Link]
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A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. (2012). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-Pyrazinecarboxylate
As a Senior Application Scientist, my goal is to extend support beyond the point of sale, fostering a laboratory environment where safety and efficacy are paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research and development. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 2-pyrazinecarboxylate, grounded in established safety standards and an understanding of the chemical's specific hazard profile.
Ethyl 2-pyrazinecarboxylate is a versatile heterocyclic compound utilized as a key intermediate in the synthesis of pharmaceuticals and as a flavoring agent.[1][2] Its proper handling and disposal are critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Hazard Identification and Immediate Safety Imperatives
Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle. Ethyl 2-pyrazinecarboxylate presents several health and physical hazards that directly inform disposal procedures.
Key Hazard Classifications: According to the Globally Harmonized System (GHS), ethyl 2-pyrazinecarboxylate is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[3][4]
-
Causes skin irritation (Skin Irritation - Category 2).[3][4]
-
Causes serious eye irritation (Eye Irritation - Category 2A).[3]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[3][4]
-
Some sources also classify it as a flammable or combustible liquid .[5][6][7][8]
These classifications necessitate the consistent use of appropriate Personal Protective Equipment (PPE) during all handling and disposal activities to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[7][9]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][7]
-
Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required.[4][9]
Quantitative Data Summary
A clear understanding of the chemical's properties is essential for safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 6924-68-1 | [3][10] |
| Molecular Formula | C₇H₈N₂O₂ | [3][10] |
| Molecular Weight | 152.15 g/mol | [3][10] |
| Appearance | Solid or liquid with a special smell. | [2][10] |
| Boiling Point | 235-237°C | [2] |
| Flash Point | ~43°C (109°F) - 117°C (243°F) | [2][6] |
| Solubility | Low solubility in water; soluble in many organic solvents. | [2] |
Disposal Workflow for Ethyl 2-Pyrazinecarboxylate
The following diagram outlines the comprehensive workflow for the proper management and disposal of ethyl 2-pyrazinecarboxylate waste.
Caption: Workflow for the safe disposal of Ethyl 2-Pyrazinecarboxylate waste.
Step-by-Step Disposal Protocol
The disposal of ethyl 2-pyrazinecarboxylate must comply with federal, state, and local environmental regulations. In the United States, the primary law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[11][12]
The foundation of proper disposal is correct identification and segregation at the point of generation.[11]
-
Identify as Hazardous Waste: Due to its GHS classifications (H302, H315, H319, H335), any unused ethyl 2-pyrazinecarboxylate, as well as grossly contaminated materials (e.g., spill cleanup supplies, contaminated labware), must be treated as hazardous waste.[3][4] Do not dispose of this chemical down the sanitary sewer or in regular trash.[5][11][13]
-
Segregate Incompatibles: Store waste ethyl 2-pyrazinecarboxylate separately from incompatible materials, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.[7][9] Use physical barriers or secondary containment to maintain segregation.[11]
Proper containment and labeling are mandated by regulatory bodies like OSHA and the EPA to ensure safety and proper handling.[11][12]
-
Select a Compatible Container: Use a container that is chemically compatible with ethyl 2-pyrazinecarboxylate. Borosilicate glass or a suitable plastic container (e.g., fluorinated polyethylene) are appropriate choices. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[11]
-
Label the Container: As soon as the first drop of waste is added, the container must be labeled.[14] The label must clearly state:
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][16]
-
Storage Location: Keep the waste container in a designated SAA, such as a chemical fume hood or a ventilated cabinet. The area must be under the control of laboratory personnel.[11][16]
-
Secondary Containment: Store all liquid hazardous waste containers within a secondary containment system, such as a chemical-resistant tray or tub, to contain potential leaks or spills.
-
Keep Containers Closed: Waste containers must remain closed at all times, except when actively adding waste.[17] This minimizes the release of vapors and prevents spills.
-
Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[12][14] Schedule regular pickups to prevent exceeding these limits.
Final disposal must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) department.
-
Request Pickup: Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your EHS office.[14]
-
Documentation: Complete all necessary waste manifest documentation as required by your institution and the waste contractor. This ensures a clear chain of custody.
-
Professional Disposal: The collected waste will be transported and disposed of by a licensed hazardous waste contractor, typically via methods like high-temperature incineration.[7][18] Never attempt to treat or dispose of the chemical waste yourself.
Empty Container Management
The procedure for disposing of an "empty" container that once held ethyl 2-pyrazinecarboxylate depends on the level of residue.
Caption: Decision tree for the disposal of empty chemical containers.
-
Emptying: A container is considered "empty" if all pourable contents have been removed and no more than one inch of residue remains, or no more than 3% of the original weight.[19]
-
Rinsing: For a container of ethyl 2-pyrazinecarboxylate, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[17]
-
Rinsate Disposal: The first rinseate must be collected and disposed of as hazardous chemical waste.[17]
-
Final Container Disposal: After triple rinsing and air drying, deface the original chemical label, mark the container as "EMPTY," and dispose of it in the appropriate laboratory trash (e.g., broken glass box).[14][19]
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect the environment, and ensure full regulatory compliance within your institution.
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- How to Ensure Safe Chemical Waste Disposal in Labor
- Ethyl pyrazine-2-carboxyl
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- Regulation of Labor
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- Proper Disposal of 2,5-Dimethylpyrazine: A Guide for Labor
- Ethyl pyrazinecarboxyl
- natural pyrazines 10.
- natural pyrazines 18.
- ethyl pyrazinecarboxylate - Safety D
- 504893 ethyl-2 pyrazine safety d
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- Method for removing pyrazine derivatives in waste water by resin adsorption method.
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- Ethyl 2-pyrazinecarboxyl
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Mastering Safety: A Researcher's Guide to Handling Ethyl Pyrazine-2-Carboxylate
As researchers and scientists at the forefront of drug development, our daily work involves navigating the complexities of chemical compounds. Among these, Ethyl pyrazine-2-carboxylate, a key building block in the synthesis of various pharmaceutical agents, requires meticulous handling to ensure both personal safety and experimental integrity. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded understanding of the necessary personal protective equipment (PPE) and operational protocols for this compound. Our goal is to empower you with the knowledge to work safely and effectively, making this your definitive resource for laboratory safety.
Immediate Safety Concerns & Hazard Profile
This compound presents a multi-faceted hazard profile that necessitates a comprehensive approach to protection. According to its GHS classification, it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] Understanding these risks is the first step in mitigating them. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our protective strategy must establish robust barriers for each of these pathways.
For compounds like 2-Ethylpyrazine, which shares a similar pyrazine core, flammability is also a key concern, being classified as a flammable liquid and vapor.[3][4][5] While this compound itself is not always flagged with a flammability hazard in every available SDS, the structural similarity warrants caution. Prudent laboratory practice dictates treating it with respect for potential flammability, including measures to prevent static discharge.[3][4][6]
Your Armor: Selecting the Right Personal Protective Equipment
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision grounded in the specific hazards of the chemical. For this compound, a multi-layered defense is essential.
Eye and Face Protection: The First Line of Defense
Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1][3]
-
Standard Operations: For routine tasks involving small quantities, safety glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are the minimum requirement.[5]
-
High-Risk Procedures: When there is a heightened risk of splashing, such as during transfers of larger volumes or when the compound is heated, a full face shield should be worn in addition to safety goggles.[3][7] This provides a broader barrier, protecting not just the eyes but the entire face.
Skin and Body Protection: An Impermeable Barrier
Direct contact with this compound can cause skin irritation.[1][3] Therefore, comprehensive skin and body protection is crucial.
-
Gloves: Chemical-resistant gloves are mandatory. The selection of the appropriate glove material should be based on the manufacturer's compatibility data. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use and practice proper removal techniques to avoid contaminating your skin.[8] For prolonged contact or immersion, consult specific glove manufacturer breakthrough time data.
-
Lab Coat: A standard laboratory coat should be worn at all times to protect against accidental spills. For procedures with a higher risk of significant spillage, a chemically resistant apron over the lab coat is recommended.[4]
-
Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection: Safeguarding Your Lungs
The potential for this compound to cause respiratory irritation necessitates careful management of airborne exposure.[1][3]
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All work with this compound should be conducted in a properly functioning chemical fume hood.[7]
-
Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. For low-level exposures, a P95 (US) or P1 (EU) particle respirator may be adequate.[7] For higher concentrations, an OV/AG/P99 (US) or ABE1P3D (EU) combination respirator should be used.[7] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.
| Hazard | Required PPE | Rationale |
| Serious Eye Irritation | Safety glasses with side shields (minimum); Goggles and face shield for splash risk. | Prevents direct contact of the chemical with sensitive eye tissues.[1][3] |
| Skin Irritation | Chemical-resistant gloves (e.g., Nitrile); Laboratory coat. | Creates a physical barrier to prevent the irritant from contacting the skin.[1][3] |
| Respiratory Irritation | Use in a chemical fume hood. Respirator if ventilation is inadequate. | Minimizes the inhalation of vapors or aerosols that can irritate the respiratory tract.[1][7] |
| Harmful if Swallowed | Standard laboratory hygiene (no eating/drinking); Wearing gloves. | Prevents accidental ingestion through direct or indirect contact.[1][3] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring safety. The following steps provide a clear workflow for handling this compound.
Preparation and Donning PPE
-
Work Area Inspection: Before beginning any work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Gather Materials: Assemble all necessary chemicals, equipment, and waste containers.
-
PPE Donning Sequence:
-
Put on your lab coat and ensure it is fully buttoned.
-
Don safety glasses or goggles.
-
Wash and dry your hands thoroughly.
-
Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
Handling and Use
-
Chemical Transfer: Conduct all transfers of this compound inside the chemical fume hood. For flammable analogs, ensure all equipment is properly grounded to prevent static discharge.[3][4]
-
Avoid Aerosolization: Handle the compound gently to avoid creating dust or aerosols.
-
Container Management: Keep containers of this compound tightly closed when not in use.[3][4]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][4] If you need to leave the lab, remove your gloves and lab coat.
Doffing PPE and Decontamination
-
Glove Removal: Remove gloves using a technique that avoids touching the outer surface with your bare hands.
-
Lab Coat Removal: Remove your lab coat, turning it inside out as you do so to contain any potential contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after removing your PPE.
// Global Start and End Start [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start Handling\nProcedure"]; End [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Procedure Complete\n& Safe"];
Start -> A; K -> End; } END_DOT Caption: Workflow for PPE selection and use when handling this compound.
Disposal Plan: Responsible Management of Waste
Proper disposal is a critical component of the chemical handling lifecycle, ensuring that hazardous materials do not harm personnel or the environment.
Chemical Waste
-
Collection: All waste containing this compound, including excess material and rinsate, must be collected in a designated, properly labeled hazardous waste container.
-
Segregation: Do not mix this waste with other incompatible waste streams.
Contaminated PPE
-
Gloves: Dispose of contaminated gloves as hazardous waste in a designated container.[8]
-
Lab Coats: If a lab coat becomes grossly contaminated, it must be disposed of as hazardous waste. For minor contamination, it should be laundered separately from personal clothing.[9]
-
Other Materials: Any disposable materials used in the cleanup of spills, such as absorbent pads or paper towels, must also be treated as hazardous waste.
Always follow your institution's specific hazardous waste disposal guidelines and consult with your environmental health and safety (EHS) department for any questions.
By integrating these principles of hazard awareness, correct PPE selection, and meticulous operational and disposal protocols into your daily work, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.
References
-
National Center for Biotechnology Information. (n.d.). Ethyl pyrazinecarboxylate. PubChem. Retrieved from [Link]
-
Synerzine. (n.d.). SAFETY DATA SHEET 2-Ethylpyrazine. Retrieved from [Link]
-
Porphyrin-Systems. (n.d.). This compound. Retrieved from [Link]
-
metasci. (n.d.). Safety Data Sheet 2-Ethylpyrazine. Retrieved from [Link]
-
Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). Retrieved from [Link]
Sources
- 1. Ethyl pyrazinecarboxylate | C7H8N2O2 | CID 81341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound – porphyrin-systems [porphyrin-systems.com]
- 3. synerzine.com [synerzine.com]
- 4. vigon.com [vigon.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. keyorganics.net [keyorganics.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. synerzine.com [synerzine.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



